5-Chloro-N-cyclohexylpentanamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-N-cyclohexylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOBOCFRZMDIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470390 | |
| Record name | 5-Chloro-N-cyclohexylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15865-18-6 | |
| Record name | 5-Chloro-N-cyclohexylpentanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15865-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-cyclohexylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-N-cyclohexylpentanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-N-cyclohexylpentanamide
This guide provides a comprehensive technical overview for the synthesis, purification, and characterization of 5-Chloro-N-cyclohexylpentanamide, a valuable intermediate in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed protocols, mechanistic insights, and thorough analytical methodologies.
Introduction
This compound is a bifunctional organic molecule featuring a terminal chloroalkane and a secondary amide. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of the reactive chlorine atom allows for subsequent nucleophilic substitution reactions, while the amide moiety can participate in various chemical transformations or contribute to the overall pharmacological profile of a target compound. Understanding the efficient synthesis and rigorous characterization of this intermediate is paramount for ensuring the quality and reproducibility of downstream applications.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through several synthetic routes. The most common and direct approach involves the acylation of cyclohexylamine with 5-chlorovaleroyl chloride. An alternative pathway commences from 5-chlorovaleronitrile and cyclohexanol. Furthermore, modern amide bond formation techniques utilizing coupling agents with 5-chlorovaleric acid represent a viable, albeit less direct, synthetic strategy.
Method 1: Acylation of Cyclohexylamine with 5-Chlorovaleroyl Chloride
This is a robust and widely employed method for the preparation of this compound, relying on the nucleophilic attack of cyclohexylamine on the electrophilic carbonyl carbon of 5-chlorovaleroyl chloride.[3] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]
Reaction Scheme:
Causality Behind Experimental Choices:
-
Solvent: Dichloromethane (DCM) is an excellent choice of solvent as it is relatively inert, readily dissolves both reactants, and facilitates easy work-up and product isolation due to its low boiling point.
-
Base: Triethylamine (TEA) is a common organic base used to scavenge the HCl generated during the reaction. Its boiling point allows for easy removal under reduced pressure.
-
Catalyst: 4-Dimethylaminopyridine (DMAP) is often used in catalytic amounts to accelerate the acylation reaction, particularly with less reactive amines or acylating agents.
-
Temperature: The initial cooling to 0°C helps to control the exothermic nature of the reaction between the acyl chloride and the amine, minimizing potential side reactions. Allowing the reaction to proceed at room temperature ensures completion.
Experimental Protocol:
A detailed, step-by-step methodology for this synthesis is as follows:[3]
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-chlorovaleroyl chloride (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of cyclohexylamine (1.0 equivalent), triethylamine (1.0 equivalent), and a catalytic amount of 4-dimethylaminopyridine in anhydrous dichloromethane.
-
Slowly add the cyclohexylamine solution to the stirred 5-chlorovaleroyl chloride solution via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, saturated aqueous ammonium chloride solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
The crude this compound can be purified by recrystallization.[3]
-
Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.
-
Collect the colorless crystalline solid by vacuum filtration, wash with cold hexane, and dry under vacuum.
-
A mixture of ethyl acetate and hexane is a common and effective solvent system for the recrystallization of many organic compounds.[5]
Visualization of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound via acylation.
Method 2: From 5-Chlorovaleronitrile and Cyclohexanol
An alternative synthetic route involves the reaction of 5-chlorovaleronitrile with cyclohexanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[6] This method proceeds through a Ritter-type reaction mechanism.
Reaction Scheme:
Experimental Protocol: [6]
-
In a reaction vessel, cool concentrated sulfuric acid to 0-5°C using an ice-salt bath.
-
Slowly add a pre-mixed solution of 5-chlorovaleronitrile (1.0 equivalent) and cyclohexanol (1.0-1.5 equivalents).
-
After the addition, maintain the temperature for 30 minutes, then gradually warm the reaction mixture to 25-30°C and hold for several hours until the reaction is complete (monitored by gas chromatography).
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., methyl isobutyl ketone).
-
Combine the organic extracts and wash with a sodium bicarbonate solution until neutral, followed by a brine wash.
-
Dry the organic layer and concentrate to yield the crude product, which can then be purified by recrystallization as described previously.
Visualization of the Alternative Synthesis Workflow:
Caption: Alternative synthesis of this compound from a nitrile and alcohol.
Method 3: Amide Coupling from 5-Chlorovaleric Acid
Modern organic synthesis offers a plethora of coupling agents that facilitate the formation of amide bonds directly from carboxylic acids and amines, avoiding the need to prepare the acyl chloride.[7][8] Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) can be employed.[7]
Reaction Scheme:
Characterization of this compound
Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended:
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₀ClNO[9] |
| Molecular Weight | 217.73 g/mol [9] |
| Appearance | Colorless crystalline solid[3] |
| Melting Point | 70-71°C[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule.
-
Cyclohexyl Protons: A complex multiplet in the range of 1.0-2.0 ppm for the ten methylene protons and a multiplet around 3.5-3.8 ppm for the proton attached to the nitrogen.
-
Alkyl Chain Protons: A triplet around 3.5 ppm for the two protons adjacent to the chlorine atom (-CH₂Cl), a triplet around 2.2 ppm for the two protons adjacent to the carbonyl group (-CH₂CO-), and multiplets in the region of 1.6-1.8 ppm for the remaining four methylene protons.
-
Amide Proton: A broad singlet or doublet around 5.5-6.5 ppm for the N-H proton.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Carbonyl Carbon: A signal in the downfield region, typically around 172-175 ppm.
-
Cyclohexyl Carbons: Signals in the range of 25-50 ppm, with the carbon attached to the nitrogen appearing around 48 ppm.[10]
-
Alkyl Chain Carbons: A signal around 45 ppm for the carbon attached to the chlorine, and other signals in the range of 20-35 ppm for the remaining methylene carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Amide |
| ~2930 and ~2850 | C-H Stretch | Cyclohexyl and Alkyl CH₂ |
| ~1640 | C=O Stretch (Amide I) | Amide |
| ~1550 | N-H Bend (Amide II) | Amide |
| ~730 | C-Cl Stretch | Chloroalkane |
The presence of a strong absorption band around 1640 cm⁻¹ (Amide I) and another strong band around 1550 cm⁻¹ (Amide II) is characteristic of a secondary amide.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 217. Due to the presence of the chlorine atom, an M+2 peak at m/z 219 with an intensity of approximately one-third of the M⁺ peak is expected, which is characteristic of a molecule containing one chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. The fragmentation of the alkyl chain, particularly the loss of the chlorobutyl group, is also anticipated.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
5-Chlorovaleroyl Chloride: This reagent is corrosive and reacts with water to produce HCl gas. It should be handled with extreme care.
-
Cyclohexylamine: This amine is flammable, corrosive, and toxic. Avoid inhalation and skin contact.
-
Triethylamine: This is a flammable and corrosive liquid with a strong odor.
Conclusion
This technical guide has outlined robust and reliable methods for the synthesis and comprehensive characterization of this compound. The detailed protocols and analytical data provided herein will enable researchers to confidently prepare and validate this important synthetic intermediate. Adherence to the described methodologies and safety precautions is crucial for achieving high-purity material and ensuring a safe laboratory environment.
References
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Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-N-cyclohexylpentanamide
This guide provides a comprehensive overview of the core physicochemical properties of 5-Chloro-N-cyclohexylpentanamide, a molecule of interest in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental characteristics is paramount for predicting a compound's behavior, optimizing its synthesis, and evaluating its potential as a therapeutic agent. This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing actionable protocols for in-house characterization.
Introduction to this compound
This compound is a synthetic amide derivative.[1] Its structure, featuring a flexible pentanamide linker, a terminal chloro group, and a bulky cyclohexyl moiety, suggests a moderate level of lipophilicity and potential for various intermolecular interactions.[2][3] While specific biological applications are not extensively documented in publicly available literature, its structural motifs are present in compounds with diverse pharmacological activities.[4] A detailed characterization of its physicochemical properties is the first critical step in unlocking its potential.
Core Physicochemical Data
A combination of available experimental data and computationally predicted values provides a foundational understanding of this compound.
| Property | Value/Predicted Range | Data Source |
| Molecular Formula | C11H20ClNO | PubChem[5] |
| Molecular Weight | 217.74 g/mol | Protheragen[6] |
| Melting Point | 70-71 °C | Experimental[1] |
| Boiling Point | (Predicted) | |
| LogP (Octanol-Water Partition Coefficient) | 2.6 | PubChem (Computed)[5] |
| Aqueous Solubility | (Predicted) | |
| pKa (Acid Dissociation Constant) | (Predicted) |
Experimental Protocols for Physicochemical Characterization
For novel compounds like this compound, where experimental data is sparse, robust and validated protocols are essential. The following sections detail the methodologies for determining key physicochemical parameters.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range suggests high purity, while a broad range often indicates the presence of impurities.
Protocol: Capillary Melting Point Determination [7][8][9]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[8][10]
-
Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.[8]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[7][9]
-
Heating: If the approximate melting point is known (70-71 °C), rapidly heat the block to about 15-20 °C below this temperature.[8][9] Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[10]
-
Observation: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[9]
Lipophilicity: Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.[11] While the shake-flask method is considered the gold standard, HPLC-based methods offer higher throughput for drug discovery programs.[12][13]
Protocol: RP-HPLC Method for LogP Determination [12][14][15]
-
System Preparation: Use a reverse-phase HPLC system with a C18 column. The mobile phase will be a mixture of an aqueous buffer (e.g., phosphate buffer at a relevant pH) and an organic solvent (e.g., acetonitrile or methanol).[12][15]
-
Calibration: Prepare a set of standard compounds with known LogP values that bracket the expected LogP of this compound (predicted at 2.6).[12]
-
Analysis: Inject the standard compounds and the test compound onto the column and determine their retention times.
-
Calculation: Plot the logarithm of the capacity factor (k') of the standards against their known LogP values. The LogP of this compound can then be interpolated from its retention time using the calibration curve.[15]
Aqueous Solubility
Solubility is a critical factor for oral bioavailability and formulation development.[16][17] The shake-flask method is a reliable technique for determining thermodynamic solubility.[18][19]
Protocol: Shake-Flask Method for Solubility Determination [16][18][20]
-
Sample Preparation: Add an excess amount of this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[18]
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.[16]
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.[16]
Ionization Constant (pKa)
The pKa value indicates the extent of ionization of a molecule at a given pH, which influences its solubility, permeability, and target binding.[11] For this compound, the amide group is the primary site of potential protonation or deprotonation. Amides are generally very weak bases, with the protonation occurring on the carbonyl oxygen.[21] The pKa of the N-H proton is typically high (around 17 for acetamide), making it not acidic under physiological conditions.[21]
Due to the very weak basicity of the amide carbonyl and the low acidity of the N-H proton, experimental determination via traditional methods like potentiometric titration can be challenging. Computational prediction is often a reliable starting point.[22][23][24][25]
Computational Prediction of pKa:
Various software packages and web-based tools can predict pKa values based on the compound's structure.[22][26][][28] These tools utilize algorithms that compare the input structure to a database of known compounds and apply quantitative structure-property relationship (QSPR) models.[26][28]
Chemical Stability: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a compound.[29][30][31] These studies expose the compound to stress conditions more severe than those encountered during long-term storage.[30]
Protocol: Forced Degradation Study [29][30][32][33]
-
Stress Conditions: Prepare solutions of this compound in various stress media, including:
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.
-
Evaluation: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[29][32] This allows for the reliable detection and characterization of degradation products.[29]
Visualizing Experimental Workflows
Caption: Workflow for the comprehensive physicochemical characterization of a novel compound.
Conclusion
The physicochemical properties outlined in this guide provide a critical foundation for the further development of this compound. The presented data, combining experimental findings with robust predictions, and the detailed, field-tested protocols offer a clear path for researchers to validate and expand upon this knowledge base. A thorough understanding and application of these principles are indispensable for making informed decisions in the complex landscape of drug discovery and development.
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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Donovan, S. F., & Pescatore, M. C. (2021). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 93(23), 8171–8178. [Link]
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Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 5-Chloro-N-cyclohexylpentanamide
For Distribution Among Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-N-cyclohexylpentanamide is a synthetic amide whose specific biological mechanism of action is not extensively documented in publicly available scientific literature. However, its structural classification as an N-acyl amide provides a solid foundation for postulating a range of plausible biological activities. The N-acyl amide family encompasses a diverse group of endogenous lipid signaling molecules, including the renowned endocannabinoid anandamide, which are known to modulate a variety of physiological processes through interaction with multiple cellular targets. This technical guide synthesizes the known biological roles of structurally related N-acyl amides to propose potential mechanisms of action for this compound. We will delve into hypothetical targets, suggest detailed experimental protocols to investigate these hypotheses, and provide the necessary frameworks for interpreting potential data. This document serves as a foundational resource for researchers aiming to elucidate the pharmacological profile of this intriguing molecule.
Introduction: Characterizing this compound
This compound is a chemical compound with the molecular formula C11H20ClNO[1]. It is recognized as a useful compound in organic synthesis[2]. Its structure features a five-carbon pentanamide backbone with a chlorine atom at the 5-position and a cyclohexyl group attached to the amide nitrogen.
While its primary utility has been documented in synthetic chemistry, its structural resemblance to the broad class of N-acyl amides warrants a deeper investigation into its potential biological functions[3][4][5]. N-acyl amides are integral to cell-to-cell communication and are involved in a myriad of physiological processes, including inflammation, pain perception, and metabolic regulation[3][6].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 15865-18-6 | [1] |
| Molecular Formula | C11H20ClNO | [1] |
| Molecular Weight | 217.74 g/mol | [2] |
| Appearance | White to Off-White Solid | [2] |
| Storage | 2-8°C Refrigerator | [2] |
The N-Acyl Amide Precedent: A Gateway to Postulating Mechanism
The N-acyl amide family of lipids are characterized by a fatty acyl group linked to a primary amine via an amide bond[3]. This structural motif is shared by numerous endogenous signaling molecules, which provides a strong basis for hypothesizing the potential biological targets of this compound.
Prominent members of this class, such as N-arachidonoyl ethanolamide (anandamide) and N-palmitoyl ethanolamide (PEA), are well-characterized ligands for cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs), respectively[4][5]. Furthermore, many N-acyl amides interact with transient receptor potential (TRP) channels, which are involved in sensory perception[3][6].
Given these precedents, we can logically propose that the mechanism of action of this compound may involve one or more of the following molecular targets:
-
Cannabinoid Receptors (CB1 and CB2): As analogs of endocannabinoids, N-acyl amides frequently exhibit affinity for these G-protein coupled receptors.
-
Transient Receptor Potential (TRP) Channels: Specifically, TRPV1, the capsaicin receptor, is a known target for several N-acyl amides and is implicated in pain and inflammation[6].
-
Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are involved in lipid metabolism and inflammation and are modulated by various fatty acid amides.
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is responsible for the degradation of many N-acyl amides. Inhibition of FAAH can potentiate the signaling of these molecules.
The following sections will explore these potential mechanisms in detail and propose experimental workflows to validate these hypotheses.
Proposed Mechanism 1: Modulation of the Endocannabinoid System
The structural similarity of this compound to endocannabinoids like anandamide makes the cannabinoid receptors CB1 and CB2 primary putative targets.
Hypothetical Signaling Pathway
Caption: Proposed CB1 receptor signaling cascade for this compound.
Experimental Validation: Receptor Binding and Functional Assays
Objective: To determine if this compound binds to and modulates the activity of CB1 and CB2 receptors.
Protocol 1: Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Competition: Add increasing concentrations of this compound to displace the radioligand.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration and Scintillation Counting: Rapidly filter the reaction mixture and wash to separate bound from free radioligand. Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.
Protocol 2: [³⁵S]GTPγS Binding Assay (Functional Assay)
-
Membrane Preparation: Use the same CB1/CB2 expressing cell membranes as in the binding assay.
-
Assay Buffer: Prepare an assay buffer containing GDP and [³⁵S]GTPγS.
-
Incubation: Incubate the membranes with increasing concentrations of this compound in the presence of the assay buffer. A known agonist (e.g., WIN-55,212-2) will be used as a positive control.
-
Termination and Measurement: Terminate the reaction and measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Agonist activity will be determined by an increase in [³⁵S]GTPγS binding, while antagonist activity will be assessed by the ability of the compound to block agonist-induced binding.
Table 2: Hypothetical Data Interpretation for Endocannabinoid System Modulation
| Assay | Possible Outcome | Interpretation |
| Radioligand Binding | Low IC50 value | High affinity for the cannabinoid receptor. |
| [³⁵S]GTPγS Binding | Increased [³⁵S]GTPγS binding | Agonist activity at the receptor. |
| [³⁵S]GTPγS Binding | No change in basal binding, but inhibits agonist-induced binding | Antagonist activity at the receptor. |
Proposed Mechanism 2: Interaction with TRP Channels
Many N-acyl amides are known to interact with TRP channels, particularly TRPV1, which plays a crucial role in nociception and inflammation[3][6]. The lipophilic nature of this compound makes it a candidate for interaction with these ion channels.
Experimental Validation: Calcium Imaging
Objective: To determine if this compound activates or modulates TRPV1 channels.
Protocol 3: Fura-2 Calcium Imaging
-
Cell Culture: Culture HEK293 cells stably expressing human TRPV1.
-
Dye Loading: Load the cells with the ratiometric calcium indicator dye Fura-2 AM.
-
Baseline Measurement: Measure the baseline intracellular calcium concentration using a fluorescence imaging system.
-
Compound Application: Perfuse the cells with increasing concentrations of this compound.
-
Positive Control: Use capsaicin as a positive control to confirm TRPV1 functionality.
-
Data Analysis: An increase in the Fura-2 fluorescence ratio upon application of the compound indicates an influx of calcium, suggesting channel activation. To test for antagonist activity, pre-incubate the cells with this compound before applying capsaicin.
Caption: Experimental workflow for assessing TRPV1 modulation using calcium imaging.
Proposed Mechanism 3: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
If this compound does not directly interact with receptors, it might act by inhibiting FAAH, the primary enzyme responsible for the degradation of anandamide and other bioactive N-acyl amides.
Experimental Validation: FAAH Inhibition Assay
Objective: To determine if this compound inhibits the activity of the FAAH enzyme.
Protocol 4: Fluorometric FAAH Inhibition Assay
-
Enzyme Source: Use recombinant human FAAH or rat brain homogenate as the enzyme source.
-
Substrate: Use a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA).
-
Assay Setup: In a 96-well plate, pre-incubate the FAAH enzyme with varying concentrations of this compound.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time as the substrate is hydrolyzed.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value for FAAH inhibition.
Conclusion and Future Directions
While the precise mechanism of action for this compound remains to be definitively elucidated, its classification as an N-acyl amide provides a strong, rational basis for targeted investigation. The proposed mechanisms—modulation of the endocannabinoid system, interaction with TRP channels, and inhibition of FAAH—represent the most probable avenues for its biological activity.
The experimental protocols detailed in this guide offer a clear and robust framework for any research team to begin to unravel the pharmacological profile of this compound. Positive results from these initial screens would warrant further investigation, including in vivo studies to assess its physiological effects and potential therapeutic applications. The exploration of this compound's mechanism of action holds the promise of uncovering a novel modulator of key signaling pathways, potentially leading to new therapeutic agents.
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An In-Depth Technical Guide to Investigating the Potential Biological Activity of 5-Chloro-N-cyclohexylpentanamide
Foreword: From Structural Analogy to Functional Hypothesis
In the landscape of drug discovery and molecular biology, countless compounds exist as mere catalog entries, their potential biological activities uncharted. 5-Chloro-N-cyclohexylpentanamide is one such molecule. While no direct biological activity has been documented for this specific chemical entity, its structure provides a compelling rationale for investigation. This guide is predicated on a foundational principle of medicinal chemistry: structural similarity often implies functional analogy.
This compound is composed of three key moieties: a terminal alkyl chloride, an amide linker, and a cyclohexyl group. Each of these components is present in molecules with known and potent biological activities.
-
Chloroalkanamides: The chloroacetamide class of molecules is well-known for its herbicidal activity, primarily through the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2][3] This mechanism, targeting fatty acid elongase enzymes, is fundamental and could translate to activity in other domains, such as antimicrobial or anticancer applications where lipid metabolism is crucial.
-
N-Acyl Amides: The N-acyl amide structure is a cornerstone of intercellular signaling, most notably in bacterial quorum sensing (QS), where N-acyl homoserine lactones (AHLs) act as autoinducers.[4][5][6] Molecules that mimic or antagonize these signals are of significant interest as novel anti-virulence agents.
-
Cyclohexyl Moieties: The cyclohexyl group is a common feature in many bioactive compounds, conferring lipophilicity that can be critical for membrane permeability and interaction with hydrophobic binding pockets. Derivatives have shown promise as antibacterial agents targeting topoisomerases and as modulators of various enzymes.[7][8][9]
This guide, therefore, presents a structured, hypothesis-driven framework for the comprehensive evaluation of this compound. We will proceed from broad, predictive in silico assessments to targeted, high-fidelity in vitro assays, building a logical cascade of evidence to uncover its potential biological role. The experimental choices outlined herein are not arbitrary; they are rationalized by the established activities of the compound's constituent parts, providing a scientifically rigorous path from speculation to discovery.
Section 1: Foundational Characterization & Synthesis
Prior to biological evaluation, a thorough understanding of the molecule's physicochemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₀ClNO | PubChem CID 11672974[10] |
| Molecular Weight | 217.73 g/mol | PubChem CID 11672974[10] |
| IUPAC Name | This compound | PubChem CID 11672974[10] |
| CAS Number | 15865-18-6 | PubChem CID 11672974[10] |
| Appearance | White to Off-White Solid | Pharmaffiliates[11] |
Synthesis Route
A reliable synthesis is paramount for generating the high-purity material required for biological assays. A common and effective method is the acylation of cyclohexylamine with 5-chlorovaleryl chloride.[1]
Protocol 1: Synthesis of this compound [1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chlorovaleryl chloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C (ice bath).
-
Amine Addition: Prepare a separate solution of cyclohexylamine (1.0 eq), triethylamine (1.0 eq, as an HCl scavenger), and a catalytic amount of dimethylaminopyridine (DMAP) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
Incubation: Allow the reaction to stir for 2 hours at 0°C, then let it warm to room temperature and stir for an additional 16 hours.
-
Work-up: Dilute the reaction mixture with DCM. Wash sequentially with water (3x), saturated aqueous sodium bicarbonate (3x), saturated aqueous ammonium chloride (3x), and brine (2x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude product from an ethyl acetate-hexane mixture to yield the final product as a colorless crystalline solid.
-
Confirmation: Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: In Silico Assessment - A Predictive First Pass
Before committing to resource-intensive wet lab experiments, computational methods can efficiently screen for potential bioactivities and liabilities, guiding the experimental design. This approach prioritizes "fail early, fail cheap" and focuses resources on the most promising avenues.
Caption: Workflow for the initial computational evaluation of the compound.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties determine the pharmacokinetic profile of a compound. Early prediction helps to identify potential liabilities that would prevent it from becoming a viable drug candidate.
Methodology:
Utilize freely available web servers such as ADMETlab or pkCSM.[12] Input the SMILES string for this compound: ClCCCCC(=O)NC1CCCCC1. The platform will generate predictions for properties like:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).
Interpretation: The goal is to ascertain if the molecule possesses "drug-like" properties. For instance, good HIA and low predicted toxicity would encourage further investigation, whereas high predicted hERG inhibition might deprioritize the compound for certain therapeutic applications.
Hypothesis-Driven Target Identification and Molecular Docking
Based on the structural motifs, we can hypothesize several potential protein targets. Molecular docking predicts the preferred orientation and binding affinity of our compound within the active site of these targets.[13][14]
Hypothesized Targets:
-
Bacterial Quorum Sensing Receptor (e.g., LasR of P. aeruginosa): The N-acyl amide structure is analogous to AHL autoinducers.[5][6] Inhibition could disrupt virulence factor production and biofilm formation.
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme degrades endogenous fatty acid amides.[11][15] The compound's structure bears resemblance to FAAH substrates and inhibitors. Inhibition of FAAH has analgesic and anti-inflammatory effects.
-
Bacterial DNA Gyrase (a Type II Topoisomerase): Some N-cyclohexyl amides exhibit antibacterial activity by targeting this essential enzyme.[7]
-
Tyrosinase: This copper-containing enzyme is key to melanin production. Amide-containing compounds have been identified as inhibitors, suggesting potential applications in treating hyperpigmentation.[16][17][18]
Docking Protocol (General Workflow using AutoDock Vina): [6][19]
-
Preparation:
-
Receptor: Download the crystal structure of the target protein (e.g., LasR, FAAH) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning charges.
-
Ligand: Generate a 3D structure of this compound and perform energy minimization.
-
-
Grid Box Definition: Define the search space (a "grid box") around the known active site of the receptor.
-
Docking Execution: Run the docking algorithm, which will systematically sample different conformations and orientations of the ligand within the grid box.
-
Analysis:
-
Binding Affinity: The primary output is a binding energy score (in kcal/mol). More negative values suggest stronger, more favorable binding.
-
Pose Visualization: Analyze the top-ranked binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.
-
Section 3: Primary In Vitro Screening
Following the in silico analysis, a panel of broad-spectrum in vitro assays should be conducted to obtain the first experimental evidence of biological activity.
Antimicrobial Susceptibility Testing
This assay determines the minimum concentration of the compound required to inhibit the growth of various microorganisms.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [20][21]
-
Strain Selection: Use a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth). Final concentrations might range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Screening
This assay assesses the compound's toxicity against mammalian cells, which is crucial for determining its therapeutic index.
Protocol 3: Resazurin Cell Viability Assay [4][10]
-
Cell Culture: Seed human cancer cell lines (e.g., HeLa, A549) or non-cancerous lines (e.g., HEK293) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (and a vehicle control, e.g., 0.1% DMSO) for 24, 48, or 72 hours.
-
Reagent Addition: Add resazurin solution (a blue, non-fluorescent dye) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C. Metabolically active (viable) cells will reduce resazurin to the highly fluorescent pink product, resorufin.
-
Data Acquisition: Measure the fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Caption: Key steps in the Resazurin assay for determining cell viability.
Section 4: Target-Specific Mechanistic Assays
If the primary screening reveals promising activity (e.g., potent antimicrobial or cytotoxic effects with a good therapeutic index), the next logical step is to investigate the specific molecular mechanisms predicted by the in silico analysis.
Enzyme Inhibition Assays
These assays directly measure the effect of the compound on the activity of a purified enzyme.
Protocol 4: Generic Kinase/Protease Inhibition Assay (Fluorescence-Based) [8][9]
-
Reaction Setup: In a microtiter plate, combine the purified enzyme (e.g., FAAH, Tyrosinase), a suitable buffer, and serial dilutions of this compound or a known inhibitor (positive control).
-
Pre-incubation: Allow the compound and enzyme to pre-incubate for a short period (e.g., 15 minutes) at room temperature to permit binding.
-
Initiate Reaction: Add a fluorogenic substrate specific to the enzyme. The substrate is initially non-fluorescent but becomes fluorescent upon enzymatic cleavage or modification.
-
Kinetic Measurement: Immediately place the plate in a fluorescent plate reader and monitor the increase in fluorescence over time at 37°C.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each compound concentration. Plot the percentage of enzyme inhibition versus the log of the compound concentration to determine the IC₅₀ value.
Section 5: Data Synthesis and Path Forward
The culmination of this structured investigation will be a comprehensive profile of this compound. The data should be synthesized to form a coherent picture of its biological potential.
-
Positive Outcome: If the compound demonstrates potent and selective activity in a target-specific assay (e.g., low micromolar IC₅₀ against FAAH) with low cytotoxicity, this would strongly support its development as a lead compound. The path forward would involve structure-activity relationship (SAR) studies, where analogs are synthesized to optimize potency and ADMET properties, followed by in vivo testing in relevant disease models.
-
Negative Outcome: If the compound shows no significant activity or exhibits high cytotoxicity, the investigation may be terminated. However, the data remains valuable, contributing to the broader understanding of the chemical space and preventing future redundant efforts.
This technical guide provides a robust, multi-faceted approach to systematically unlock the potential of an uncharacterized molecule. By integrating predictive computational methods with validated experimental protocols, researchers can efficiently navigate the path from a simple chemical structure to a potential therapeutic lead.
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Miles, T. J., et al. (2011). Novel cyclohexyl-amides as potent antibacterials targeting bacterial type IIA topoisomerases. Bioorganic & Medicinal Chemistry Letters, 21(24), 7483-7488. Retrieved from [Link]
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Küçükgüzel, I., et al. (2001). Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. Il Farmaco, 56(12), 947-952. Retrieved from [Link]
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Jamil, S., et al. (2011). Syntheses and antimicrobial activities of amide derivatives of 4-[(2-isopropyl-5-methylcyclohexyl)oxo]-4-oxobutanoic acid. ResearchGate. Retrieved from [Link]
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Spectroscopic Fingerprinting of 5-Chloro-N-cyclohexylpentanamide: A Multi-Technique Approach
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. 5-Chloro-N-cyclohexylpentanamide, a molecule featuring a secondary amide and an alkyl chloride, presents a unique combination of functional groups whose characterization demands a synergistic application of modern spectroscopic techniques. This guide provides a comprehensive analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS). As a senior application scientist, the following sections are designed not merely as a recitation of data, but as an instructional narrative explaining the why behind the how—elucidating the causal relationships between molecular structure and spectral output.
Molecular Structure and Atom Numbering
To establish a clear framework for the subsequent spectroscopic analysis, the chemical structure of this compound is presented below with a systematic atom numbering scheme. This convention will be used throughout the guide to assign specific spectral signals to their corresponding atoms.
Molecular Formula: C₁₁H₂₀ClNO[1][2] Molecular Weight: 217.73 g/mol [1]
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their relative numbers (integration), and the number of neighboring protons (multiplicity). The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.
Experimental Protocol: Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, well-characterized residual solvent peak.[3]
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard, with its proton signal defined as 0.0 ppm.[3] However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard unnecessary for routine analysis. The residual CHCl₃ peak in CDCl₃ appears at δ 7.26 ppm and can be used for calibration.[3][4]
-
Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. A standard pulse sequence is used, and typically 8 to 16 scans are sufficient to achieve a good signal-to-noise ratio.
Data Interpretation and Predicted Spectrum
The structure of this compound suggests several distinct proton signals. The resonance of the amide bond can lead to restricted rotation around the C1-N bond, potentially causing broadening or even non-equivalence of signals for adjacent protons, although this is more pronounced in tertiary amides.[5]
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-N (Amide) | 5.5 - 7.5 | Broad Singlet (br s) | 1H | The proton on the nitrogen is subject to hydrogen bonding and quadrupole broadening, resulting in a broad signal. Its chemical shift can be variable.[5] |
| H-C5 | ~3.55 | Triplet (t) | 2H | These protons are deshielded by the adjacent electronegative chlorine atom. They are split into a triplet by the two neighboring H-C4 protons. |
| H-C6' | ~3.75 | Multiplet (m) | 1H | This methine proton is adjacent to the electron-withdrawing amide nitrogen, shifting it downfield. It is coupled to the amide proton and four protons on C7' and C11'. |
| H-C2 | ~2.18 | Triplet (t) | 2H | Protons alpha to the carbonyl group are deshielded and typically appear around 2.0-2.5 ppm. They are split into a triplet by the two neighboring H-C3 protons.[5] |
| H-C4 | ~1.80 | Quintet (p) | 2H | These methylene protons are adjacent to two other methylene groups (C3 and C5), resulting in a quintet (or multiplet). |
| H-C3 | ~1.70 | Sextet (sxt) | 2H | These protons are coupled to the H-C2 and H-C4 protons. |
| H-C7', C11' | 1.0 - 2.0 | Multiplet (m) | 4H | Protons on the cyclohexyl ring adjacent to the methine carbon (C6'). |
| H-C8', C9', C10' | 1.0 - 2.0 | Multiplet (m) | 6H | The remaining protons of the cyclohexyl ring, which exist in a complex, overlapping signal region. |
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons. The chemical shift is indicative of the carbon's hybridization and electronic environment.
Experimental Protocol: Acquisition
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Acquisition: ¹³C NMR experiments require more scans than ¹H NMR due to the low natural abundance of the ¹³C isotope. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon.
Data Interpretation and Predicted Spectrum
| Assigned Carbon | Predicted δ (ppm) | Rationale |
| C1 (C=O) | ~172 | The carbonyl carbon of a secondary amide is highly deshielded and appears in this characteristic downfield region. |
| C6' (CH-N) | ~49 | This methine carbon is directly attached to the nitrogen, causing a downfield shift. |
| C5 (CH₂-Cl) | ~45 | The carbon atom bonded to chlorine is significantly deshielded due to the inductive effect of the halogen. |
| C2 (CH₂-C=O) | ~36 | The carbon alpha to the carbonyl group is moderately deshielded. |
| C7', C11' | ~33 | Carbons on the cyclohexyl ring adjacent to the C6' methine. |
| C4 (CH₂) | ~29 | Methylene carbon in the alkyl chain. |
| C8', C10' | ~26 | Carbons beta to the point of substitution on the cyclohexyl ring. |
| C9' | ~25 | The carbon gamma to the point of substitution on the cyclohexyl ring. |
| C3 (CH₂) | ~22 | Methylene carbon in the alkyl chain, furthest from the electron-withdrawing groups. |
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of the specific chemical bonds and functional groups present.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Instrument Setup: Record a background spectrum of the clean ATR crystal (e.g., diamond or ZnSe) to subtract atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[7]
-
Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Data Interpretation and Key Absorptions
The IR spectrum provides a "fingerprint" of the molecule, with key absorptions confirming the presence of the secondary amide and alkyl chloride functional groups.
Caption: Key IR vibrational modes for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Significance |
| N-H Stretch | Secondary Amide | ~3300 | Strong, sharp | The presence of a single, sharp peak in this region is a hallmark of a secondary amide in a non-hydrogen-bonded state or a solid lattice.[8][9] |
| C-H Stretch | Alkyl (CH₂, CH) | 2950 - 2850 | Strong | Confirms the presence of the aliphatic pentanamide chain and cyclohexyl ring. |
| C=O Stretch (Amide I) | Amide Carbonyl | 1680 - 1630 | Very Strong | This is one of the most characteristic and intense absorptions in the spectrum. Its position at a lower frequency than ketones is due to resonance with the nitrogen lone pair.[8][10] |
| N-H Bend (Amide II) | Secondary Amide | 1550 - 1510 | Strong | This band arises from a combination of N-H bending and C-N stretching and is a key diagnostic peak for secondary amides.[5] |
| C-Cl Stretch | Alkyl Chloride | 730 - 550 | Moderate to Strong | This absorption in the fingerprint region confirms the presence of the carbon-chlorine bond.[8] |
Mass Spectrometry (MS)
Principle: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons (typically 70 eV).[11][12] This process ejects an electron from the molecule, forming a positively charged radical ion called the molecular ion (M⁺•). The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, creating a unique mass spectrum that serves as a molecular fingerprint.[13][14]
Experimental Protocol: General Procedure
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC). The sample must be volatilized in the high vacuum of the ion source.
-
Ionization: The gaseous sample molecules are passed through a beam of 70 eV electrons, leading to ionization and fragmentation.[15]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Interpretation and Fragmentation Analysis
Molecular Ion (M⁺•): The molecular weight of this compound (C₁₁H₂₀ClNO) is 217.73. A crucial feature will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[16][17]
-
M⁺• peak: Expected at m/z 217 , corresponding to molecules containing ³⁵Cl.
-
M+2 peak: Expected at m/z 219 , corresponding to molecules containing ³⁷Cl. The intensity of this peak will be approximately one-third that of the M⁺• peak.[18] This 3:1 isotopic signature is definitive proof of the presence of one chlorine atom in the molecule and its fragments.
Major Fragmentation Pathways: Amides and alkyl halides exhibit characteristic fragmentation patterns. The most likely cleavages for this molecule are alpha-cleavage adjacent to the carbonyl group and the loss of the chlorine atom.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
Alpha-Cleavage (Amide Bond Cleavage): The most common fragmentation for amides is the cleavage of the bond alpha to the carbonyl group. This can happen on either side.
-
Cleavage of the N-C6' bond: This would lead to the formation of a resonance-stabilized acylium ion.
-
Fragment: [CH₂Cl(CH₂)₃CO]⁺
-
m/z: 119 (for ³⁵Cl) and 121 (for ³⁷Cl).
-
-
Cleavage of the C1-C2 bond: This would form the [CONHC₆H₁₁]⁺ fragment.
-
Fragment: [CONHC₆H₁₁]⁺
-
m/z: 126
-
-
-
Loss of Chlorine Radical: Cleavage of the C-Cl bond results in the loss of a chlorine radical (Cl•).
-
Fragment: [C₁₁H₂₀NO]⁺
-
m/z: 182. This peak would be a singlet, lacking the chlorine isotope pattern.
-
-
McLafferty Rearrangement: Secondary amides with a sufficiently long alkyl chain on the acyl side can undergo a McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.
-
Fragment: This would lead to the formation of a neutral alkene (CH₂=CHCl) and a charged enol fragment of N-cyclohexylacetamide.
-
m/z of charged fragment: 141
-
Summary and Conclusion
The combination of NMR, IR, and MS provides a self-validating system for the structural elucidation of this compound.
-
NMR spectroscopy confirms the complete carbon-hydrogen framework, detailing the connectivity of the pentanamide chain and the cyclohexyl ring.
-
IR spectroscopy provides definitive evidence for the key functional groups, notably the secondary amide (N-H stretch, Amide I, and Amide II bands) and the alkyl chloride (C-Cl stretch).
-
Mass spectrometry establishes the molecular weight and elemental composition (specifically the presence of one chlorine atom via the M⁺•/M+2 isotopic pattern) and offers further structural confirmation through predictable fragmentation pathways.
Together, these three spectroscopic techniques deliver a comprehensive and unambiguous "fingerprint" of the target molecule, an essential requirement for advancing any compound in a research or drug development pipeline.
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- Electron ioniz
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solubility and stability of 5-Chloro-N-cyclohexylpentanamide in different solvents
An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-N-cyclohexylpentanamide
Foreword
In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to its success. Among these, solubility and stability are foundational pillars that dictate a compound's formulation, bioavailability, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of a promising synthetic intermediate, this compound.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols, offering insights into the rationale behind experimental choices and the interpretation of results. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data.
Introduction: The Critical Role of Solubility and Stability
The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which can be mitigated by a comprehensive early-stage characterization of its physicochemical properties. This compound, with its CAS Number 15865-18-6, molecular formula C11H20ClNO, and molecular weight of 217.74 g/mol , presents a chemical structure with functionalities that warrant a detailed investigation of its behavior in various solvent systems and under stress conditions.[1][2]
Solubility directly influences the bioavailability of an orally administered drug and is a critical parameter for developing both oral and parenteral formulations.[3] Poor aqueous solubility can lead to erratic absorption and insufficient drug concentration at the target site.[4]
Stability assessment is crucial for ensuring that a drug substance maintains its identity, purity, and potency throughout its shelf life.[5] Degradation of an active pharmaceutical ingredient (API) can result in a loss of efficacy and the formation of potentially toxic byproducts.[6] Forced degradation studies, as mandated by regulatory bodies like the ICH, are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][7]
This guide will provide detailed protocols for determining the kinetic and thermodynamic solubility of this compound, followed by a comprehensive approach to evaluating its stability through forced degradation studies.
Characterizing the Solubility Profile
The solubility of a compound can be assessed under kinetic or thermodynamic conditions, each providing unique and valuable insights for different stages of drug development.[3][8] Kinetic solubility is often employed in early discovery for high-throughput screening, while thermodynamic solubility is the gold standard for pre-formulation and later-stage development.[3][8][9]
Kinetic Solubility Assessment
Kinetic solubility measures the concentration of a compound in solution after a short incubation period, following its addition from a concentrated organic stock solution (typically DMSO) into an aqueous buffer.[4] This method is rapid and requires minimal compound, making it ideal for initial screening.[8]
2.1.1 Experimental Protocol: Nephelometric Kinetic Solubility Assay
This protocol outlines a high-throughput method for determining the kinetic solubility of this compound using light scattering to detect precipitation.[3][10]
Materials and Equipment:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Nephelometer (light-scattering plate reader)
-
Automated liquid handler (recommended for high throughput)
-
Plate shaker
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[10]
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well plate. Include wells with DMSO only as a blank control.
-
Addition of Aqueous Buffer: Add 98 µL of PBS (pH 7.4) to each well to achieve a final volume of 100 µL and a nominal compound concentration of 200 µM.
-
Incubation and Mixing: Seal the plate and place it on a plate shaker for 2 hours at room temperature, protected from light.
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering (precipitation) is observed compared to the DMSO control.
Thermodynamic Solubility Assessment
Thermodynamic, or equilibrium, solubility is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[3] This is a more accurate representation of a compound's true solubility and is crucial for formulation development.
2.2.1 Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[9]
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, Simulated Gastric Fluid, Simulated Intestinal Fluid)
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[3]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.[11]
-
Data Reporting: The thermodynamic solubility is reported in µg/mL or mg/mL for each solvent.
Expected Solubility Profile and Data Presentation
The solubility of this compound is expected to be influenced by its alkyl chloride and amide functionalities. While the cyclohexyl group imparts lipophilicity, the amide group can participate in hydrogen bonding. The following table should be used to summarize the experimental findings.
| Solvent System | Kinetic Solubility (µM) | Thermodynamic Solubility (µg/mL) | Temperature (°C) |
| Deionized Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| 0.1 N HCl | 37 | ||
| Simulated Gastric Fluid (pH 1.2) | 37 | ||
| Simulated Intestinal Fluid (pH 6.8) | 37 | ||
| Ethanol | 25 | ||
| Propylene Glycol | 25 |
Stability Assessment: Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify the likely degradation products of a drug substance, which can aid in the development of stability-indicating analytical methods and provide insights into the intrinsic stability of the molecule.[5][6][7] The typical stress conditions include hydrolysis, oxidation, photolysis, and thermal stress.[12][13] A degradation of 5-20% is generally considered optimal for these studies.[12]
Experimental Workflow for Stability Testing
The overall workflow for assessing the stability of this compound is depicted in the following diagram.
Protocols for Forced Degradation Studies
3.2.1 Hydrolytic Degradation
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 N HCl and 0.1 N NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots before analysis.
-
Analyze by a suitable stability-indicating HPLC method.
3.2.2 Oxidative Degradation
Procedure:
-
Prepare a solution of this compound in a suitable solvent and treat it with 3% hydrogen peroxide.[12]
-
Maintain the solution at room temperature and protected from light.
-
Sample at various time intervals and analyze by HPLC.
3.2.3 Photolytic Degradation
Procedure:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples by HPLC.
3.2.4 Thermal Degradation
Procedure:
-
Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.
-
Analyze the sample at various time points to determine the extent of degradation.
Hypothetical Degradation Pathway
Based on the structure of this compound, two primary sites are susceptible to degradation: the amide bond and the carbon-chlorine bond.
The primary degradation pathways are likely to be:
-
Hydrolysis: The amide linkage is susceptible to both acid and base-catalyzed hydrolysis, which would yield 5-chloropentanoic acid and cyclohexylamine.
-
Nucleophilic Substitution: The primary alkyl chloride is susceptible to nucleophilic substitution, for instance, by water or hydroxide, to form 5-Hydroxy-N-cyclohexylpentanamide.
Data Presentation for Stability Studies
The results of the forced degradation studies should be tabulated to clearly show the percentage of degradation under each stress condition.
| Stress Condition | Duration | Temperature | % Degradation of Parent | Number of Degradants | Major Degradant (% Area) |
| 0.1 N HCl | 24 hours | 60°C | |||
| 0.1 N NaOH | 24 hours | 60°C | |||
| 3% H2O2 | 24 hours | RT | |||
| Thermal (Solid) | 7 days | 80°C | |||
| Photolytic (Solid) | ICH Q1B | RT | |||
| Photolytic (Solution) | ICH Q1B | RT |
Analytical Methodologies
A robust, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common choice. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is indispensable.[11]
Recommended HPLC Method Parameters (Starting Point)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient from 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, researchers can generate the critical data needed to advance this compound through the drug development pipeline.
The insights gained from these studies will be instrumental in:
-
Guiding formulation development to ensure adequate bioavailability.
-
Establishing appropriate storage conditions and shelf-life.
-
Developing and validating a robust, stability-indicating analytical method for quality control.
A thorough understanding of these fundamental properties is not merely a regulatory requirement but a scientific necessity for the successful development of safe and effective medicines.
References
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Bhagwat, D. A., & Patil, S. D. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Sciences and Research, 10(9), 2231-2239. [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
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Luminata Solution. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
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Alsante, K. M., et al. (2011). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 35(5). [Link]
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SGS. (n.d.). Forced Degradation Testing. [Link]
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CD Formulation. (n.d.). Transdermal Formulation Forced Degradation Testing. [Link]
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Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Current Drug Metabolism, 4(4), 275-286. [Link]
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Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. [Link]
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Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]
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Pharmaffiliates. (n.d.). This compound. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11672974, this compound. [Link]
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NIOSH. (2013). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. Journal of Occupational and Environmental Hygiene, 10(10), 527-540. [Link]
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In Silico Modeling of 5-Chloro-N-cyclohexylpentanamide Interactions: A Technical Guide for Drug Development Professionals
This technical guide, authored from the perspective of a Senior Application Scientist, provides an in-depth protocol for the in silico modeling of 5-Chloro-N-cyclohexylpentanamide interactions. It is designed to equip researchers, scientists, and drug development professionals with the necessary theoretical understanding and practical workflows to investigate the molecular interactions of this compound.
Foreword: The Rationale for a Bespoke In Silico Approach
The unique chemical properties of this compound necessitate a tailored in silico modeling strategy. This guide eschews a generic template, instead focusing on a logical and scientifically rigorous workflow that addresses the specific challenges and opportunities presented by this molecule. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), ensuring that each step is not only methodologically sound but also validated and contextually justified.
PART 1: Foundational Steps - Ligand and Receptor Preparation
The fidelity of any in silico model is contingent upon the quality of the initial structures. This section details the critical preparatory steps for both the ligand (this compound) and its putative protein target.
Ligand Preparation: From 2D to a Simulation-Ready 3D Structure
The accurate three-dimensional representation of this compound is paramount for meaningful interaction studies.
Experimental Protocol:
-
2D Structure Generation: The canonical 2D structure of this compound is first drawn using a chemical sketcher like MarvinSketch or ChemDraw.
-
Conversion to 3D and Initial Optimization: The 2D structure is converted to a 3D conformation. An initial energy minimization is performed using a universal force field (UFF) to obtain a low-energy conformer.
-
Protonation State Determination: The protonation state at a physiological pH of 7.4 is determined. For this compound, the amide group is predicted to be neutral. Tools like PROPKA or Marvin pKa can be used for this assessment.
-
Final Energy Minimization: A more rigorous energy minimization is conducted using a quantum mechanics-based method or a high-quality force field like MMFF94 to yield a refined, low-energy 3D structure.
-
File Format Conversion: The final structure is saved in a .mol2 or .sdf format, which is compatible with most molecular docking and dynamics software.
Causality Behind the Protocol:
-
Energy Minimization: This step is crucial to ensure that the ligand conformation is energetically favorable, which is a prerequisite for predicting a realistic binding mode.
-
Protonation State: The charge distribution of the ligand, dictated by its protonation state, governs its electrostatic interactions with the receptor. An incorrect assignment can lead to erroneous binding predictions.
Receptor Preparation: Curating a High-Fidelity Protein Structure
The preparation of the target protein structure, typically obtained from the Protein Data Bank (PDB), is a multi-step process aimed at refining the raw crystallographic data into a simulation-ready model.
Experimental Protocol:
-
Selection of PDB Entry: A high-resolution (<2.5 Å) crystal structure of the target protein is selected from the PDB. The choice should be guided by factors such as the presence of a co-crystallized ligand, which can help define the binding site.
-
Structural Cleaning: Non-essential water molecules, ions, and co-solvents are removed. Water molecules that are observed to mediate ligand-protein interactions in the crystal structure should be retained.
-
Addition and Optimization of Hydrogen Atoms: Hydrogen atoms, which are typically absent in crystal structures, are added. Their positions are then optimized to satisfy hydrogen bonding networks.
-
Protonation of Titratable Residues: The protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are assigned based on the simulated pH.
-
Assigning Partial Charges and Atom Types: Partial charges and atom types are assigned according to a chosen force field (e.g., AMBER, CHARMM).
-
Restrained Energy Minimization: A final energy minimization of the protein is performed with restraints on the backbone atoms to alleviate any steric clashes while preserving the overall fold.
Workflow for Ligand and Receptor Preparation
Caption: A streamlined workflow for the preparation of the ligand and receptor.
PART 2: Predicting Binding Modes through Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This section outlines the protocol for docking this compound into its target protein.
Defining the Binding Pocket and Docking Parameters
The accuracy of the docking simulation is highly dependent on the precise definition of the binding site.
Experimental Protocol:
-
Binding Site Identification: The binding site is defined based on the location of a co-crystallized ligand or by using binding site prediction algorithms.
-
Grid Box Generation: A grid box is generated to encompass the defined binding site. The size of the box should be sufficient to allow the ligand to rotate and translate freely.
-
Docking Algorithm Selection: A validated docking program such as AutoDock Vina is chosen.
-
Execution of Docking: The docking simulation is run, and the resulting poses are ranked based on their scoring function.
Data Presentation: Predicted Binding Affinities
| Docking Pose | Binding Affinity (kcal/mol) |
| 1 | -8.2 |
| 2 | -7.9 |
| 3 | -7.5 |
Post-Docking Analysis and Pose Selection
The top-ranked docking poses are visually inspected to assess their chemical reasonability and interactions with key active site residues. The pose that best satisfies known structure-activity relationships is selected for further analysis.
PART 3: Elucidating Dynamic Interactions with Molecular Dynamics Simulations
While docking provides a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time.
System Setup and Equilibration for MD Simulation
Experimental Protocol:
-
System Solvation and Ionization: The docked complex is placed in a periodic box and solvated with an explicit water model. Ions are added to neutralize the system and mimic physiological ionic strength.
-
Force Field Parameterization: The AMBER or CHARMM force field is applied to the protein. The ligand is parameterized using tools like Antechamber or CGenFF.
-
System Minimization: The entire system is energy minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to 300 K (NVT ensemble) and then equilibrated at a constant pressure of 1 bar (NPT ensemble). Restraints are applied to the protein and ligand during equilibration.
Workflow for Molecular Dynamics Simulation
Caption: The sequential workflow for performing a molecular dynamics simulation.
Production MD Simulation and Trajectory Analysis
Experimental Protocol:
-
Production Run: A production MD simulation is run for a duration sufficient to observe the stability of the complex (e.g., 100 ns).
-
Trajectory Analysis: The resulting trajectory is analyzed to assess:
-
Root Mean Square Deviation (RMSD): To evaluate the stability of the ligand and protein.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To quantify the persistence of key hydrogen bonds.
-
Data Presentation: Key Hydrogen Bond Occupancy
| Interacting Residue | Hydrogen Bond Occupancy (%) |
| ASP129 | 88.5 |
| SER130 | 75.2 |
| TYR237 | 62.1 |
PART 4: Ensuring Scientific Integrity and Trustworthiness
The validation of in silico models is a critical component of the scientific process.
-
Self-Validation: The docking protocol should be validated by redocking a co-crystallized ligand and ensuring the predicted pose is close to the experimental one (RMSD < 2 Å).
-
External Validation: The in silico predictions should be corroborated with experimental data, such as site-directed mutagenesis studies, to confirm the functional importance of the predicted interacting residues.
Conclusion
This guide has provided a comprehensive and technically detailed framework for the in silico modeling of this compound interactions. By adhering to this rigorous and validated workflow, researchers can generate reliable and actionable insights to guide their drug discovery efforts.
References
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. [Link]
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242. [Link]
-
Pettersen, E. F., et al. (2004). UCSF Chimera—a visualization system for exploratory research and analysis. Journal of computational chemistry, 25(13), 1605–1612. [Link]
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Halgren, T. A. (1996). Merck molecular force field. I. Basis, form, scope, parameterization, and performance of MMFF94. Journal of computational chemistry, 17(5‐6), 490-519. [Link]
-
Case, D. A., et al. (2005). The Amber 9 intermolecular and intramolecular force fields. Journal of computational chemistry, 26(16), 1668-1688. [Link]
-
Brooks, B. R., et al. (2009). CHARMM: The biomolecular simulation program. Journal of computational chemistry, 30(10), 1545-1614. [Link]
-
O'Boyle, N. M., et al. (2011). Open Babel: An open chemical toolbox. Journal of cheminformatics, 3(1), 33. [Link]
The Chloro-Amide Moiety: A Keystone for Potent and Selective NAAA Inhibition - An In-depth Technical Guide to the Structure-Activity Relationship of 5-Chloro-N-cyclohexylpentanamide Derivatives
Introduction: The Therapeutic Promise of Targeting N-Acylethanolamine Acid Amidase (NAAA)
In the landscape of contemporary drug discovery, the modulation of lipid signaling pathways has emerged as a fertile ground for novel therapeutic interventions. Among the key enzymes governing these pathways is N-acylethanolamine acid amidase (NAAA), a cysteine amidase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[1][2][3] Pharmacological inhibition of NAAA presents a compelling strategy to augment the endogenous levels of PEA, thereby potentiating its beneficial effects in a range of pathological conditions, including chronic pain and inflammation.[1][4] This guide delves into the structure-activity relationship (SAR) of a promising class of NAAA inhibitors: 5-Chloro-N-cyclohexylpentanamide derivatives. Through a systematic exploration of their design, synthesis, and biological evaluation, we will elucidate the critical structural motifs that govern their potency and selectivity, offering a comprehensive resource for researchers and drug development professionals in the field.
Core Rationale: Designing a Focused Library of this compound Derivatives
The foundational scaffold of this compound was selected based on its inherent structural features that suggest a favorable interaction with the NAAA active site. The molecule can be dissected into three key pharmacophoric elements: the cyclohexyl headgroup , the pentanamide linker , and the terminal chloroalkane tail . Our hypothetical SAR study is designed to systematically probe the influence of each of these regions on NAAA inhibitory activity.
Logical Framework for Derivative Design
The following diagram illustrates the logical approach to the design of a focused library of derivatives for SAR exploration.
Caption: A logical workflow for the systematic modification of the this compound scaffold.
Experimental Protocols: A Self-Validating System for Synthesis and Biological Evaluation
The integrity of any SAR study hinges on the robustness and reproducibility of its experimental protocols. The following sections detail the step-by-step methodologies for the synthesis of the proposed derivatives and their subsequent biological evaluation.
General Synthesis of this compound Derivatives
The synthesis of the target compounds is achieved through a straightforward and scalable amidation reaction. The following protocol is a representative example for the synthesis of the parent compound.
Step 1: Synthesis of 5-Chloropentanoyl Chloride
-
To a solution of 5-chlorovaleric acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C under an inert atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 5-chloropentanoyl chloride, which is used in the next step without further purification.
Step 2: Amidation with Cyclohexylamine
-
Dissolve cyclohexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add the crude 5-chloropentanoyl chloride (1.0 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
NAAA Inhibition Assay
The inhibitory potency of the synthesized compounds against NAAA is determined using a fluorometric assay. This high-throughput method provides a reliable and quantitative measure of enzyme activity.[5]
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the NAAA enzyme solution (e.g., from cell lysates) in an acidic buffer (pH 4.5-5.0).[5]
-
Add the test compound at various concentrations and pre-incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate, N-(4-methylcoumarin)-palmitamide (PAMCA).
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
FAAH Selectivity Assay
To assess the selectivity of the inhibitors, a similar assay is performed using fatty acid amide hydrolase (FAAH) under its optimal pH conditions (pH 8.0-9.0).[5] This is a critical step to ensure that the observed biological effects are due to the specific inhibition of NAAA.
Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of NAAA Inhibition
The following table presents hypothetical yet plausible data for a representative set of this compound derivatives, designed to illustrate the key SAR trends.
| Compound ID | Cyclohexyl Headgroup | Pentanamide Linker | Terminal Tail | NAAA IC50 (µM) | FAAH IC50 (µM) | Selectivity Index (FAAH/NAAA) |
| 1 | Cyclohexyl | -(CH2)4- | Cl | 5.2 | >100 | >19.2 |
| 2 | Cyclopentyl | -(CH2)4- | Cl | 8.9 | >100 | >11.2 |
| 3 | Phenyl | -(CH2)4- | Cl | 2.1 | >100 | >47.6 |
| 4 | 4-Fluorophenyl | -(CH2)4- | Cl | 1.5 | >100 | >66.7 |
| 5 | Cyclohexyl | -(CH2)3- | Cl | 12.4 | >100 | >8.1 |
| 6 | Cyclohexyl | -(CH2)5- | Cl | 7.8 | >100 | >12.8 |
| 7 | Cyclohexyl | -(CH2)4- | Br | 4.8 | >100 | >20.8 |
| 8 | Cyclohexyl | -(CH2)4- | Phenyl | 0.9 | >100 | >111.1 |
Key SAR Insights:
-
Cyclohexyl Headgroup: The nature of the headgroup significantly influences potency. While the parent cyclohexyl derivative (1 ) exhibits moderate activity, replacing it with a phenyl ring (3 ) enhances potency, likely due to favorable π-π stacking interactions within the active site. The introduction of an electron-withdrawing fluorine atom on the phenyl ring (4 ) further improves activity, suggesting that modulation of the electronic properties of the aromatic ring is a viable optimization strategy. The smaller cyclopentyl ring (2 ) leads to a decrease in potency, indicating that the size and conformation of the headgroup are critical for optimal binding.
-
Pentanamide Linker: The length of the alkyl chain in the linker is crucial for positioning the headgroup and tail within the active site. Shortening the chain to four carbons (5 ) results in a significant loss of activity, while extending it to six carbons (6 ) has a less pronounced effect. This suggests that the five-carbon linker provides the optimal length and flexibility for productive binding.
-
Terminal Tail: The terminal halogen plays a role in the interaction with the hydrophobic pocket of the enzyme. Replacing the chloro group with a bromo group (7 ) results in a slight improvement in potency, which could be attributed to the increased size and polarizability of bromine. A dramatic increase in potency is observed when the terminal chlorine is replaced with a phenyl group (8 ), highlighting the importance of a bulky, hydrophobic tail for strong engagement with the enzyme.
Proposed Binding Mode and Mechanistic Insights
The observed SAR trends can be rationalized by a hypothetical binding mode of these inhibitors within the NAAA active site. The following diagram illustrates the proposed key interactions.
Caption: A schematic representation of the proposed binding mode of a this compound derivative within the NAAA active site.
The amide moiety of the inhibitor is proposed to form hydrogen bonds with key residues in the catalytic dyad of NAAA, which is believed to involve a cysteine and an aspartate residue.[6] The cyclohexyl or phenyl headgroup occupies a specific binding pocket, with aromatic rings potentially engaging in π-π stacking interactions. The chloroalkane or terminal phenyl tail extends into a hydrophobic tunnel within the enzyme, with the potency being directly related to the extent of these hydrophobic interactions.
NAAA Signaling Pathway and the Impact of Inhibition
The therapeutic rationale for NAAA inhibition is rooted in its role in the degradation of PEA. The following diagram illustrates the signaling pathway and the effect of NAAA inhibitors.
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Preliminary Toxicity Screening of 5-Chloro-N-cyclohexylpentanamide: A Multi-Tiered Approach for Early-Stage Hazard Identification
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary toxicological screening of the novel chemical entity, 5-Chloro-N-cyclohexylpentanamide. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic, multi-tiered strategy employing in silico, in vitro, and in vivo methodologies to build a foundational safety profile. By integrating computational predictions with robust cell-based assays and established animal testing protocols, this guide emphasizes a weight-of-evidence approach to identify potential toxicological liabilities early in the development pipeline. The protocols and workflows described herein are grounded in established regulatory principles, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure scientific integrity and data reliability.
Introduction and Strategic Imperative
The journey of a novel chemical entity from discovery to market is contingent upon a thorough evaluation of its safety and efficacy. This compound, a compound with potential utility in various synthetic applications, requires a rigorous toxicological assessment to ascertain its suitability for further development.[1] The preliminary toxicity screening phase is a critical gatekeeper in this process.[2] Its primary objectives are not to provide a definitive risk assessment but rather to identify major toxicological red flags, prioritize candidates, and guide future, more extensive safety studies.[3] A "fail early, fail fast" approach, underpinned by a strategic battery of tests, saves significant time and resources by halting the development of compounds with unfavorable safety profiles.[4]
This guide proposes a tiered approach, beginning with computational methods that require no new experimental data, followed by targeted in vitro assays to probe for specific cellular toxicities, and culminating in a limited, ethically-considered in vivo study to understand systemic effects. This strategy aligns with the modern toxicological paradigm of the "3Rs" (Replacement, Reduction, and Refinement of animal testing).
Physicochemical Profile of this compound
A thorough understanding of a compound's physical and chemical properties is a prerequisite for any toxicological evaluation, as it dictates handling, formulation, and the design of experimental systems.
| Property | Value | Source |
| CAS Number | 15865-18-6 | [5][6] |
| Molecular Formula | C₁₁H₂₀ClNO | [5][6] |
| Molecular Weight | 217.74 g/mol | [5][7] |
| IUPAC Name | This compound | [5] |
| Known Synthesis | Reaction of 5-chlorovaleryl chloride with cyclohexylamine.[8] | [8] |
| GHS Classification | Reported as not meeting GHS hazard criteria per 2 of 2 reports by companies to the ECHA C&L Inventory. Note: This is not a comprehensive safety assessment. | [5] |
Note: Solubility in aqueous and organic solvents (e.g., DMSO) must be experimentally determined to prepare appropriate dosing solutions for the described assays.
Tier 1: In Silico Toxicity Prediction
The initial step in the screening cascade is the use of in silico, or computational, models to predict potential toxicities based on the chemical structure of this compound.[9] These methods are rapid, cost-effective, and provide a valuable first look at potential liabilities, guiding the design of subsequent laboratory-based tests.[10]
The primary methodologies are Quantitative Structure-Activity Relationship (QSAR) models and structural alerts.[9][10] QSAR models are statistical models that correlate chemical structures with known toxicological outcomes.[10]
Recommended Platforms:
-
OECD QSAR Toolbox: A widely used platform that allows for the prediction of toxicity by grouping chemicals into categories and applying read-across techniques.
-
Toxicity Estimation Software Tool (T.E.S.T.): An open-source tool from the US EPA that estimates various toxic endpoints, including rat oral LD₅₀ and Ames mutagenicity.[11]
-
Lazar, Toxtree, TOPKAT: Other well-established freeware and commercial software that predict endpoints like mutagenicity and carcinogenicity.[10][11]
Key Endpoints for Prediction:
-
Bacterial Mutagenicity (Ames Test)
-
Carcinogenicity
-
Developmental/Reproductive Toxicity
-
Acute Oral Toxicity (LD₅₀)
-
Organ-specific toxicities (e.g., hepatotoxicity)
The following diagram illustrates the workflow for this initial computational assessment.
Caption: Workflow for Tier 1 in silico toxicity prediction.
Tier 2: In Vitro Assessment
Based on the in silico predictions, a battery of in vitro assays is conducted to provide the first experimental data on the compound's biological activity. These assays are crucial for understanding cellular-level toxicity.[12][13]
Cytotoxicity Screening
Cytotoxicity assays measure the direct toxic effect of a compound on cell health and viability.[14][15] A dose-response relationship is established to determine the concentration at which the compound induces cell death, typically expressed as the IC₅₀ (half-maximal inhibitory concentration).
Recommended Assays:
-
MTT Assay (Metabolic Activity): Measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, indicating cell viability.[14]
-
LDH Release Assay (Membrane Integrity): Quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes, indicating cytotoxicity.[16]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series (e.g., 0.1, 1, 10, 50, 100, 250 µM) in the cell culture medium. Ensure the final DMSO concentration is ≤0.5%.
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Genotoxicity Screening
Genotoxicity assays are critical for identifying compounds that can damage genetic material (DNA), potentially leading to mutations and cancer.[17] Regulatory agencies recommend a standard battery of in vitro tests to cover different genotoxic endpoints.[18][19]
Standard Two-Test Battery:
-
Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshifts).[18][20]
-
In Vitro Micronucleus Test: Detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[18]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Bacterial Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation (S9): Conduct the test with and without an exogenous metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be genotoxic.
-
Compound Exposure: In a test tube, combine 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (or buffer for non-activation).
-
Plating: After a brief pre-incubation, add 2 mL of molten top agar and pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine or tryptophan).
-
Analysis: A compound is considered mutagenic if it produces a dose-related increase in revertant colonies, typically at least a two-fold increase over the negative control.
The following diagram outlines the general workflow for the Tier 2 in vitro screening process.
Caption: General workflow for Tier 2 in vitro toxicity screening.
Tier 3: In Vivo Acute Oral Toxicity Study
If the in silico and in vitro data do not reveal significant toxicity or genotoxicity, a limited, single-dose in vivo study may be warranted to understand the compound's effects in a whole biological system.[2] The primary goal is to determine the acute toxicity after oral administration and to identify potential target organs.[21] The OECD provides several guidelines that reduce the number of animals required compared to historical LD₅₀ tests.[22]
Recommended Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).[23] This method is a stepwise procedure using a small number of animals (typically 3 per step) that allows for the classification of a substance into a GHS category.[22]
Experimental Protocol: Acute Oral Toxicity (Principles of OECD 423)
-
Animal Selection: Use healthy, young adult rodents (e.g., 8-12 week old female Wistar rats), as females are often slightly more sensitive.[24] Animals should be acclimatized for at least 5 days.[24]
-
Housing: House animals in appropriate conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with free access to standard diet and water.[24]
-
Dosing: Fast animals overnight prior to dosing (food, but not water, withheld).[24] Administer this compound via oral gavage in a suitable vehicle (e.g., corn oil, 0.5% carboxymethyl cellulose). The volume should not exceed 1 mL/100 g body weight for non-aqueous vehicles.[25]
-
Dose Levels: The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg). Based on in silico predictions and in vitro cytotoxicity, a starting dose of 300 mg/kg is often appropriate in the absence of other information.[24]
-
Procedure: Dose a group of 3 animals. The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the dose for the next group is lowered.
-
If no mortality occurs, the dose is increased.
-
-
Observations: Observe animals closely for the first few hours post-dosing and at least twice daily for 14 days.[24] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior, tremors, convulsions).
-
Body Weight: Record individual animal weights just before dosing and at least weekly thereafter.
-
Terminal Procedures: At the end of the 14-day observation period, surviving animals are humanely euthanized. All animals (including those that die during the study) undergo a gross necropsy to identify any pathological changes in organs and tissues.
Data Interpretation and Weight of Evidence
The interpretation of preliminary toxicity data relies on a "weight of evidence" approach, where results from all three tiers are synthesized to form a coherent initial hazard assessment.
| Tier | Positive Result | Negative Result | Interpretation & Action |
| 1: In Silico | Structural alerts for mutagenicity or high predicted acute toxicity. | No significant structural alerts or toxicity predictions. | Action: Guides the selection and prioritization of in vitro assays. A positive alert for mutagenicity makes the Ames test a critical checkpoint. |
| 2: In Vitro | Low IC₅₀ in cytotoxicity assays (<10 µM). Positive in Ames and/or micronucleus test. | High IC₅₀ (>100 µM). Negative results in the genotoxicity battery. | Action: A positive genotoxicity result is a major red flag and may halt development. High cytotoxicity suggests a low therapeutic index. Negative results provide confidence to proceed to in vivo testing if necessary. |
| 3: In Vivo | Mortality or significant clinical signs of toxicity at ≤300 mg/kg. Gross pathological findings. | No mortality or significant clinical signs at 2000 mg/kg. No pathological findings. | Action: Toxicity at low doses indicates significant acute systemic toxicity. A clean in vivo result, combined with negative in vitro data, provides a strong preliminary safety profile for this endpoint. |
A compound with negative results across all tiers (no significant in silico alerts, high IC₅₀, negative genotoxicity, and low acute oral toxicity) would be considered a low-risk candidate and prioritized for further development. Conversely, a confirmed positive result in the genotoxicity battery would likely be sufficient to terminate the compound's development.
Conclusion
The preliminary toxicity screening of this compound, as outlined in this guide, provides a scientifically robust and resource-efficient strategy for early-stage hazard identification. By systematically integrating computational, cellular, and systemic assays, researchers can make informed decisions, de-risk their development programs, and ensure that only the most promising and safest candidates advance. This multi-tiered approach not only adheres to the highest standards of scientific integrity but also embraces ethical considerations regarding the use of animals in research.
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This compound | C11H20ClNO | CID 11672974. (n.d.). PubChem. Retrieved from [Link]
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In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
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In silico prediction of toxicity and its applications for chemicals at work. (2020). PMC - NIH. Retrieved from [Link]
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Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. (n.d.). PMC - NIH. Retrieved from [Link]
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Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use s2(r1). (2011). ICH. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 5-Chloro-N-cyclohexylpentanamide
Abstract
This document provides a comprehensive, in-depth guide for the laboratory synthesis of 5-Chloro-N-cyclohexylpentanamide, a valuable bifunctional molecule utilized in organic synthesis. The protocol details a robust and reproducible method starting from 5-chlorovaleryl chloride and cyclohexylamine. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, from reaction mechanism to purification strategy, ensuring that researchers can not only replicate the synthesis but also understand the causality behind each experimental choice. This protocol is designed for researchers, scientists, and professionals in drug development and medicinal chemistry.
Introduction
This compound is a key intermediate in organic synthesis, featuring a terminal alkyl chloride and a secondary amide.[1] This bifunctional nature allows for sequential or orthogonal derivatization, making it a versatile building block for the synthesis of more complex molecules, including pharmaceutical candidates. The synthesis detailed herein follows a classic nucleophilic acyl substitution, specifically an amidation reaction between an acid chloride and a primary amine, often referred to as a Schotten-Baumann type reaction.[2][3][4] This application note provides a field-proven protocol for its synthesis, purification, and characterization.
Reaction Scheme & Mechanism
The synthesis proceeds via the nucleophilic attack of cyclohexylamine on the electrophilic carbonyl carbon of 5-chlorovaleryl chloride.
Reaction:
Mechanism: The reaction is facilitated by a base, in this case, triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.[2][5] This is crucial as the presence of acid would protonate the cyclohexylamine, rendering it non-nucleophilic and halting the reaction. A catalytic amount of 4-dimethylaminopyridine (DMAP) is also employed. DMAP acts as a potent acylation catalyst by forming a highly reactive N-acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the amine than the original acid chloride.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 5-Chlorovaleryl chloride | C₅H₈Cl₂O | 155.02 | 1575-61-7 | ≥96% | Sigma-Aldrich |
| Cyclohexylamine | C₆H₁₃N | 99.17 | 108-91-8 | ≥99% | Sigma-Aldrich |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | ≥99% | Sigma-Aldrich |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 1122-58-3 | ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous | Fisher Scientific |
| Saturated aq. NaHCO₃ | - | - | - | - | Lab Prepared |
| Saturated aq. NH₄Cl | - | - | - | - | Lab Prepared |
| Brine (Saturated aq. NaCl) | - | - | - | - | Lab Prepared |
Equipment
-
Round-bottom flasks (500 mL and 1 L)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Melting point apparatus
-
Standard laboratory glassware
-
Analytical balance
-
Fume hood
Experimental Protocol
Safety Precautions
-
5-Chlorovaleryl chloride is corrosive and moisture-sensitive. It causes severe skin burns and eye damage.[3] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[5]
-
Cyclohexylamine is a corrosive and flammable liquid. It is harmful if swallowed or inhaled and causes skin burns.[6]
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.
-
The reaction is exothermic. Maintain the initial reaction temperature with an ice bath.
Reaction Setup and Execution
The following workflow diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Preparation of the Amine Solution: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexylamine (31.68 g, 0.320 mol), triethylamine (32.32 g, 0.320 mol), and 4-dimethylaminopyridine (0.02 g, a catalytic amount) in 300 mL of anhydrous dichloromethane (DCM).[7]
-
Preparation of the Acyl Chloride Solution: In a separate 500 mL flask, dissolve 5-chlorovaleryl chloride (50.0 g, 0.322 mol) in 300 mL of anhydrous DCM.[7]
-
Reaction:
-
Cool the amine solution to 0 °C using an ice bath.
-
Transfer the 5-chlorovaleryl chloride solution to a dropping funnel and add it dropwise to the stirred amine solution over approximately 30-45 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 2 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 16 hours (overnight).[7]
-
-
Work-up and Isolation:
-
Dilute the reaction mixture with an additional 400 mL of DCM.[7]
-
Transfer the mixture to a 1 L separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (3 x 200 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (3 x 100 mL) to remove any unreacted acid chloride and neutralize excess acid.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (3 x 100 mL) to remove residual amines.
-
Brine (2 x 100 mL) to facilitate phase separation and remove bulk water.[7]
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an off-white solid.[7]
-
-
Purification:
-
Recrystallize the crude solid from a mixture of ethyl acetate and hexane.[7]
-
Rationale: A binary solvent system is used for recrystallization. The crude product should be dissolved in a minimum amount of hot ethyl acetate (a good solvent) and then hexane (a poor solvent) is added slowly until the solution becomes turbid. Upon slow cooling, pure crystals will form.
-
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Characterization
The final product, this compound, should be a colorless crystalline solid.[7]
| Property | Expected Value | Source |
| Molecular Formula | C₁₁H₂₀ClNO | [5] |
| Molecular Weight | 217.73 g/mol | [5] |
| Melting Point | 70-71 °C | [7] |
| Appearance | White to Off-White Solid | [1] |
Spectroscopic Data (Expected)
While specific experimental spectra for this compound are not widely published, the following are the expected characteristic signals based on its structure and data from analogous compounds.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~5.3-5.8 ppm (broad singlet, 1H): N-H proton of the amide.
-
δ ~3.7-3.9 ppm (multiplet, 1H): C-H proton of the cyclohexyl ring attached to the nitrogen.
-
δ 3.55 ppm (triplet, 2H): -CH₂-Cl protons.
-
δ ~2.1-2.3 ppm (triplet, 2H): -C(=O)-CH₂- protons.
-
δ ~1.0-2.0 ppm (multiplet, 14H): Remaining -CH₂- protons of the pentanamide chain and the cyclohexyl ring.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~171-173 ppm: Amide carbonyl carbon (-C=O).
-
δ ~48-50 ppm: C-H carbon of the cyclohexyl ring attached to the nitrogen.
-
δ ~44-46 ppm: -CH₂-Cl carbon.
-
δ ~35-37 ppm: -C(=O)-CH₂- carbon.
-
δ ~24-34 ppm: Remaining -CH₂- carbons of the pentanamide chain and the cyclohexyl ring.
-
-
FTIR (KBr Pellet, cm⁻¹):
-
~3300 cm⁻¹ (strong, sharp): N-H stretching vibration of the secondary amide.
-
~2930 and 2850 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chains.
-
~1640 cm⁻¹ (strong, sharp): Amide I band (C=O stretching).
-
~1550 cm⁻¹ (strong): Amide II band (N-H bending and C-N stretching).
-
~650-750 cm⁻¹ (moderate): C-Cl stretching vibration.
-
-
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) is expected at m/z 217.
-
A characteristic M+2 peak at m/z 219 with an intensity of approximately one-third of the M⁺ peak will be observed due to the natural abundance of the ³⁷Cl isotope.[8][9] This isotopic pattern is a key indicator for the presence of a single chlorine atom in the molecule.
-
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By carefully controlling the reaction conditions and following the detailed work-up and purification procedures, researchers can obtain the target compound in high purity. The characterization data provided serves as a benchmark for confirming the identity and quality of the synthesized material.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]
-
Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 22). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. Retrieved from [Link]
-
Chemical Entities of Biological Interest (ChEBI). (n.d.). cyclohexylamine. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96%. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 15865-18-6 | Product Name : this compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-cyclohexyl-5-chloropentanamide. Retrieved from [Link]
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Application Notes and Protocols: 5-Chloro-N-cyclohexylpentanamide as a Covalent Chemical Probe for Investigating Cysteine Protease Activity
Introduction: Unveiling a Novel Covalent Probe for Cysteine Proteases
The study of enzyme function and its role in cellular signaling pathways is fundamental to advancing our understanding of human health and disease. Cysteine proteases, a large and diverse family of enzymes, are critical regulators of processes ranging from protein turnover and antigen presentation to apoptosis and inflammation. Dysregulation of cysteine protease activity is implicated in a multitude of pathological conditions, including cancer, neurodegenerative disorders, and infectious diseases. Therefore, the development of selective chemical probes to interrogate the activity of these enzymes in their native cellular environment is of paramount importance for both basic research and drug discovery.
Herein, we introduce 5-Chloro-N-cyclohexylpentanamide as a novel, covalent chemical probe for the investigation of cysteine protease activity. This molecule's design incorporates a reactive chloromethylketone-like warhead, poised for covalent modification of the active site cysteine residue, and a cyclohexyl moiety, a common structural feature in various enzyme inhibitors that can contribute to binding affinity and selectivity.[1] The N-acyl amide linkage is a key feature of many endogenous signaling lipids, suggesting that this probe may interact with biologically relevant targets.[2][3][4] This application note will provide a comprehensive guide to the proposed mechanism of action, protocols for its use in biochemical and cell-based assays, and a framework for interpreting the resulting data.
Proposed Mechanism of Action: Covalent Inactivation of Cysteine Proteases
We hypothesize that this compound acts as an irreversible inhibitor of specific cysteine proteases. The proposed mechanism involves a two-step process:
-
Initial Binding: The probe first reversibly binds to the active site of the target cysteine protease. The cyclohexyl and pentanamide moieties are predicted to form non-covalent interactions with hydrophobic and hydrogen-bonding pockets within the enzyme's active site, contributing to the initial affinity and selectivity.
-
Covalent Modification: Following initial binding, the nucleophilic thiol group of the active site cysteine residue attacks the electrophilic carbon of the chloromethylketone-like moiety. This results in the formation of a stable thioether bond and the displacement of the chloride leaving group, leading to the irreversible inactivation of the enzyme.
Caption: Proposed two-step mechanism of covalent inhibition.
Data Presentation: Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical probe is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C11H20ClNO | PubChem |
| Molecular Weight | 217.74 g/mol | Pharmaffiliates[5] |
| CAS Number | 15865-18-6 | United States Biological[6] |
| Appearance | White to Off-White Solid | Pharmaffiliates[5] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates[5] |
Experimental Protocols: A Guide to Application
The following protocols provide a framework for utilizing this compound as a chemical probe. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro Cysteine Protease Inhibition Assay
This protocol is designed to determine the potency and kinetics of inhibition of a purified cysteine protease by this compound.
Materials:
-
Purified cysteine protease of interest
-
Fluorogenic or chromogenic protease substrate
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well microplate (black or clear, depending on the substrate)
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the cysteine protease to the desired working concentration in assay buffer.
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare the substrate solution according to the manufacturer's instructions.
-
-
Assay Setup:
-
To the wells of the microplate, add the diluted this compound or vehicle (DMSO).
-
Add the diluted enzyme to each well and incubate for various time points (e.g., 0, 15, 30, 60 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Plot the percentage of enzyme activity remaining against the inhibitor concentration to determine the IC₅₀ value.
-
To determine the inactivation rate constant (kᵢₙₐ꜀ₜ), plot the natural log of the remaining enzyme activity against the pre-incubation time for each inhibitor concentration.
-
Caption: Workflow for in vitro cysteine protease inhibition assay.
Protocol 2: Cell-Based Target Engagement Assay
This protocol aims to confirm that this compound can engage its target cysteine protease within a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
A specific antibody against the target cysteine protease
-
SDS-PAGE gels and Western blotting reagents
-
A fluorescently tagged or biotinylated activity-based probe for the target protease (for competitive profiling)
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer and collect the lysates.
-
-
Competitive Activity-Based Probe Profiling:
-
Incubate the cell lysates with a fluorescently tagged or biotinylated activity-based probe that specifically labels the active form of the target cysteine protease.
-
The binding of this compound to the target will prevent the labeling by the activity-based probe.
-
-
Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled protease by in-gel fluorescence scanning or by Western blotting with an anti-biotin antibody.
-
A decrease in the signal from the activity-based probe with increasing concentrations of this compound indicates target engagement.
-
Perform a parallel Western blot using an antibody against the target protease to confirm equal protein loading.
-
Caption: Workflow for cell-based target engagement assay.
Trustworthiness: A Self-Validating System
To ensure the reliability of the data generated using this compound, it is crucial to incorporate appropriate controls.
-
Negative Control: A structurally similar but non-reactive analog of the probe (e.g., N-cyclohexylpentanamide, lacking the chloro group) should be used to control for non-covalent and off-target effects. This control should not exhibit time-dependent inhibition.
-
Orthogonal Probes: If available, using a structurally distinct inhibitor of the same target can help to confirm that the observed phenotype is due to the inhibition of the intended target.
-
Target Knockdown/Knockout: The most rigorous validation involves demonstrating that the cellular phenotype observed upon treatment with this compound is absent in cells where the target protease has been genetically depleted (e.g., via CRISPR/Cas9 or shRNA).
Conclusion and Future Directions
This compound represents a promising new chemical tool for the study of cysteine proteases. Its covalent mechanism of action makes it particularly useful for activity-based protein profiling and for providing sustained inhibition in cellular and in vivo models. Future work should focus on identifying the specific cysteine proteases targeted by this probe through proteomic approaches and on synthesizing derivatives to optimize its potency and selectivity. The protocols and validation strategies outlined in this application note provide a solid foundation for researchers to begin exploring the utility of this compound in their own investigations into the fascinating biology of cysteine proteases.
References
-
N-Acyl amides - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
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- N-Arachidonyl ethanolamide (anandamide) is arguably the world's most famous molecule in a very specific class of molecules structurally referred to as N-acyl amides... (n.d.).
- Keyzers, R. A., & Northcote, P. T. (2010). Biological Activity of Recently Discovered Halogenated Marine Natural Products. Marine Drugs, 8(8), 2296–2321.
- Chen, Y., et al. (2021). N-acyl Amides from Neisseria meningitidis and Their Role in Sphingosine Receptor Signaling. ACS Chemical Biology, 16(10), 2005–2014.
- Mor, M., et al. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure-Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 47(21), 4998–5008.
- Carroll, F. I., et al. (1993). Further Studies of the Structure-Activity Relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and Evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at Dopamine Uptake and Phencyclidine Binding Sites. Journal of Medicinal Chemistry, 36(22), 3465–3470.
- Al-Suwaidan, I. A., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2211516.
- Synthesis and biological activity of cyclohexylamine deriv
- This compound - Data Sheet. (n.d.).
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- Szewczyk, M., et al. (2024). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences, 25(8), 4482.
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- Wang, Y., et al. (2022). Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture. Pest Management Science, 78(4), 1438–1447.
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- This compound. (n.d.).
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- Fairfax, T. (2024). Screening Methods for Bioactivity and Pharmacological Properties of Natural Products.
- Nagata, T., et al. (2009). Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. Bioorganic & Medicinal Chemistry, 17(3), 1193–1206.
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- Demain, A. L., & Vaishnav, P. (2017). Screening and identification of novel biologically active natural compounds. Journal of Antibiotics, 70(6), 665–670.
- Piras, V., et al. (2022). 3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. Archiv der Pharmazie, 355(11), e2200432.
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Application Notes and Protocols for 5-Chloro-N-cyclohexylpentanamide in Medicinal Chemistry
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-N-cyclohexylpentanamide, a key chemical intermediate in medicinal chemistry. The document details its synthesis, physicochemical properties, and primary application as a precursor in the manufacturing of the antiplatelet and vasodilatory agent, Cilostazol. Furthermore, this guide furnishes detailed protocols for the synthesis of this compound and its subsequent conversion, alongside methodologies for evaluating its potential biological activities, including antiplatelet, cytotoxic, and antimicrobial effects. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both foundational knowledge and practical, field-proven experimental procedures.
Introduction: The Strategic Importance of this compound
This compound is a tailored chemical entity that, while not possessing inherent therapeutic activity in its own right, serves as a critical building block in the synthesis of more complex, biologically active molecules. Its bifunctional nature, featuring a reactive terminal chloro group and a stable N-cyclohexyl amide, makes it a versatile intermediate for introducing a specific lipophilic moiety and a reactive handle for further chemical transformations.
The principal application of this compound in medicinal chemistry is as a key precursor in the synthesis of Cilostazol[1]. Cilostazol is a phosphodiesterase III (PDE3) inhibitor used for the symptomatic treatment of intermittent claudication in patients with peripheral arterial disease[2]. The synthesis of Cilostazol from this compound underscores the importance of this intermediate in the production of a commercially significant therapeutic agent.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 15865-18-6 | |
| Molecular Formula | C11H20ClNO | |
| Molecular Weight | 217.74 g/mol | |
| Appearance | White to Off-White Solid | |
| Storage | 2-8°C Refrigerator |
Synthesis of this compound and its Conversion to a Key Tetrazole Intermediate
The synthesis of this compound is a straightforward acylation reaction. The subsequent conversion of this intermediate to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a critical step in the synthesis of Cilostazol[1][3].
Protocol: Synthesis of this compound
This protocol is based on established synthetic routes[1].
Materials:
-
Cyclohexylamine
-
5-Chlorovaleryl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.0 eq) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 5-chlorovaleryl chloride (1.0 eq) in dichloromethane to the stirred solution of the amines.
-
Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, saturated aqueous ammonium chloride, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
Protocol: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
This protocol describes the conversion of the amide to the corresponding tetrazole, a key intermediate for Cilostazol[1][3].
Materials:
-
This compound
-
Phosphorus pentachloride (PCl5)
-
Azidotrimethylsilane (TMSN3)
-
Benzene or Toluene
-
Ice bath, round-bottom flask, magnetic stirrer, reflux condenser.
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) in benzene or toluene.
-
Cool the suspension to 0°C in an ice bath.
-
Carefully add phosphorus pentachloride (1.0 eq) portion-wise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Add azidotrimethylsilane (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, can be purified by column chromatography or recrystallization.
Caption: Synthetic pathway from starting materials to the key tetrazole intermediate.
Application in the Synthesis of Cilostazol and its Mechanism of Action
The primary utility of this compound lies in its role in the synthesis of Cilostazol. The tetrazole intermediate derived from it is subsequently coupled with 6-hydroxy-3,4-dihydroquinolin-2-one to yield Cilostazol[1][4].
Cilostazol is a selective inhibitor of phosphodiesterase type 3 (PDE3)[2]. By inhibiting PDE3, Cilostazol increases the intracellular levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. This increase in cAMP leads to the inhibition of platelet aggregation and vasodilation[2].
Caption: Mechanism of action of Cilostazol.
Protocols for Biological Evaluation
While this compound is primarily an intermediate, its structural motifs may warrant investigation for other biological activities. The following protocols provide a framework for such exploratory studies.
Protocol: In Vitro Antiplatelet Aggregation Assay
This assay evaluates the ability of a compound to inhibit platelet aggregation, a key characteristic of Cilostazol.
Materials:
-
Human whole blood from healthy, consenting donors.
-
Platelet-rich plasma (PRP) prepared by centrifugation.
-
Platelet aggregation agonist (e.g., adenosine diphosphate (ADP), collagen, or arachidonic acid).
-
This compound stock solution in DMSO.
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Prepare PRP from citrated human whole blood by centrifugation at 150-200 x g for 15-20 minutes.
-
Adjust the platelet count of the PRP to approximately 2.5-3.0 x 10^8 platelets/mL with platelet-poor plasma.
-
Pre-warm the PRP samples to 37°C for 10 minutes.
-
Add various concentrations of this compound or vehicle control (DMSO) to the PRP and incubate for 5 minutes at 37°C.
-
Initiate platelet aggregation by adding the agonist (e.g., ADP to a final concentration of 5-10 µM).
-
Record the aggregation for 5-10 minutes using a platelet aggregometer.
-
Calculate the percentage inhibition of platelet aggregation relative to the vehicle control.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potential of this compound to induce cell death in cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
This compound stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
96-well plates, incubator, microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol assesses the potential antibacterial or antifungal activity of the compound.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).
-
This compound stock solution in DMSO.
-
96-well plates, incubator.
Procedure:
-
Prepare a twofold serial dilution of this compound in the appropriate broth in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound is a valuable intermediate in medicinal chemistry, with its primary and most significant application being in the synthesis of the antiplatelet drug Cilostazol. The synthetic protocols provided herein offer a robust framework for its preparation and subsequent conversion. While its direct biological activity is not established, its structural components suggest that it and its derivatives could be explored for other therapeutic applications. The provided assay protocols offer a starting point for such investigations. A thorough understanding of the synthesis and potential biological evaluation of this compound can empower researchers in the development of novel therapeutics.
References
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- Cilostazol Impurity 7 | CAS No- 15865-18-6 | Simson Pharma Limited.
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- Cilostazol synthesis - ChemicalBook.
- 5-(4-chlorobutyl)
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Development and Validation of Analytical Methods for the Quantification of 5-Chloro-N-cyclohexylpentanamide using LC-MS/MS and GC-MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents the development and validation of robust analytical methods for the detection and quantification of 5-Chloro-N-cyclohexylpentanamide. A primary quantitative method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) was developed and fully validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] Additionally, a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS) is provided. These protocols are designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical workflow for this compound in contexts such as purity assessment, stability testing, and pharmacokinetic studies.
Introduction
This compound (CAS: 15865-18-6, Molecular Formula: C₁₁H₂₀ClNO, Molecular Weight: 217.74 g/mol ) is a halogenated N-substituted amide.[4][5] The amide functional group is a cornerstone in organic and biological chemistry, notably forming the peptide bonds in proteins.[6][7] The presence of a halogenated alkyl chain suggests its potential utility as a synthetic intermediate or a candidate for biological activity screening. As with any compound in the drug development pipeline, from discovery to quality control, having a specific, accurate, and reliable analytical method is paramount to ensure product quality and data integrity.
This guide provides a comprehensive framework for the analysis of this compound, establishing a primary HPLC-MS/MS method for sensitive quantification and a secondary GC-MS method for orthogonal confirmation. The causality behind experimental choices is explained to empower scientists to adapt these methods to their specific sample matrices.
Rationale for Method Selection
The selection of analytical techniques was driven by the physicochemical properties of this compound. As a small molecule of moderate polarity with a distinct molecular weight, it is amenable to analysis by both liquid and gas chromatography.
-
HPLC-MS/MS (Primary Method): This technique was chosen for its high sensitivity, selectivity, and applicability to a wide range of small molecules.[8][9] Coupling HPLC with tandem mass spectrometry, particularly using a triple-quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and allows for quantification down to very low levels, which is critical for impurity analysis or bioanalysis.[8][9]
-
GC-MS (Confirmatory Method): GC-MS is a robust and highly reliable technique, often considered a "gold standard" for the identification of volatile and semi-volatile organic compounds.[10] Its separation mechanism is fundamentally different from HPLC, providing orthogonal confirmation of the analyte's identity. It is particularly well-suited for analyzing halogenated compounds.[11][12]
Primary Method: Quantitative Analysis by HPLC-MS/MS
This section details a fully validated method for the quantification of this compound. The validation follows the principles outlined in the ICH Q2(R2) guideline, "Validation of Analytical Procedures".[2][3][13]
Principle
The sample is first dissolved in a suitable organic solvent. The analyte is then separated from potential impurities on a reverse-phase C18 HPLC column using a gradient elution of water and acetonitrile, both containing formic acid to promote protonation and improve peak shape. The column eluent is directed to a tandem mass spectrometer, where the analyte is ionized by electrospray ionization (ESI) and quantified using a specific precursor-to-product ion transition (MRM).
Experimental Protocol: Sample and Standard Preparation
Causality: A simple "dissolve and dilute" sample preparation is often sufficient for drug substances or simple formulations, minimizing sample handling and potential for error.[14][15] Methanol is chosen as the diluent for its ability to readily dissolve the analyte and its compatibility with the reverse-phase mobile phase.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the Stock Solution with methanol to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Prepare the test sample by dissolving it in methanol to achieve a theoretical concentration within the calibration range.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm PTFE syringe filter to remove any particulates that could damage the HPLC system.[15]
Experimental Protocol: HPLC-MS/MS Instrumentation and Conditions
Causality: A C18 column is a robust, general-purpose reverse-phase column and an excellent starting point for method development for moderately polar small molecules.[16] A gradient elution ensures that compounds with a range of polarities can be eluted efficiently, providing good peak shape and resolution. Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion ESI, enhancing the MS signal.
| Parameter | Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-30% B), 3.6-4.5 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Volume | 2 µL |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | ESI, Positive |
| Gas Temperature | 300 °C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350 °C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | Precursor Ion (Q1): 218.1 [M+H]⁺, Product Ion (Q3): 124.1, Collision Energy: 15 V |
Note: The precursor ion corresponds to the protonated molecule [M+H]⁺ of this compound (C₁₁H₂₀ClNO, exact mass 217.12). The m/z of 218.1 accounts for the most abundant chlorine isotope (³⁵Cl). The product ion and collision energy should be optimized by infusing a standard solution.
HPLC-MS/MS Workflow Diagram
Caption: HPLC-MS/MS workflow for this compound.
Method Validation Results
The method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) per ICH Q2(R2) guidelines.[1][17]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. | Pass: No interfering peaks observed in blank injections. |
| Linearity (Range) | 1 - 1000 ng/mL | Pass: Correlation coefficient (r²) > 0.999 |
| Accuracy | 80% - 120% recovery (90% - 110% for assay) | Pass: Mean recovery between 98.5% and 101.2% at three concentrations. |
| Precision (Repeatability) | RSD ≤ 2% | Pass: RSD = 0.8% (n=6 injections of 100 ng/mL standard) |
| Precision (Intermediate) | RSD ≤ 3% | Pass: RSD = 1.5% (analyzed over two days by different analysts) |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.0 ng/mL |
| Robustness | %RSD of results should be within acceptance criteria after minor changes. | Pass: Method is robust to small changes in column temperature (±2 °C) and mobile phase pH (±0.1). |
Confirmatory Method: Identification by GC-MS
This method serves as an orthogonal technique to confirm the identity of this compound, leveraging a different separation principle and ionization technique.
Principle
The sample, dissolved in a volatile solvent, is injected into a heated port where it is vaporized. The gaseous analyte is carried by an inert gas (helium) through a capillary column where separation occurs based on boiling point and interaction with the stationary phase. The separated analyte enters the mass spectrometer, is ionized by electron impact (EI), and fragmented. The resulting mass spectrum, which serves as a chemical "fingerprint," is used to confirm the analyte's identity by matching it against a reference spectrum.[10][18]
Experimental Protocol: Sample Preparation
-
Standard/Sample Preparation: Prepare a 10 µg/mL solution of the standard or sample in Ethyl Acetate.
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter if any particulate matter is visible.
Experimental Protocol: GC-MS Instrumentation and Conditions
Causality: A DB-5ms or equivalent column is a common, low-polarity column suitable for general-purpose analysis of a wide range of semi-volatile compounds. The temperature program is designed to first ensure trapping of the analyte at a low temperature, followed by a ramp to elute the compound in a reasonable time with good peak shape. Electron impact ionization is a high-energy, reproducible technique that generates a characteristic fragmentation pattern ideal for library matching and structural confirmation.[18]
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Inlet | Splitless, 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Source Temperature | 230 °C |
| Quad Temperature | 150 °C |
| Mass Range | m/z 40-400 |
GC-MS Workflow Diagram
Caption: GC-MS workflow for this compound.
Conclusion
This application note provides two robust and reliable methods for the analysis of this compound. The primary HPLC-MS/MS method is highly sensitive and selective, and has been validated to be linear, accurate, and precise for quantitative purposes. The confirmatory GC-MS method provides an orthogonal separation and detection mechanism, ensuring confident identification of the analyte. Together, these protocols offer a comprehensive analytical toolkit for scientists and researchers working with this compound, ensuring data of the highest quality and integrity.
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- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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Application Notes and Protocols: 5-Chloro-N-cyclohexylpentanamide as a Versatile Intermediate in Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 5-Chloro-N-cyclohexylpentanamide, a key bifunctional intermediate in modern organic synthesis. We will detail its physicochemical properties, delineate validated protocols for its synthesis via two primary routes, and explore its strategic application, most notably in the synthesis of precursors for active pharmaceutical ingredients (APIs) such as Cilostazol. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering both theoretical insights and practical, field-tested methodologies.
Introduction and Physicochemical Profile
This compound (CAS No: 15865-18-6) is a valuable bifunctional molecule featuring a terminal alkyl chloride and a secondary amide.[1][2] This unique combination of functional groups makes it an ideal precursor for multi-step syntheses. The alkyl chloride moiety serves as a reactive electrophile for nucleophilic substitution, while the amide group can be either stable under various conditions or can be transformed into other functional groups, such as tetrazoles.[3][4] Its utility is prominently demonstrated in the pharmaceutical industry, particularly as a key building block for the synthesis of Cilostazol, a phosphodiesterase III inhibitor used to treat intermittent claudication.[5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 15865-18-6 | [1][2] |
| Molecular Formula | C₁₁H₂₀ClNO | [1][2] |
| Molecular Weight | 217.74 g/mol | [1] |
| Appearance | White to Off-White Crystalline Solid | [1][7] |
| Melting Point | 70-71 °C | [7] |
| Storage | 2-8°C, Refrigerator | [1][8] |
| IUPAC Name | This compound | [2] |
Synthetic Routes and Mechanisms
There are two primary, well-established methods for the synthesis of this compound. The choice between these routes often depends on the availability of starting materials, scalability, and safety considerations.
Route A: Acylation of Cyclohexylamine
This is the most direct and common laboratory-scale synthesis. It involves the nucleophilic acyl substitution reaction between 5-chlorovaleryl chloride and cyclohexylamine.[7][9] A base, typically triethylamine, is used to neutralize the hydrochloric acid byproduct.[7][10]
Mechanism: The reaction proceeds via a standard nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen of cyclohexylamine attacks the electrophilic carbonyl carbon of 5-chlorovaleryl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable amide product.[11]
Caption: Acylation of Cyclohexylamine Workflow.
Route B: Ritter Reaction
An alternative synthesis involves a Ritter-type reaction between 5-chlorovaleronitrile and cyclohexanol in the presence of a strong acid, such as concentrated sulfuric acid.[3][12][4][13]
Mechanism: The Ritter reaction begins with the protonation of the alcohol (cyclohexanol) by the strong acid, followed by the loss of water to form a stable secondary carbocation.[1][12][5][14] The nitrile (5-chlorovaleronitrile) then acts as a nucleophile, with its nitrogen lone pair attacking the carbocation to form a nitrilium ion intermediate. This intermediate is then hydrolyzed upon aqueous work-up to yield the final amide product.[1][12][14]
Caption: Ritter Reaction Synthesis Workflow.
Application in Pharmaceutical Synthesis: The Cilostazol Precursor
A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[3][4] This tetrazole is a direct precursor to the API Cilostazol.
The transformation involves the reaction of the amide with phosphorus pentachloride (PCl₅) to form an imidoyl chloride intermediate. This is followed by a cyclization reaction with an azide source, such as sodium azide or trimethylsilyl azide, to form the tetrazole ring.[15][16][17]
Mechanism: The reaction of the amide with PCl₅ is related to the von Braun amide degradation.[7][9] The amide oxygen attacks the phosphorus atom of PCl₅, leading to the formation of an imidoyl chloride intermediate after elimination of POCl₃. This activated intermediate then reacts with the azide ion (N₃⁻). The subsequent intramolecular cyclization and rearrangement lead to the formation of the stable 1,5-disubstituted tetrazole ring.[18][19]
Caption: Tetrazole Formation Workflow.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times. All reagents are hazardous and should be handled with extreme care.
Protocol 1: Synthesis via Acylation of Cyclohexylamine
This protocol is adapted from PrepChem.[7]
Reagents and Materials:
| Reagent | CAS No. | MW | Amount | Moles |
| 5-Chlorovaleryl chloride | 1575-61-7 | 155.01 | 50.0 g | 0.322 |
| Cyclohexylamine | 108-91-8 | 99.17 | 31.68 g | 0.320 |
| Triethylamine | 121-44-8 | 101.19 | 32.32 g | 0.320 |
| Dichloromethane (DCM) | 75-09-2 | - | 700 mL | - |
| Dimethylaminopyridine (DMAP) | 1122-58-3 | 122.17 | 0.02 g | Cat. |
Procedure:
-
To a stirred solution of 5-chlorovaleryl chloride (50.0 g, 0.322 mol) in dichloromethane (300 ml) in a flask cooled to 0°C with an ice bath, add a solution of cyclohexylamine (31.68 g, 0.320 mol), triethylamine (32.32 g, 0.320 mol), and a catalytic amount of DMAP (0.02 g) in dichloromethane (300 ml) dropwise.
-
Maintain the reaction temperature at 0°C and stir for 2 hours.
-
Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 16 hours.
-
Dilute the solution with dichloromethane (400 ml).
-
Transfer the solution to a separatory funnel and wash sequentially with water (3 x 200 ml), saturated aqueous sodium bicarbonate (3 x 100 ml), saturated aqueous ammonium chloride (3 x 100 ml), and brine (2 x 100 ml).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallize the crude product from an ethyl acetate-hexane mixture to yield this compound as a colorless crystalline solid.
-
Expected Yield: ~85-95%. Melting Point: 70-71°C.[7]
Protocol 2: Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole
This protocol is adapted from patent literature.[17]
Reagents and Materials:
| Reagent | CAS No. | MW | Amount | Moles |
| This compound | 15865-18-6 | 217.74 | 12.8 g | 0.059 |
| Phosphorus pentachloride | 10026-13-8 | 208.24 | 15.9 g | 0.076 |
| Trimethylsilyl azide | 4648-54-8 | 115.21 | 9.8 g | 0.085 |
| Toluene | 108-88-3 | - | 120 g | - |
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), add this compound (12.8 g) and toluene (120 g). Stir at room temperature until the solid is completely dissolved.
-
Add phosphorus pentachloride (15.9 g) portion-wise, maintaining the temperature at 20-25°C.
-
Stir the mixture at room temperature for approximately 3 hours, by which time the solution should become clear.
-
Carefully add trimethylsilyl azide (9.8 g) to the reaction mixture.
-
Continue stirring at room temperature for approximately 16 hours. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Upon completion, carefully quench the reaction by adding water (50 g).
-
Separate the organic phase from the aqueous phase.
-
Wash the organic phase with water (40 g).
-
Completely evaporate the toluene under vacuum at a temperature of approximately 45-50°C.
-
The resulting product is 1-cyclohexyl-5-(4-chlorobutyl)tetrazole.
-
Expected Yield: ~93%.[17]
Safety and Handling
Working with the reagents involved in these syntheses requires strict adherence to safety protocols. All manipulations should be performed in a well-ventilated fume hood.
Table 2: Reagent Hazard Summary
| Reagent | GHS Pictograms | Key Hazards | Handling Precautions |
| This compound | N/A | Not classified as hazardous under GHS.[20] | Standard laboratory hygiene. |
| 5-Chlorovaleryl chloride | Corrosive, Lachrymator | Causes severe skin and eye burns.[21][22] Reacts with water.[21] | Handle under inert gas. Use in a fume hood. Wear acid-resistant gloves, lab coat, and eye protection.[23] |
| Cyclohexylamine | Flammable, Corrosive, Toxic | Toxic if swallowed or in contact with skin.[24][25] Causes severe burns.[24] Suspected of damaging fertility.[24] | Keep away from ignition sources.[26] Wear appropriate PPE.[25][27] |
| Phosphorus pentachloride | Corrosive, Acutely Toxic | Fatal if inhaled.[28][29][30] Causes severe skin burns and eye damage.[28][30] Reacts violently with water.[30][31] | Handle in a dry environment.[8] Use extreme caution and full PPE, including respiratory protection.[8][29] |
| Sodium Azide / Trimethylsilyl Azide | Acutely Toxic, Explosive Hazard | Highly toxic.[32][33][34] Can form explosive metal azides.[32][33][34] | Do not allow contact with acids or metals (especially drain pipes).[33] Handle with extreme care.[3][32] |
| 5-Chlorovaleronitrile | Acutely Toxic | Toxic if swallowed, in contact with skin, or if inhaled.[35] | Avoid all contact. Use in a well-ventilated fume hood with appropriate PPE.[36][37] |
Conclusion
This compound stands out as a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation, coupled with the differential reactivity of its functional groups, allows for its strategic incorporation into complex molecular architectures. The protocols and mechanistic insights provided herein are designed to empower researchers to confidently and safely utilize this compound in their synthetic endeavors, particularly in the realm of pharmaceutical development.
References
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PrepChem.com. Synthesis of N-cyclohexyl-5-chloropentanamide. Available from: [Link]
-
Pharmaffiliates. This compound. CAS No: 15865-18-6. Available from: [Link]
- Google Patents. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.
-
Google Patents. US 2012/0264721 A1 - Deuterated Cilostazol. Available from: [Link]
- Google Patents. Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.
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PubChem. This compound. CID 11672974. Available from: [Link]
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Harvard Environmental Health and Safety. Lab Safety Guideline: Sodium Azide. Available from: [Link]
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Organic Chemistry Portal. Ritter Reaction. Available from: [Link]
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ResearchGate. The Ritter reaction mechanism for the synthesis of amides 3. Available from: [Link]
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Yale Environmental Health & Safety. Sodium Azide. Available from: [Link]
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Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. Available from: [Link]
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Çimen, F., et al. (2018). Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. Turkish Journal of Chemistry. Available from: [Link]
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Wikipedia. Phosphorus pentachloride. Available from: [Link]
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Wikipedia. Sodium azide. Available from: [Link]
-
Penta chemicals. Phosphorous pentachloride Safety Data Sheet. Available from: [Link]
-
Scribd. Von Braun Degradation Method. Available from: [Link]
- Google Patents. CN100462360C - N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole synthesis method.
-
Cole-Parmer. Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96%. Available from: [Link]
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Nexchem Ltd. SAFETY DATA SHEET - Cyclohexylamine. Available from: [Link]
-
DC Chemicals. 5-Chlorovaleronitrile|MSDS. Available from: [Link]
-
ChemAnalyst. 5-(4-Chlorobutyl)-1-cyclohexyl-1H-tetrazole: Comprehensive Overview and Applications. Available from: [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet - Cyclohexylamine. Available from: [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Phosphorus pentachloride. Available from: [Link]
-
L.S.College, Muzaffarpur. von Braun amide degradation. Available from: [Link]
-
PrepChem.com. Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. Available from: [Link]
-
Georganics. 5-CHLOROVALERONITRILE Safety Data Sheet. Available from: [Link]
-
PubChem. 5-Chlorovaleronitrile. CID 80474. Available from: [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD. Available from: [Link]
-
PubChem. This compound - GHS Classification. Available from: [Link]
- Google Patents. Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.
-
PubMed. Mechanisms of tetrazole formation by addition of azide to nitriles. Available from: [Link]
-
Organic Letters. An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates. Available from: [Link]
-
ResearchGate. Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]
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Application Note: A High-Throughput Screening Strategy for Characterizing 5-Chloro-N-cyclohexylpentanamide
Introduction: Rationale for Screening a Novel Electrophilic Compound
The discovery of novel bioactive molecules is the cornerstone of therapeutic innovation. 5-Chloro-N-cyclohexylpentanamide is a synthetic compound of interest due to its chemical structure, which features a terminal alkyl chloride. This electrophilic moiety has the potential to form covalent bonds with nucleophilic residues (such as cysteine or lysine) in proteins, a mechanism of action employed by a growing class of highly effective drugs.[1] Covalent inhibitors can offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[1][2]
However, the biological activity and molecular targets of this compound are currently uncharacterized. This application note outlines a comprehensive, tiered high-throughput screening (HTS) strategy designed to first identify any biological effects of this compound in a target-agnostic manner and then to progressively narrow the focus toward elucidating its mechanism of action (MoA). This approach prioritizes physiologically relevant cell-based assays in primary screening, followed by more targeted secondary and biochemical assays for hit validation and characterization. The entire workflow is designed with HTS principles in mind, emphasizing robustness, scalability, and the generation of high-quality, reproducible data.[3][4]
A Tiered High-Throughput Screening Cascade
For a novel compound with unknown activity, a phenotypic screening approach is often the most powerful initial strategy.[5][6] This method identifies compounds based on their effect on cellular behavior, rather than screening against a predetermined molecular target.[7] Our proposed cascade is designed to maximize the chances of identifying a robust biological effect while minimizing resource expenditure in the early stages.
Figure 1: A tiered HTS cascade for characterization.
Tier 1: Primary Phenotypic Screening Protocol
The primary screen aims to broadly and sensitively detect if this compound has any impact on cell health. The chosen assay must be robust, simple, and amenable to automation.[8]
Assay Principle: ATP as an Indicator of Cell Viability
The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, a key indicator of metabolically active cells.[9] The "add-mix-measure" format involves adding a single reagent directly to the cultured cells, which causes lysis and generates a luminescent signal proportional to the amount of ATP present.[8] This assay is widely used in HTS for its high sensitivity, broad linear range, and excellent Z'-factor values, a statistical measure of assay quality.[10][11]
Protocol: High-Throughput Cell Viability Screen
-
Cell Plating: Seed a human cancer cell line (e.g., HeLa or A549) in clear-bottom, white-walled 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution to create a range of concentrations for dose-response testing (e.g., from 100 µM to 1 nM final assay concentration).
-
Using an automated liquid handler, transfer 100 nL of compound dilutions to the cell plates.
-
Controls: Dedicate wells on each plate for:
-
Negative Control: 100 nL of DMSO (vehicle, represents 100% viability).
-
Positive Control: 100 nL of a potent cytotoxic agent like Staurosporine (10 µM final concentration, represents 0% viability).
-
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Assay Readout:
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.[9]
-
Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader (e.g., a luminometer).
-
Data Analysis and Hit Criteria
The activity of the compound is calculated as a percentage of the control wells:
-
% Viability = [(Luminescence_compound - Luminescence_pos) / (Luminescence_neg - Luminescence_pos)] * 100
A "hit" is defined as a concentration that causes a significant reduction in cell viability, typically >50% or three standard deviations below the mean of the negative controls.
| Parameter | Description | Typical Value | Source |
| Z'-factor | A measure of assay quality and statistical effect size. | > 0.5 | [12] |
| Signal-to-Background | Ratio of negative control signal to positive control signal. | > 10 | [4] |
| Hit Threshold | The cutoff for defining a compound as active. | < 50% Viability | Internal Guideline |
Tier 2 & 3: Hit Confirmation and Mechanism of Action
A hit from the primary screen requires immediate confirmation and further characterization to rule out artifacts and begin to understand its biological effect.
Orthogonal Assay and Dose-Response Confirmation
To ensure the observed activity is not an artifact of the assay technology (e.g., inhibition of luciferase), hits should be confirmed using an orthogonal assay, such as an MTS assay, which measures mitochondrial reductase activity. Confirmed hits are then re-tested in a full dose-response format to determine their potency (IC₅₀).
Protocol: Apoptosis vs. Necrosis Screening
Understanding the mode of cell death is a critical step. The Caspase-Glo® 3/7 Assay is a luminescent HTS-compatible method that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[13][14]
Figure 2: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.
-
Plate and Treat Cells: Follow steps 1-3 from the primary screening protocol (Section 3.2), using the confirmed hit compound at its IC₅₀ and 10x IC₅₀ concentrations.
-
Assay Readout:
-
Equilibrate plates and the Caspase-Glo® 3/7 Reagent to room temperature.[13]
-
Add 50 µL of Caspase-Glo® 3/7 Reagent to each 50 µL of cell culture.
-
Mix gently on an orbital shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.[14]
-
Read luminescence on a plate reader. A significant increase in luminescence compared to vehicle-treated cells indicates apoptosis.[15]
-
Tier 4: Target Deconvolution Strategies
If the compound induces a specific phenotype like apoptosis, the next stage is to identify its molecular target(s). Given the electrophilic nature of this compound, methods focused on identifying covalent interactions are highly relevant.[16]
-
Covalent Inhibitor Screening Panels: Screen the compound against panels of purified enzymes, particularly those with reactive cysteines in their active sites (e.g., kinases, phosphatases, proteases).[2]
-
High-Throughput Mass Spectrometry: A powerful method to directly detect the formation of a covalent adduct between the compound and a target protein by observing the expected mass shift.[16]
-
Differential Scanning Fluorimetry (DSF): This technique measures changes in protein thermal stability upon ligand binding. Covalent binding typically results in a significant thermal shift, which can be detected in a high-throughput format.[1]
Conclusion and Future Directions
This application note provides a robust, logical, and tiered framework for the high-throughput screening of this compound. By starting with broad phenotypic assays and progressively focusing the investigation based on experimental results, this strategy efficiently identifies and characterizes the biological activity of a novel compound. Each proposed protocol is a self-validating system when appropriate controls are included, as detailed in the Assay Guidance Manual.[3][12] Positive results from this cascade would provide a strong foundation for a full-fledged drug discovery program, including medicinal chemistry for lead optimization and in-depth mechanistic biology studies.
References
-
Title: High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases Source: Methods in Molecular Biology (2024) URL: [Link]
-
Title: High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow Source: Journal of Biomolecular Screening (2016) URL: [Link]
-
Title: Assay Guidance Manual Source: National Center for Biotechnology Information, NIH URL: [Link]
-
Title: High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms Source: Oreate AI Blog (2026) URL: [Link]
-
Title: Strategies for Screening and Characterizing Targeted Covalent Inhibitors Source: YouTube (WuXi AppTec) URL: [Link]
-
Title: Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery Source: eScholarship, University of California URL: [Link]
-
Title: Phenotypic Screening: A Powerful Tool for Drug Discovery Source: Technology Networks URL: [Link]
-
Title: Assay Guidance Manual Source: ResearchGate URL: [Link]
-
Title: The power of sophisticated phenotypic screening and modern mechanism-of-action methods Source: National Center for Biotechnology Information, NIH URL: [Link]
-
Title: Phenotypic Drug Discovery: Recent successes, lessons learned and new directions Source: National Center for Biotechnology Information, NIH URL: [Link]
-
Title: Phenotypic screening Source: Wikipedia URL: [Link]
-
Title: HTS Assay Validation - Assay Guidance Manual Source: National Center for Biotechnology Information, NIH URL: [Link]
-
Title: Apoptosis Marker Assays for HTS - Assay Guidance Manual Source: National Center for Biotechnology Information, NIH URL: [Link]
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- 3. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
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- 10. selectscience.net [selectscience.net]
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- 16. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for Determining the Efficacy of 5-Chloro-N-cyclohexylpentanamide
Abstract
This document provides a comprehensive experimental framework for the initial characterization and efficacy testing of the novel compound, 5-Chloro-N-cyclohexylpentanamide. In the absence of pre-existing biological data for this specific molecule[1][2], we propose a structured, hypothesis-driven approach. Our primary working hypothesis is that this compound may function as a Sirtuin-Activating Compound (STAC), given the significant therapeutic interest in modulators of sirtuin pathways for age-related diseases.[3][4] This guide will detail the necessary in vitro and cell-based assays to first identify its molecular target and subsequently evaluate its therapeutic potential. The protocols provided herein are designed to be self-validating and are grounded in established methodologies for drug discovery.
Introduction: The Scientific Rationale for Investigating this compound as a Potential Sirtuin Activator
Sirtuins are a family of NAD⁺-dependent deacetylases that play crucial roles in regulating cellular processes such as metabolism, DNA repair, and inflammation.[5] The activation of certain sirtuins, particularly SIRT1, has shown promise in preclinical models of various age-related diseases, including type 2 diabetes, neurodegenerative disorders, and cardiovascular disease.[3][5] The discovery of novel, potent, and selective STACs is therefore an area of intense research.[4]
This compound is a small molecule whose biological activity is currently uncharacterized.[1] Its structure does not immediately preclude it from interacting with the binding sites of sirtuin enzymes. Therefore, a logical first step in the characterization of this compound is to screen it against a panel of sirtuin enzymes. The following experimental plan is designed to rigorously test this hypothesis and, if validated, to provide a pathway for further preclinical development.
Experimental Workflow: From Target Identification to Cellular Efficacy
The proposed experimental workflow is a phased approach, beginning with broad screening and moving towards more specific, cell-based assays. This ensures that resources are used efficiently and that each step logically informs the next.
Caption: High-level experimental workflow for the characterization of this compound.
Phase 1: In Vitro Target Identification and Characterization
The primary goal of this phase is to determine if this compound directly interacts with and modulates the activity of any of the seven mammalian sirtuins (SIRT1-7).
Protocol: SIRT1-7 Enzymatic Screening Assay
Objective: To perform an initial screen of this compound against a panel of recombinant human sirtuin enzymes to identify any direct activation.
Materials:
-
Recombinant human SIRT1-7 enzymes
-
Fluor de Lys®-SIRT1 substrate (or equivalent for other sirtuins)
-
NAD⁺
-
Developer solution
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂
-
This compound (test compound)
-
Resveratrol (positive control for SIRT1 activation)[6]
-
Sirtinol (negative control/inhibitor)[6]
-
384-well black, flat-bottom plates
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer to all wells.
-
Add 100 nL of test compound, positive control, or negative control to the appropriate wells. The final screening concentration of the test compound will be 10 µM.
-
Prepare a master mix containing the sirtuin enzyme, its corresponding substrate, and NAD⁺ in assay buffer.
-
Initiate the reaction by adding 5 µL of the enzyme/substrate/NAD⁺ master mix to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 10 µL of developer solution containing a nicotinamide-analogue to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Calculate the percentage of activation relative to the DMSO control.
Data Presentation: Expected Outcomes of Initial Screen
| Compound | SIRT1 Activity (%) | SIRT2 Activity (%) | SIRT3 Activity (%) | SIRT4 Activity (%) | SIRT5 Activity (%) | SIRT6 Activity (%) | SIRT7 Activity (%) |
| DMSO (Vehicle) | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
| This compound (10 µM) | 185 | 105 | 98 | 101 | 110 | 95 | 103 |
| Resveratrol (100 µM) | 250 | 115 | 110 | Not Tested | Not Tested | Not Tested | Not Tested |
| Sirtinol (50 µM) | 25 | 80 | 75 | Not Tested | Not Tested | Not Tested | Not Tested |
Hypothetical data presented for illustrative purposes.
Protocol: Dose-Response and EC₅₀ Determination
Objective: For any sirtuin activated in the initial screen, determine the potency (EC₅₀) of this compound.
Procedure:
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations (e.g., from 100 µM down to 1 nM).
-
Repeat the enzymatic assay as described in section 3.1, using the various concentrations of the test compound.
-
Plot the percentage of activation against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Phase 2: Cell-Based Target Engagement and Efficacy
Once an in vitro target has been identified and its potency determined, the next critical step is to confirm that the compound can enter cells, engage its target, and elicit a biological response.
Protocol: Target Engagement via Cellular Thermal Shift Assay (CETSA)
Objective: To verify that this compound binds to its target sirtuin inside intact cells.
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability.
Materials:
-
A suitable human cell line (e.g., HEK293T, U2OS)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Antibody against the target sirtuin for Western blotting
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 10x EC₅₀) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Lyse the cells by freeze-thawing.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant (containing the soluble, non-aggregated protein).
-
Analyze the amount of soluble target sirtuin at each temperature by Western blotting.
-
A positive result is indicated by a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples.
Downstream Pathway Analysis
If this compound is confirmed as a SIRT1 activator, a key downstream event to measure is the deacetylation of known SIRT1 substrates, such as p53 or PGC-1α.
Caption: Hypothesized SIRT1 activation pathway by the test compound.
Protocol: Western Blot for p53 Acetylation
Objective: To measure the functional consequence of SIRT1 activation in cells.
Procedure:
-
Seed a suitable cell line (e.g., A549) in 6-well plates.
-
Treat the cells with increasing concentrations of this compound for 6-24 hours.
-
Optional: Induce p53 acetylation by treating with a DNA damaging agent (e.g., etoposide) for the final 4 hours of compound treatment.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated-p53 (at Lys382) and total p53. An antibody for a housekeeping protein (e.g., GAPDH) should also be used as a loading control.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities. A decrease in the ratio of acetylated-p53 to total p53 indicates SIRT1 activation.
Concluding Remarks and Future Directions
This guide outlines a logical and rigorous path for the initial scientific investigation of this compound. By starting with a broad, hypothesis-driven screen and progressively moving to more complex cellular models, researchers can efficiently determine the compound's biological activity. If the hypothesis of sirtuin activation is confirmed, subsequent studies would involve testing the compound in animal models of relevant diseases, along with comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies. This structured approach ensures that the therapeutic potential of novel compounds is evaluated with the highest degree of scientific integrity.
References
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Gertz, M., & Steegborn, C. (2019). Sirtuin activators and inhibitors: Promises, achievements, and challenges. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1868(1), 140261. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Kane, A. E., & Sinclair, D. A. (2018). Sirtuins and their roles in health and disease. Physiological Reviews, 98(3), 1255–1285. [Link]
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Mai, A., et al. (2019). Resveratrol-like Compounds as SIRT1 Activators. Molecules, 24(19), 3447. [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Bonkowski, M. S., & Sinclair, D. A. (2016). Slowing ageing by design: the rise of NAD+ and sirtuin-activating compounds. Nature Reviews Molecular Cell Biology, 17(11), 679–690. [Link]
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Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. [Link]
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techniques for purifying crude 5-Chloro-N-cyclohexylpentanamide
An Application Scientist's Guide to the Purification of Crude 5-Chloro-N-cyclohexylpentanamide
Introduction
This compound is a substituted amide compound useful in various organic synthesis pathways.[1] As with any synthetic intermediate, its purity is paramount to the success of subsequent reaction steps, influencing reaction kinetics, yield, and the impurity profile of the final product. This guide provides a detailed examination of robust, scalable, and efficient purification strategies for crude this compound, tailored for researchers in synthetic chemistry and drug development. We will move beyond simple procedural lists to explore the underlying chemical principles that govern each purification choice, ensuring a deep, applicable understanding of the methodologies.
The typical synthesis of N-substituted amides involves the reaction of an amine with an acyl chloride or carboxylic acid, often facilitated by coupling agents.[2][3][] A plausible route to this compound is the Schotten-Baumann reaction between cyclohexylamine and 5-chloropentanoyl chloride. This reaction context is crucial as it informs our impurity profile analysis and the subsequent design of our purification strategy.
| Compound Property | Value | Source |
| Molecular Formula | C₁₁H₂₀ClNO | PubChem[5] |
| Molecular Weight | 217.74 g/mol | Protheragen[6] |
| CAS Number | 15865-18-6 | LGC Standards[7][8] |
| Appearance | White to off-white solid | LGC Standards[7] |
Impurity Profiling: Understanding the Contaminants
Effective purification begins with a theoretical analysis of potential impurities derived from the synthesis. The reaction of cyclohexylamine with 5-chloropentanoyl chloride is expected to produce the desired amide, but side products and unreacted starting materials are common.
-
Unreacted Cyclohexylamine: A basic impurity that is highly likely to be present.
-
5-Chloropentanoic Acid: An acidic impurity formed from the hydrolysis of the starting acyl chloride.
-
Di-cyclohexylurea (if carbodiimide coupling agents are used): A common, often difficult-to-remove byproduct from DCC or similar coupling reactions.
-
Salts (e.g., Cyclohexylammonium Hydrochloride): Formed from the HCl byproduct of the acylation reaction reacting with excess cyclohexylamine.
Based on this profile, a multi-step purification strategy is recommended, beginning with a bulk purification step like liquid-liquid extraction, followed by a final polishing step such as recrystallization.
Protocol 1: Liquid-Liquid Extraction for Bulk Impurity Removal
Liquid-liquid extraction is an exceptionally powerful technique for separating compounds based on their differing acid-base properties and solubilities in immiscible solvents.[9][10] Our target amide is neutral, whereas the primary impurities are basic (cyclohexylamine) and acidic (5-chloropentanoic acid). This allows for their selective removal into an aqueous phase by pH modulation.
Principle of the Method
The crude mixture is dissolved in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate). By washing this organic solution with aqueous acid, the basic cyclohexylamine is protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.[10] Subsequently, washing with an aqueous base deprotonates the acidic 5-chloropentanoic acid, converting it into a water-soluble carboxylate salt that also moves to the aqueous phase. The neutral amide product remains in the organic layer throughout this process.
Detailed Protocol
-
Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent (e.g., 150 mL of ethyl acetate) in a separatory funnel.
-
Acid Wash (Removes Basic Impurities):
-
Add 50 mL of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer.
-
Repeat the acid wash with another 50 mL of 1 M HCl to ensure complete removal of the basic amine.
-
-
Base Wash (Removes Acidic Impurities):
-
Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer remaining in the funnel.
-
Shake carefully (initial CO₂ evolution can cause pressure buildup) and vent frequently.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the bicarbonate wash.
-
-
Brine Wash (Removes Residual Water):
-
Add 50 mL of saturated aqueous sodium chloride (brine) to the organic layer. This helps to break any emulsions and removes the bulk of dissolved water from the organic solvent.[11]
-
Shake, allow to separate, and drain the aqueous layer.
-
-
Drying and Concentration:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), and swirl.
-
Filter the drying agent from the solution.
-
Concentrate the organic solvent using a rotary evaporator to yield the semi-purified amide.
-
Caption: Workflow for Liquid-Liquid Extraction.
Protocol 2: Recrystallization for Final Purification
Recrystallization is a powerful technique for purifying solid compounds. For amides, it is often the method of choice to achieve high purity, removing trace impurities that have similar solubility characteristics to the product.[12] The success of this technique hinges on selecting an appropriate solvent system.
Principle of the Method
An ideal recrystallization solvent will dissolve the crude compound sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent (and can be filtered off) or highly soluble at room temperature (and remain in the mother liquor upon cooling).
Solvent Screening
A small-scale solvent screen is essential. Test the solubility of ~20-30 mg of the crude material in ~0.5 mL of various solvents at room and elevated temperatures.
| Solvent/System | Rationale | Expected Outcome |
| Acetonitrile | A polar aprotic solvent, often excellent for recrystallizing amides.[12] | Good candidate; likely to show a significant solubility difference between hot and cold. |
| Ethanol/Water | A common polar solvent pair. The compound is dissolved in hot ethanol, and water is added until turbidity appears.[13] | Highly effective for many amides. Allows for fine-tuning of polarity. |
| Ethyl Acetate/Hexane | A less polar solvent pair. Dissolve in hot ethyl acetate and add hexane. | Good for removing more polar impurities. |
| Toluene | An aromatic solvent. | May work well if the compound has some aromatic character or for removing non-polar, greasy impurities. |
Detailed Protocol
-
Dissolution: Place the semi-purified amide in an Erlenmeyer flask. Add the chosen solvent (e.g., acetonitrile) portion-wise while heating the mixture with swirling (e.g., on a hot plate) until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Subsequently, place the flask in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting
-
Oiling Out: If an oil forms instead of crystals, the solution may be supersaturated above the compound's melting point. Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[13]
-
No Crystals Form: This may be due to using too much solvent. Evaporate some solvent and attempt to cool again. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective.
Protocol 3: Column Chromatography
For challenging separations where impurities have very similar properties to the desired product, or for small-scale, very high-purity applications, flash column chromatography is the preferred method.[14]
Principle of the Method
The crude mixture is loaded onto a stationary phase (typically silica gel) and a mobile phase (solvent) is passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For a moderately polar amide, a normal-phase setup (polar stationary phase, less polar mobile phase) is appropriate.[15]
Detailed Protocol
-
TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good solvent system (e.g., a mixture of hexane and ethyl acetate) should provide a retention factor (Rf) of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude amide in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load this dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increasing the polarity (gradient elution) if necessary to move the compound down the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis and Pooling: Analyze the collected fractions by TLC to identify those containing the pure product. Pool the pure fractions and remove the solvent via rotary evaporation.
Caption: Workflow for Column Chromatography Purification.
Purity Assessment
After purification, the purity of this compound must be confirmed.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Chromatographic Methods (GC-MS, LC-MS): These methods can separate and identify trace impurities, providing quantitative purity data (e.g., >99%).[16][17]
Conclusion
The purification of crude this compound is most effectively achieved through a logical, multi-step approach. For typical synthetic scales, a primary purification using liquid-liquid extraction to remove acidic and basic starting materials, followed by a final polishing step of recrystallization from a suitable solvent like acetonitrile or an ethanol/water mixture, offers an efficient and scalable path to high-purity material. Column chromatography should be reserved for instances where recrystallization fails or when exceptionally high purity is required on a smaller scale. Each step is validated by appropriate analytical techniques to ensure the final product meets the stringent quality requirements for its intended downstream applications.
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Application Notes and Protocols for the In Vitro Formulation of 5-Chloro-N-cyclohexylpentanamide
Introduction: Navigating the In Vitro Utility of 5-Chloro-N-cyclohexylpentanamide
This compound is a synthetic compound with potential applications in various fields of biological research, particularly in drug discovery and organic synthesis.[1] Its chemical structure, characterized by a chlorinated pentanamide backbone and a nonpolar cyclohexyl group, suggests a lipophilic nature. This inherent hydrophobicity presents a common yet critical challenge for researchers conducting in vitro studies: ensuring its proper dissolution and stability in aqueous cell culture environments to achieve reliable and reproducible experimental outcomes.
This comprehensive guide provides a detailed framework for the formulation of this compound for in vitro applications. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each procedural choice, empowering researchers to not only execute the protocols but also to adapt and troubleshoot them effectively. Our focus is on maintaining the scientific integrity of the experimental setup by ensuring the compound's bioavailability to the cellular or biochemical system under investigation.
Physicochemical Profile of this compound
A foundational understanding of the compound's properties is paramount for developing a robust formulation strategy.
| Property | Value | Source |
| CAS Number | 15865-18-6 | [1][2][3] |
| Molecular Formula | C₁₁H₂₀ClNO | [2][4] |
| Molecular Weight | 217.74 g/mol | [2][5] |
| Appearance | White to Off-White Solid | [1] |
| Predicted Lipophilicity (XLogP3) | 2.6 | [4] |
| Storage | 2-8°C | [1] |
The predicted XLogP3 value of 2.6 indicates that this compound is moderately lipophilic, suggesting poor solubility in aqueous solutions like cell culture media.[4] This necessitates the use of an organic solvent to prepare a concentrated stock solution.
Core Principle: The Solvent-Mediated Gateway for Hydrophobic Compounds
Directly introducing a hydrophobic compound into an aqueous medium will invariably lead to precipitation, rendering it unavailable to the biological target and producing artifactual data. The cornerstone of formulating such compounds is the preparation of a high-concentration stock solution in a biocompatible organic solvent, which can then be serially diluted to the final working concentration in the aqueous assay medium.
Choosing the Right Solvent: DMSO as the Workhorse
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several compelling reasons:
-
Exceptional Solubilizing Power: DMSO can dissolve a wide array of hydrophobic compounds.
-
Miscibility with Water: It is fully miscible with water and cell culture media, facilitating the dilution process.
-
Biocompatibility at Low Concentrations: Most cell lines can tolerate low final concentrations of DMSO (typically ≤0.5%) without significant cytotoxicity.[1][6]
While other solvents like ethanol or dimethylformamide (DMF) can be used, DMSO generally offers the best balance of solvating capacity and low cellular toxicity.[2]
Experimental Protocols: A Step-by-Step Guide to Formulation
This section provides a detailed, self-validating workflow for the preparation of this compound for in vitro assays.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
The objective here is to create a concentrated, stable stock solution that can be stored and used for multiple experiments. A concentration of 10 mM is a common starting point.
Materials:
-
This compound (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 217.74 g/mol x 0.001 L x 1000 = 2.1774 mg
-
Weigh the Compound: Accurately weigh approximately 2.18 mg of this compound.
-
Dissolution: a. Transfer the weighed compound into a sterile microcentrifuge tube. b. Add 1 mL of sterile DMSO to the tube. c. Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.[7] d. If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes.[7] Gentle warming in a 37°C water bath can also aid dissolution, but should be used with caution as heat may degrade some compounds.[7]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[7] Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption by the hygroscopic DMSO.[7]
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
Protocol 2: Serial Dilution for Working Concentrations
This protocol details the preparation of a range of concentrations for use in dose-response experiments, ensuring a consistent final DMSO concentration across all conditions.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well microplate
-
Calibrated pipettes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes, first create an intermediate dilution from your stock. For example, dilute the 10 mM stock 1:10 in cell culture medium to create a 1 mM solution. Caution: Observe for any precipitation upon this initial dilution into the aqueous medium.
-
Serial Dilution in a Microplate: The following steps describe a 2-fold serial dilution directly in a 96-well plate.[8][9]
a. Add 100 µL of pre-warmed cell culture medium to wells A2 through A12 of a 96-well plate. b. Add 200 µL of your desired starting concentration (e.g., a 200 µM solution prepared from your stock) to well A1. c. Using a multichannel pipette, transfer 100 µL from well A1 to well A2. d. Mix the contents of well A2 by pipetting up and down several times. e. Continue this process, transferring 100 µL from the previously mixed well to the next, down to well A11. Do not transfer to well A12, which will serve as your vehicle control. f. The result is a series of 2-fold dilutions.
-
Vehicle Control: Ensure that your experimental design includes a vehicle control, which consists of cell culture medium with the same final concentration of DMSO as your treated samples, but without the compound.[7] This is crucial to distinguish the effects of the compound from any potential effects of the solvent.
Diagram of Serial Dilution
Caption: Visual representation of a 2-fold serial dilution process in a microplate.
Trustworthiness and Self-Validation: Ensuring Experimental Rigor
Every protocol should be a self-validating system. For the formulation of this compound, consider the following critical validation steps:
Determination of Maximum Soluble Concentration
Before conducting extensive experiments, it is essential to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium.
-
Protocol: Prepare a series of dilutions of your DMSO stock solution in pre-warmed (37°C) cell culture medium. Visually inspect for any signs of precipitation (cloudiness, crystals) immediately and after incubation under assay conditions (e.g., 24 hours at 37°C, 5% CO₂).[10] The highest concentration that remains clear is your working maximum.
DMSO Toxicity Control
While generally safe at low concentrations, different cell lines exhibit varying sensitivities to DMSO.[3][6]
-
Protocol: Run a dose-response experiment with DMSO alone (using the same concentrations as in your compound experiment) on your specific cell line. Assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo®). This will establish the non-toxic concentration range of DMSO for your system. Most cell lines tolerate up to 0.5% DMSO, with some being sensitive to concentrations as low as 0.1%.[1]
Compound Stability Assessment
The stability of this compound in the cell culture medium under experimental conditions is a critical, often overlooked, parameter. Degradation of the compound can lead to a loss of activity and misinterpretation of results.
-
Protocol: A simple way to assess stability is to prepare the compound in your cell culture medium at the highest intended concentration. Incubate it under your standard assay conditions (37°C, 5% CO₂) for the duration of your longest experiment. At various time points (e.g., 0, 4, 24, 48 hours), analyze the sample using High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining parent compound.[11][12]
Conclusion: A Framework for Success
The successful in vitro application of this compound is fundamentally dependent on its correct formulation. By understanding its physicochemical properties and employing systematic, validated protocols for dissolution and dilution, researchers can mitigate the risks of poor solubility and compound instability. The methodologies outlined in this guide provide a robust framework for generating high-quality, reproducible data, thereby advancing the scientific investigation of this compound. Always remember that the vehicle control is one of the most important wells on your plate, providing the baseline against which all effects are measured.
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ResearchGate. (2021, October 5). How to dissolve a lipophilic compund in media? Retrieved from [Link]
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Nwanze, K. C., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2831–2837. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from [Link]
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- 8. bio.libretexts.org [bio.libretexts.org]
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- 12. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting common issues in 5-Chloro-N-cyclohexylpentanamide synthesis
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for the synthesis of 5-Chloro-N-cyclohexylpentanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to equip you with the expertise to navigate common challenges and ensure the successful and efficient synthesis of this key chemical intermediate.
Synthesis Overview & Core Protocol
The synthesis of this compound is most commonly achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[1][2][3] This method involves the reaction of an amine (cyclohexylamine) with an acyl chloride (5-chlorovaleryl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.[4][5]
General Reaction Scheme
The fundamental transformation is the formation of an amide bond between cyclohexylamine and 5-chlorovaleryl chloride.
Sources
minimizing by-product formation in 5-Chloro-N-cyclohexylpentanamide reactions
A Guide to Minimizing By-Product Formation for Researchers, Scientists, and Drug Development Professionals
Introduction to the Synthesis and its Challenges
The synthesis of 5-Chloro-N-cyclohexylpentanamide, a valuable intermediate in various synthetic pathways, is typically achieved through the acylation of cyclohexylamine with 5-chlorovaleryl chloride. While seemingly straightforward, this reaction is often accompanied by the formation of undesired by-products that can complicate purification and reduce overall yield. This guide will dissect the common issues, explain the underlying chemical principles, and provide actionable protocols to enhance the purity and efficiency of your synthesis.
Troubleshooting Guide: A Proactive Approach to Purity
This section is designed to help you anticipate and address potential issues in your synthesis of this compound.
Issue 1: Formation of a Significant Amount of a By-Product with a Molecular Weight of 181.28 g/mol
Question: During the synthesis of this compound (MW: 217.74 g/mol ), I've observed a significant impurity with a lower molecular weight. What is this by-product and how can I prevent its formation?
Answer:
This common by-product is likely N-cyclohexyl-2-piperidinone , formed through an intramolecular cyclization of the target molecule.
Causality: The primary cause of this side reaction is the nucleophilic attack of the amide nitrogen on the electrophilic carbon bearing the chlorine atom. This intramolecular SN2 reaction is often promoted by the base used in the reaction (e.g., triethylamine) and elevated temperatures. The formation of a stable six-membered ring provides a thermodynamic driving force for this cyclization.[1]
Visualizing the Reaction Pathway:
Caption: Reaction scheme showing the desired synthesis and the intramolecular cyclization side reaction.
Mitigation Strategies:
-
Temperature Control: Maintain a low reaction temperature (0-5 °C) during the addition of 5-chlorovaleryl chloride and for the initial phase of the reaction. This disfavors the intramolecular cyclization, which has a higher activation energy than the desired acylation.
-
Choice of Base: While triethylamine is commonly used, consider a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA). This can minimize the base's role in promoting the cyclization.
-
Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting materials are consumed to prevent prolonged exposure of the product to conditions that favor cyclization.
-
Order of Addition: Add the 5-chlorovaleryl chloride solution dropwise to a cooled mixture of cyclohexylamine and the base in the solvent. This ensures that the acyl chloride is immediately consumed by the primary amine, minimizing its concentration and the potential for side reactions.
Experimental Protocol for Minimizing N-cyclohexyl-2-piperidinone:
-
Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve cyclohexylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 5-chlorovaleryl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution to the reaction mixture dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Workup: Once the reaction is complete, quench it by adding cold water. Separate the organic layer and wash sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a mixture of ethyl acetate and hexanes.
Issue 2: Presence of a Water-Soluble By-Product and Low Yield of the Desired Product
Question: My reaction yield is consistently low, and I notice a significant amount of material being lost to the aqueous washes during workup. What could be the cause?
Answer:
This issue likely stems from the hydrolysis of the starting material, 5-chlorovaleryl chloride, and the formation of triethylammonium chloride.
Causality:
-
Hydrolysis of Acyl Chloride: 5-chlorovaleryl chloride is highly reactive and susceptible to hydrolysis by any moisture present in the reaction, forming 5-chlorovaleric acid. This acid will not react with cyclohexylamine under these conditions and will be removed during the basic wash.
-
Formation of Ammonium Salt: The reaction between 5-chlorovaleryl chloride and cyclohexylamine produces one equivalent of hydrochloric acid (HCl). This HCl is neutralized by the triethylamine base to form triethylammonium chloride, which is water-soluble and removed during the workup. If an insufficient amount of base is used, the HCl can protonate the cyclohexylamine, rendering it unreactive.
Visualizing the Troubleshooting Logic:
Caption: Troubleshooting logic for low yield and water-soluble by-products.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Stoichiometry of the Base: Use at least a stoichiometric amount of a tertiary amine base, and often a slight excess (1.1-1.2 equivalents) is beneficial to ensure complete neutralization of the generated HCl.
-
Purity of Starting Materials: Verify the purity of 5-chlorovaleryl chloride before use, as it can degrade over time, especially if not stored properly. Distillation under reduced pressure can be used to purify the acyl chloride if necessary.
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques to identify and quantify by-products in this reaction?
A1: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating the desired product from by-products and unreacted starting materials. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities. The product and by-products can be analyzed directly or after derivatization to increase their volatility.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for structural elucidation of the product and any isolated by-products. For example, in the ¹H NMR spectrum of N-cyclohexyl-2-piperidinone, you would expect to see characteristic shifts for the protons on the piperidinone ring, which would be absent in the spectrum of the desired product.
-
Infrared (IR) Spectroscopy: IR spectroscopy can help confirm the presence of the amide functional group (C=O stretch around 1640 cm⁻¹) and the absence of a carboxylic acid (broad O-H stretch around 3000 cm⁻¹) if hydrolysis of the acyl chloride is a concern.
Q2: Can other by-products be formed in this reaction?
A2: While intramolecular cyclization and hydrolysis are the most common side reactions, others are possible:
-
Reaction with the Solvent: If a nucleophilic solvent like an alcohol is used, it can compete with the amine and react with the acyl chloride to form an ester by-product. This is why aprotic solvents like dichloromethane are preferred.
-
Dimerization/Polymerization: Although less common under controlled conditions, there is a possibility of intermolecular reactions, especially at higher concentrations, leading to dimers or oligomers. Maintaining dilute conditions can help minimize this.
-
Reaction with the Base: While triethylamine is generally considered a non-nucleophilic base, it can, under certain conditions, react with highly reactive acyl chlorides. However, this is usually a minor pathway.
Q3: How can I effectively remove N-cyclohexyl-2-piperidinone during purification?
A3:
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is an effective method for separating this compound from the less polar N-cyclohexyl-2-piperidinone. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will allow for the separation of the two compounds.
-
Acidic Wash: A careful acidic wash during the workup can sometimes help to protonate and partially remove the more basic N-cyclohexyl-2-piperidinone into the aqueous layer, although its basicity is low.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Identifying Features |
| This compound | C₁₁H₂₀ClNO | 217.74 | ¹H NMR: Signals for the cyclohexyl group, and the linear pentanamide chain with a chloromethylene group. IR: Amide C=O stretch (~1640 cm⁻¹). MS: Molecular ion peak at m/z 217/219 (due to ³⁵Cl/³⁷Cl isotopes). |
| N-cyclohexyl-2-piperidinone | C₁₁H₁₉NO | 181.28 | ¹H NMR: Characteristic signals for the piperidinone ring protons. IR: Lactam C=O stretch (~1650 cm⁻¹). MS: Molecular ion peak at m/z 181. |
| 5-Chlorovaleric Acid | C₅H₉ClO₂ | 136.58 | ¹H NMR: Broad singlet for the carboxylic acid proton. IR: Broad O-H stretch (~3000 cm⁻¹) and C=O stretch (~1710 cm⁻¹). |
Conclusion
By understanding the potential side reactions and their underlying mechanisms, researchers can proactively implement strategies to minimize by-product formation in the synthesis of this compound. Careful control of reaction parameters such as temperature, base selection, and reaction time, coupled with appropriate analytical monitoring, are key to achieving high purity and yield. This guide serves as a valuable resource for troubleshooting and optimizing this important chemical transformation.
References
- An, G., et al. (2008). Synthesis of fused piperidinones through a radical-ionic cascade. Organic Letters, 10(19), 4283-4286.
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 5-Chlorovaleric Acid's Terminal Chlorine.
- Bhat, A. R., et al. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science, 5(5), 1653-1657.
- ChemicalBook. (n.d.). 5-Chlorovaleryl chloride synthesis.
- FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421).
- Forensic Science International. (2025).
- HPLC separation of Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Makhija, S. J., et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114.
- National Center for Biotechnology Information. (n.d.). 1-(1-phenylcyclohexyl)-2-piperidinone. PubChem.
- National Center for Biotechnology Information. (n.d.). 5-Chlorovaleryl chloride. PubChem.
- National Center for Biotechnology Information. (n.d.). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed.
- National Center for Biotechnology Information. (2024). Visible-Light-Induced Intramolecular Radical Cyclization for the Synthesis of Benzimidazo-isoquinolineones and Pyrrolidones. PubMed.
- National Institute of Standards and Technology. (n.d.). 2-Piperidinone. NIST WebBook.
- Pharmaffiliates. (n.d.). This compound.
- QYAOBIO. (n.d.).
- ResearchGate. (2021). Significance and strategies for the synthesis of 2-piperidinones.
- ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides.
- Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
- Semantic Scholar. (n.d.). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues.
- SpectraBase. (n.d.). 2-Piperidone - Optional[13C NMR] - Chemical Shifts.
Sources
Technical Support Center: Post-Synthesis Purification of 5-Chloro-N-cyclohexylpentanamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges in the post-synthesis purification of 5-Chloro-N-cyclohexylpentanamide. Our focus is on delivering practical, field-proven insights grounded in chemical principles to help you achieve the highest possible purity for your compound.
Frequently Asked Questions (FAQs)
Q1: My final product has a low melting point and appears oily or sticky, not like the expected white solid. What is the likely cause?
A: This is a classic sign of residual impurities. The reported melting point for pure this compound is 70-71°C.[1] Impurities disrupt the crystal lattice, leading to a lower and broader melting range. The most common culprits are unreacted starting materials (cyclohexylamine, 5-chlorovaleric acid), residual solvent, or byproducts from the work-up. A thorough purification, starting with an optimized aqueous work-up followed by recrystallization, is recommended.
Q2: After the initial synthesis and solvent evaporation, what is the first purification step I should perform?
A: The crucial first step is a liquid-liquid extraction (aqueous work-up). The goal is to remove the bulk of water-soluble and ionizable impurities before attempting more refined techniques like recrystallization or chromatography. A standard work-up for this synthesis involves washing the organic layer sequentially with a dilute acid, a dilute base, and brine.[1]
Q3: I see an unexpected peak in my NMR spectrum. How can I identify the impurity?
A: Identifying the impurity is key to removing it. Common contaminants in this synthesis include:
-
Unreacted Cyclohexylamine: A basic amine.
-
5-Chlorovaleric Acid: An acidic byproduct formed from the hydrolysis of 5-chlorovaleroyl chloride.[2]
-
Triethylammonium Salts: If triethylamine was used as a base, its salt (e.g., triethylammonium chloride) will be present and is highly water-soluble.[1]
-
Solvents: Residual solvents from the reaction (e.g., dichloromethane) or purification (e.g., ethyl acetate, hexane) are common.[3]
Comparing your spectrum to reference spectra of these potential impurities is the best approach. Characteristically, acidic protons of carboxylic acids appear far downfield (>10 ppm), while amine protons can be broad and their chemical shift is concentration-dependent.
Q4: Is column chromatography always necessary for purifying this compound?
A: Not necessarily. For many syntheses, a well-executed aqueous work-up followed by a careful recrystallization is sufficient to achieve high purity.[1][4] Chromatography is generally reserved for situations where recrystallization fails to remove a persistent impurity, when impurities have very similar solubility profiles to the product, or when a very high purity standard (>99.5%) is required.
Troubleshooting and In-Depth Purification Guides
This section provides detailed protocols and the scientific rationale behind them to address specific purity challenges.
Issue 1: Presence of Basic Impurities (e.g., Cyclohexylamine, Triethylamine)
Underlying Principle: Basic impurities can be protonated to form water-soluble ammonium salts. This change in polarity allows them to be selectively extracted from the organic phase into an aqueous acidic phase.
Step-by-Step Protocol: Acidic Wash
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] The volume of the aqueous wash should be about one-third to one-half the volume of the organic phase.
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer (if using DCM) or the upper aqueous layer (if using ethyl acetate).
-
Repeat: Repeat the wash step one more time to ensure complete removal of the basic impurities.
-
Proceed: Continue with a basic wash to remove any acidic impurities.
Issue 2: Presence of Acidic Impurities (e.g., 5-Chlorovaleric Acid)
Underlying Principle: The acidic impurity, 5-chlorovaleric acid, is formed by the hydrolysis of the starting material, 5-chlorovaleryl chloride, if moisture is present.[2][5] This carboxylic acid can be deprotonated by a weak base to form a water-soluble carboxylate salt, which can then be extracted into the aqueous phase.
Step-by-Step Protocol: Basic Wash
-
Initial State: This step should be performed after the acidic wash.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Be cautious, as this can generate CO₂ gas if significant amounts of acid are present.
-
Mixing & Separation: Mix and vent the separatory funnel carefully. Allow the layers to separate and remove the aqueous layer.
-
Repeat: Repeat the wash if necessary.
-
Final Washes: Wash the organic layer with deionized water, followed by a final wash with saturated sodium chloride solution (brine) to remove residual water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude, washed product.
Visual Workflow: Purification Strategy Decision Tree
The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the initial assessment of the crude product.
Caption: Decision tree for post-synthesis purification of this compound.
Issue 3: Final Product Purity is Still Insufficient After Work-up
Underlying Principle: Recrystallization is a powerful technique for purifying crystalline solids. It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. The ideal solvent system will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.
Step-by-Step Protocol: Recrystallization
A proven solvent system for this compound is ethyl acetate/hexane.[1]
-
Solvent Preparation: Prepare a solvent mixture of ethyl acetate and hexane. A good starting point is a ratio that just begins to dissolve the crude product at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (or pure hot ethyl acetate) until the solid just dissolves. Use a boiling stick or magnetic stirring to ensure even heating and prevent bumping.
-
Hot Filtration (Optional): If there are any insoluble impurities (like dust or drying agent), perform a hot filtration through a pre-warmed filter funnel to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Ethyl Acetate | Good solubility for the amide when hot. |
| Anti-Solvent | Hexane | Lowers the solubility of the amide upon cooling, inducing crystallization. |
| Cooling Method | Slow cooling to RT, then ice bath | Promotes the formation of larger, purer crystals and maximizes yield. |
| Washing Solvent | Ice-cold Hexane | Removes surface impurities without significantly dissolving the product crystals. |
Reference Data
Table of Common Impurities and Byproducts
| Compound Name | Structure | Type | Removal Method |
| Cyclohexylamine | C₆H₁₁NH₂ | Basic Starting Material | Acid Wash (1M HCl) |
| 5-Chlorovaleroyl chloride | C₅H₈Cl₂O | Acidic Starting Material | Reacts during work-up (hydrolyzes) |
| 5-Chlorovaleric acid | C₅H₉ClO₂ | Acidic Byproduct | Base Wash (sat. NaHCO₃) |
| Triethylammonium chloride | (C₂H₅)₃NH⁺Cl⁻ | Salt Byproduct | Water/Brine Wash |
References
-
PrepChem. (n.d.). Synthesis of N-cyclohexyl-5-chloropentanamide. Retrieved from [Link]
- Google Patents. (n.d.). CN104844519A - Synthesis method of N-cyclohexyl-5-(4-chlorobutyl)-1H-tetrazole.
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Wiley Online Library. (2013). Properties of Two Amide-Based Hydrophilic Interaction Liquid Chromatography Columns. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.
- Google Patents. (n.d.). CN102153459B - Method for preparing 5-chloro-valeryl chloride and adipoyl chloride simultaneously by one-pot method.
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National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]
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GL Sciences. (n.d.). InertSustain Amide Column. Retrieved from [Link]
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ACS Publications. (2020, June 23). Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Organic Letters. Retrieved from [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]
-
Scholars Research Library. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl-6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Google Patents. (2012). US 2012/0264721 A1. Retrieved from [Link]
-
ResearchGate. (2015, May 13). What are the best reaction conditions for an amidation reaction using EDC? Retrieved from [Link]
-
Reddit. (2019, October 22). Real Synthesis: ~ any amidation tricks? r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0298796A1 - Synthesis of N-substituted fatty acid amides by enzymatic catalysis.
-
Protheragen. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work? Retrieved from [Link]
-
ACS Publications. (2022, June 7). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. Retrieved from [Link]
-
Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-chloro-N-ethyl-N-methylpentanamide. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
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Technical Support Center: Addressing Stability Issues of 5-Chloro-N-cyclohexylpentanamide in Solution
Welcome to the technical support center for 5-Chloro-N-cyclohexylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments and formulations.
Introduction to the Stability of this compound
This compound is a molecule possessing two primary functional groups that are susceptible to degradation in solution: an N-substituted amide and a primary chloroalkane. Understanding the interplay of factors that influence the stability of these groups is paramount for reliable experimental outcomes. The principal degradation pathways are hydrolysis of the amide bond and solvolysis of the carbon-chlorine bond.
This guide will delve into the mechanisms of these degradation pathways, provide strategies for their mitigation, and offer detailed protocols for monitoring the stability of your solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of degradation over time. What are the likely causes?
A1: The degradation of this compound in solution is primarily attributed to two chemical processes:
-
Amide Hydrolysis: The amide bond is susceptible to cleavage by water, a reaction catalyzed by either acidic or basic conditions, yielding cyclohexylamine and 5-chloropentanoic acid.[1] Amide hydrolysis is a well-documented degradation pathway for many pharmaceutical compounds.
-
Solvolysis of the Chloroalkane: The carbon-chlorine bond can undergo nucleophilic substitution where a solvent molecule acts as the nucleophile. In aqueous solutions, this results in the formation of 5-Hydroxy-N-cyclohexylpentanamide. The polarity of the solvent significantly influences the rate of this reaction.
Q2: How does the pH of my solution affect the stability of this compound?
A2: The pH of the solution is a critical factor governing the rate of amide hydrolysis. The hydrolysis of N-substituted amides is generally slowest at a near-neutral pH.[2]
-
Acidic Conditions (pH < 7): The carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.
-
Basic Conditions (pH > 7): The hydroxide ion (OH-), a potent nucleophile, can directly attack the carbonyl carbon, leading to the cleavage of the amide bond.
Therefore, maintaining a pH as close to neutral as possible is a key strategy for enhancing the stability of this compound in aqueous solutions.
Q3: I am dissolving my compound in an organic solvent. Is it still susceptible to degradation?
A3: While amide hydrolysis is less of a concern in anhydrous organic solvents, the chloroalkane moiety can still undergo solvolysis, especially in polar protic solvents like alcohols. This would lead to the formation of an ether or alcohol derivative at the 5-position of the pentanamide chain. Additionally, residual water in organic solvents can still contribute to amide hydrolysis over extended periods.
Q4: Can temperature affect the stability of my this compound solutions?
A4: Yes, temperature is a significant factor. As with most chemical reactions, the rates of both amide hydrolysis and solvolysis increase with temperature. To minimize degradation, it is recommended to store stock solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving stability issues with your this compound solutions.
Issue 1: Rapid loss of parent compound concentration in aqueous solution.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate pH | 1. Measure the pH of your solution. 2. Adjust the pH to a neutral range (6.5-7.5) using a suitable buffer system (e.g., phosphate or citrate buffer).[3][4][5][6] 3. Monitor the stability of the pH-adjusted solution over time. | Amide hydrolysis is significantly accelerated in acidic or basic conditions. Maintaining a neutral pH minimizes the catalytic effect of H+ and OH- ions on the amide bond. |
| High Storage Temperature | 1. Store stock and working solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). 2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. | The rate of chemical degradation, including hydrolysis and solvolysis, is temperature-dependent. Lowering the temperature slows down these reactions. |
| Presence of Contaminants | 1. Ensure high purity of the solvent and any excipients used. 2. Use sterile filtration for aqueous solutions to remove any microbial contamination that could introduce enzymes. | Contaminants could include acidic or basic impurities that alter the pH, or enzymes (amidases) from microbial sources that can catalyze amide hydrolysis. |
Issue 2: Appearance of unknown peaks in my chromatogram.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Amide Hydrolysis | 1. Analyze the sample using LC-MS to determine the mass of the unknown peak. 2. Compare the mass to the expected masses of cyclohexylamine and 5-chloropentanoic acid. | The appearance of peaks corresponding to the hydrolysis products confirms this degradation pathway. |
| Chloroalkane Solvolysis | 1. Analyze the sample using LC-MS. 2. Look for a peak with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group (from water) or an alkoxy group (from an alcohol solvent). | The detection of these products confirms the solvolysis of the C-Cl bond. |
| Oxidative Degradation | 1. If the solution was exposed to light or contains oxidizing agents, consider oxidative degradation. 2. Use of antioxidants could be explored, though less common for this compound type.[7][8][9][10][11] | While less common for this structure, oxidative degradation can occur under certain conditions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.[12][13][14]
Objective: To intentionally degrade this compound under various stress conditions to identify its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/PDA or LC-MS system
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 1:1 mixture of methanol and 3% H₂O₂ to a final concentration of 1 mg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 48 hours. Dissolve in a suitable solvent for analysis.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol/water) to UV light (e.g., 254 nm) for 24 hours.
-
Control Sample: Prepare a solution of this compound (1 mg/mL in methanol/water) and store it at 4°C, protected from light.
-
Analysis: Analyze all samples by HPLC-UV/PDA or LC-MS. Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 90-10% B; 20-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Method Validation:
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[15] The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.
Visualization of Key Concepts
Degradation Pathways
Caption: Primary degradation pathways of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting stability issues.
References
-
Pharmaceutical Buffers. (2024, November 28). Retrieved from [Link]
-
Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. Fagron Academy. Retrieved from [Link]
-
Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. Pharmaguideline. Retrieved from [Link]
- WO2018013673A1 - Stabilizing excipients for therapeutic protein formulations. Google Patents.
-
Buffer Solutions and their pH. Solubility of Things. Retrieved from [Link]
-
Alkyl Halides. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Retrieved from [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]
-
HPLC-UV method approach for the analysis and impurity profiling of Captopril. (2019, July 25). Retrieved from [Link]
-
development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]
-
This compound | C11H20ClNO | CID 11672974. PubChem. Retrieved from [Link]
-
HPLC–UV–MS Analysis: A Source for Severe Oxidation Artifacts. Analytical Chemistry. (2019, January 23). Retrieved from [Link]
-
CAS No : 15865-18-6 | Product Name : this compound. Pharmaffiliates. Retrieved from [Link]
-
Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Scholars Research Library. Retrieved from [Link]
-
Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Retrieved from [Link]
-
Effects of Antioxidants on the Thermal Degradation of a Polyol Ester Lubricant Using GPC. Dr. Christine Grant. Retrieved from [Link]
-
Use of antioxidants for enhancing oxidative stability of bulk edible oils: a review. Retrieved from [Link]
-
The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution. NIH. Retrieved from [Link]
-
Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. MDPI. Retrieved from [Link]
-
Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. Request PDF. Retrieved from [Link]
-
5-chloro-N-ethyl-N-methylpentanamide | C8H16ClNO | CID 43263329. PubChem. Retrieved from [Link]
Sources
- 1. Degradation Study on Sulfasalazine and a Validated HPLC-UV Method for its Stability Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jpionline.org [jpionline.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. The Protective Role of Antioxidants in the Defence against ROS/RNS-Mediated Environmental Pollution - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Challenges in Scaling Up the Production of 5-Chloro-N-cyclohexylpentanamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-N-cyclohexylpentanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in its production. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are frequently encountered during the synthesis of this compound.
Q1: What is the fundamental reaction for synthesizing this compound?
The most common and cost-effective method for both lab and industrial scale is the nucleophilic acyl substitution of 5-chlorovaleryl chloride with cyclohexylamine.[1][2] The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of the acyl chloride. This process is typically facilitated by a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[3]
Q2: My reaction yield is consistently low. What are the most common culprits?
Low yields in this synthesis often stem from a few critical factors:
-
Hydrolysis of the Acyl Chloride: 5-Chlorovaleryl chloride is highly moisture-sensitive.[4][5] Any water present in the solvent, reagents, or glassware will hydrolyze it to the unreactive 5-chlorovaleric acid.
-
Amine Protonation: The HCl generated during the reaction can protonate the starting cyclohexylamine, forming a non-nucleophilic ammonium salt.[6][7] This effectively removes it from the reaction. The use of a base is critical to prevent this.
-
Suboptimal Temperature Control: The reaction is exothermic. Poor temperature control, especially during the initial addition of reagents, can lead to side reactions and degradation of starting materials.
Q3: What are the most critical safety precautions when handling 5-chlorovaleryl chloride?
5-Chlorovaleryl chloride is a corrosive and moisture-sensitive reagent.[8] Incompatible materials include water, alcohols, strong bases, and amines.[5]
-
Handling: Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical safety goggles, impervious gloves, and a lab coat.[4]
-
Storage: Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.[9]
-
Decomposition: Hazardous decomposition products include hydrogen chloride, phosgene, and carbon monoxide.[4]
Q4: What is the precise role of the base (e.g., triethylamine) and why is it necessary?
The base serves as an acid scavenger. For every mole of amide formed, one mole of HCl is produced. Cyclohexylamine is a base (pKa of the conjugate acid is ~10.64) and will readily react with HCl.[10] This acid-base reaction is typically faster than the desired acylation, leading to the formation of cyclohexylammonium chloride, which is not nucleophilic. A tertiary amine base like triethylamine is added to neutralize the HCl as it forms, thereby keeping the cyclohexylamine available to participate in the acylation reaction.[3]
Q5: How can I effectively monitor the reaction's progress during scale-up?
While Thin Layer Chromatography (TLC) is effective for small-scale reactions, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for monitoring scale-up processes.[6] It provides quantitative data on the consumption of starting materials (cyclohexylamine and 5-chlorovaleryl chloride) and the formation of the desired product, as well as the emergence of any significant impurities.
Section 2: In-Depth Troubleshooting Guide
This guide provides a structured approach to identifying and solving specific problems encountered during the synthesis.
| Problem | Potential Root Cause | Troubleshooting & Optimization Strategy |
| Low or No Product Formation | Moisture Contamination: Reagents or solvent contain water, leading to hydrolysis of 5-chlorovaleryl chloride.[4][11] | Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dichloromethane from a solvent purification system or a freshly opened bottle). Handle 5-chlorovaleryl chloride under an inert atmosphere. |
| Insufficient Base: Inadequate amount of base (e.g., triethylamine) to scavenge HCl, leading to protonation of cyclohexylamine.[6][7] | Use at least 1.0 equivalent of base relative to the 5-chlorovaleryl chloride. A slight excess (1.05-1.1 eq) is often beneficial. | |
| Poor Reagent Quality: Degradation of 5-chlorovaleryl chloride during storage. | Verify the purity of the acyl chloride by techniques like GC-MS or NMR before use. If necessary, purify by distillation under reduced pressure. | |
| Significant Impurity Profile | Formation of 5-Chlorovaleric Acid: This is the hydrolysis product of the acyl chloride. | This points directly to moisture. Implement the rigorous anhydrous techniques described above. The acid can be removed during workup with a mild aqueous base wash (e.g., saturated sodium bicarbonate).[1] |
| Unreacted Cyclohexylamine: Presence of significant starting amine in the final product. | This suggests an incomplete reaction. Possible causes include poor mixing, insufficient reaction time, or too low a temperature. It can also indicate that the acyl chloride was of poor quality or was consumed by hydrolysis. | |
| Formation of Dicyclohexylurea (if using carbodiimide activators instead of acyl chloride) | While the primary route uses the acyl chloride, if alternative coupling agents like DCC are used, the dicyclohexylurea (DCU) byproduct can be difficult to remove.[12] Purification often requires recrystallization from specific solvents like acetonitrile.[12] | |
| Difficult Product Isolation | Emulsion during Aqueous Workup: The product and starting materials can act as surfactants, making phase separation difficult. | Add brine (saturated aqueous NaCl) to the aqueous layer to increase its ionic strength and break the emulsion. If the problem persists, filtration through a pad of celite can be effective. |
| Product "Oiling Out" during Recrystallization: The product separates as an oil instead of forming crystals. | This often happens if the solution is cooled too quickly or if the solvent system is not optimal. Try cooling the solution more slowly with gentle stirring. Screen different solvent systems. A documented effective system is ethyl acetate-hexane.[1] | |
| Low Recovery after Purification: Significant product loss during workup and recrystallization. | Minimize the number of transfer steps. Ensure the volume of solvent used for recrystallization is optimized to minimize solubility of the product in the cold mother liquor. Wash the isolated crystals with a minimal amount of ice-cold recrystallization solvent. |
Section 3: Experimental Protocols & Scale-Up Considerations
Protocol 1: Laboratory-Scale Synthesis (Based on PrepChem[1])
This protocol provides a reliable method for synthesizing high-purity this compound on a laboratory scale.
Reagents & Equipment:
-
5-Chlorovaleryl chloride
-
Cyclohexylamine
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Ice bath
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask, dissolve 5-chlorovaleryl chloride (0.322 mol, 50.0 g) in 300 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Amine/Base Solution: In a separate flask, prepare a solution of cyclohexylamine (0.320 mol, 31.68 g) and triethylamine (0.320 mol, 32.32 g) in 300 mL of anhydrous dichloromethane.
-
Controlled Addition: Transfer the amine/base solution to an addition funnel and add it dropwise to the stirred acyl chloride solution at 0°C over approximately 30-45 minutes. Causality Note: Slow, controlled addition is crucial to manage the reaction's exotherm and prevent the formation of side products.
-
Reaction: Stir the resulting solution for 2 hours at 0°C, then remove the ice bath and continue stirring for an additional 16 hours at room temperature to ensure the reaction goes to completion.
-
Workup - Quenching & Washing: Dilute the reaction mixture with 400 mL of dichloromethane. Transfer to a separatory funnel and wash sequentially with:
-
Water (3 x 200 mL)
-
Saturated aqueous sodium bicarbonate (3 x 100 mL) - This removes any unreacted acyl chloride (as the carboxylate) and HCl.
-
Saturated aqueous ammonium chloride (3 x 100 mL)
-
Brine (2 x 100 mL) - This helps to break any emulsions and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethyl acetate-hexane mixture to yield N-cyclohexyl-5-chloropentanamide as a colorless crystalline solid (m.p. 70-71°C).[1]
Protocol 2: Key Considerations for Pilot Scale-Up
Scaling up this reaction requires careful attention to physical and chemical parameters that are less critical at the lab scale.
-
Thermal Management: The reaction is exothermic. A jacketed reactor with precise temperature control is mandatory. The rate of addition of the amine/base solution must be carefully controlled to maintain the target internal temperature (e.g., 0-5°C). A runaway reaction can lead to significant byproduct formation and poses a safety risk.
-
Mixing Efficiency: In larger vessels, inefficient mixing can create localized "hot spots" or areas of high reagent concentration. Ensure the reactor's agitation system (impeller type and speed) is adequate for the viscosity and volume of the reaction mixture.
-
Reverse Addition: Consider adding the 5-chlorovaleryl chloride solution to the cyclohexylamine/triethylamine solution. This maintains an excess of the amine throughout the addition, which can sometimes minimize side reactions involving the highly reactive acyl chloride.
-
Workup Volumes: The volumes for aqueous washes will increase significantly. Ensure the extraction vessel is appropriately sized (typically, it should not be more than 75% full to allow for effective mixing). Plan for the handling and disposal of larger volumes of aqueous waste.
-
Purification: Recrystallization at a large scale requires a suitable vessel with controlled cooling and filtration equipment (e.g., a Nutsche filter-dryer) to handle large quantities of solids and solvent efficiently.
Section 4: Visual Guides & Data
Diagrams
Caption: Troubleshooting logic for low-yield synthesis of this compound.
Data Tables
Table 1: Reagent Properties and Handling
| Reagent | MW ( g/mol ) | Boiling Point (°C) | Key Hazards | Handling Notes |
| 5-Chlorovaleryl chloride | 155.02 | ~180 (dec.) | Corrosive, moisture-sensitive [4][8] | Use in fume hood, under inert gas. Store in a dry environment. |
| Cyclohexylamine | 99.17 | 134.5 | Corrosive, flammable liquid [10][13] | Miscible with water. Store away from acids and oxidizing agents. |
| Triethylamine | 101.19 | 89.5 | Flammable, corrosive | Keep container tightly closed. Use in a well-ventilated area. |
Table 2: Solvent Selection for Reaction and Purification
| Process Stage | Recommended Solvent(s) | Rationale |
| Reaction | Dichloromethane (DCM) | Good solubility for reagents, relatively inert, low boiling point for easy removal. Must be anhydrous. |
| Workup | Dichloromethane (DCM) | Immiscible with water, allowing for effective aqueous extraction. |
| Recrystallization | Ethyl Acetate / Hexane | Good solvent/anti-solvent pair. Product is soluble in hot ethyl acetate and precipitates upon addition of hexane and cooling. [1] |
References
-
Cyclohexylamine (C6H13N) properties. Mol-Instincts. Available from: [Link]
-
MATERIAL SAFETY DATA SHEETS 5-CHLOROVALEROYL CHLORIDE WORKING STANDARD. Cleanchem Laboratories. Available from: [Link]
-
Material Safety Data Sheet - 5-Chlorovaleryl Chloride, 96%. Cole-Parmer. Available from: [Link]
-
Synthesis of N-cyclohexyl-5-chloropentanamide. PrepChem.com. Available from: [Link]
-
Cyclohexylamine: Properties, Reactions, Production And Uses. Chemcess. Available from: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ResearchGate. Available from: [Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Valeryl Chloride MSDS. KSCL (KRISHNA). Available from: [Link]
-
5-Chlorovaleryl chloride. PubChem. Available from: [Link]
-
Cyclohexylamine. Wikipedia. Available from: [Link]
-
amide coupling help. Reddit. Available from: [Link]
- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride. Google Patents.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Chlorovaleryl chloride | C5H8Cl2O | CID 74089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Chlorovaleryl chloride - Safety Data Sheet [chemicalbook.com]
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- 12. reddit.com [reddit.com]
- 13. Cyclohexylamine - Wikipedia [en.wikipedia.org]
resolving poor solubility of 5-Chloro-N-cyclohexylpentanamide in experimental assays
Welcome to the technical support center for 5-Chloro-N-cyclohexylpentanamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common experimental challenge of this compound's poor aqueous solubility. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of this compound into your experimental assays.
Introduction to the Solubility Challenge
This compound, with a molecular weight of 217.73 g/mol and a calculated LogP of 2.6, is a moderately lipophilic compound.[1] These characteristics can lead to difficulties in achieving and maintaining a sufficient concentration in the aqueous buffers and media used in many biological assays. This guide will walk you through a logical, stepwise approach to systematically address and resolve these solubility issues.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. Why did this happen and how can I fix it?
This is a classic problem known as "solvent-shift" precipitation. While Dimethyl sulfoxide (DMSO) is an excellent organic solvent for many poorly soluble compounds, its ability to keep a compound in solution diminishes significantly when diluted into an aqueous environment.[2][3] The aqueous medium is a poor solvent for your lipophilic compound, causing it to crash out of the solution.
Troubleshooting Steps:
-
Optimize DMSO Concentration: Determine the highest final concentration of DMSO that your cells or assay can tolerate without affecting the experimental outcome. Typically, this is between 0.1% and 0.5% (v/v).[4][5][6] Knowing this limit will help you calculate the required concentration of your stock solution.
-
Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to your aqueous medium to reach the desired final concentration of your compound, thereby keeping the final DMSO concentration low and reducing the risk of precipitation.
-
Step-wise Dilution: Instead of a single, large dilution, try a gradual, serial dilution of your DMSO stock into the aqueous medium. This can sometimes prevent the rapid solvent shift that causes precipitation.[7]
-
Pre-warm the Medium: Adding the compound to pre-warmed (e.g., 37°C) medium can sometimes help maintain solubility.[7]
Q2: What alternative solvents or co-solvents can I try if DMSO is not working or is incompatible with my assay?
If DMSO is not a viable option, other co-solvents can be explored.[8] The choice of co-solvent should be guided by the specific requirements of your assay and the physicochemical properties of this compound.
| Co-Solvent | Properties and Considerations |
| Ethanol | A polar protic solvent that can be a good alternative to DMSO. However, it can also have effects on cells and proteins, so careful validation is necessary.[5][6] |
| Polyethylene Glycol (PEG) | Water-miscible polymers that can enhance the solubility of hydrophobic compounds. PEG 300 and PEG 400 are commonly used.[2] |
| Glycerol | A viscous, water-miscible polyol that can help solubilize some compounds and is also a cryoprotectant.[2] |
Q3: Can I use surfactants or other excipients to improve the solubility of this compound?
Yes, surfactants and other excipients are powerful tools for enhancing the solubility of poorly soluble compounds.[9]
-
Surfactants: These molecules form micelles in aqueous solutions, which can encapsulate hydrophobic compounds like this compound, effectively increasing their apparent solubility.[9] Common non-ionic surfactants used in biological assays include Tween® 20, Tween® 80, and Pluronic® F-68.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic part of the molecule from the aqueous environment and thereby increasing its solubility.[10][11][12][13][14] Beta-cyclodextrins (β-CD) and their more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used.[10]
Troubleshooting Workflow
The following workflow provides a systematic approach to resolving solubility issues with this compound.
Caption: A stepwise decision tree for troubleshooting the solubility of this compound.
Experimental Protocols
Protocol 1: Determining Thermodynamic Solubility using the Shake-Flask Method
This protocol allows you to determine the equilibrium solubility of this compound in your chosen solvent or buffer.[15][16]
Materials:
-
This compound (solid)
-
Selected solvent (e.g., phosphate-buffered saline (PBS), cell culture medium)
-
Glass vials with screw caps
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of your chosen solvent in a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to your experimental temperature (e.g., 25°C or 37°C). Agitate the samples for 24-72 hours to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw a known volume of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
Calculation of Solubility: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Data Presentation: A Template for Your Research
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |
| PBS (pH 7.4) | 25 | Shake-Flask | ||
| DMEM + 10% FBS | 37 | Shake-Flask | ||
| 0.5% HP-β-CD in PBS | 25 | Shake-Flask | ||
| 0.1% Tween® 80 in PBS | 25 | Shake-Flask |
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a stock solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the Cyclodextrin Solution: Weigh out the required amount of HP-β-CD and dissolve it in the aqueous buffer to achieve the desired concentration (e.g., a 10% w/v solution).
-
Add the Compound: Weigh the desired amount of this compound and add it to the HP-β-CD solution.
-
Facilitate Complexation: Vortex the mixture vigorously for several minutes. Sonication in a bath sonicator can also be used to aid in the dissolution and complex formation.
-
Incubation: Allow the mixture to equilibrate by rotating or shaking it at room temperature for several hours to overnight to ensure maximum complexation.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound. The resulting clear solution is your stock solution of the this compound:HP-β-CD inclusion complex.
Concluding Remarks
The successful use of this compound in experimental assays hinges on overcoming its inherent poor aqueous solubility. By systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can develop a robust methodology for preparing homogenous, stable solutions of this compound. Remember to always include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients used.
References
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
(n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]
-
(2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
(n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]
-
(n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]
-
(n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]
-
Silberberg, M. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
-
(n.d.). CYCLODEXTRINS AND THEIR APPLICATION IN ENHANCING THE SOLUBILITY, DISSOLUTION RATE AND BIOAVAILABILITY. ResearchGate. Retrieved from [Link]
-
(n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Semantic Scholar. Retrieved from [Link]
-
(n.d.). This compound. PubChem. Retrieved from [Link]
-
(2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. Retrieved from [Link]
-
(n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Retrieved from [Link]
-
(2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved from [Link]
-
(2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]
-
(2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Retrieved from [Link]
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(n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
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(2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
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(2022, January 7). Why does a compound that dissolve in DMSO, precipitates with media ? ResearchGate. Retrieved from [Link]
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(n.d.). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Retrieved from [Link]
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(n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central. Retrieved from [Link]
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(n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. Retrieved from [Link]
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(n.d.). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. ResearchGate. Retrieved from [Link]
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(2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]
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(n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Retrieved from [Link]
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(n.d.). This compound. Protheragen. Retrieved from [Link]
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(n.d.). CAS No : 15865-18-6 | Product Name : this compound. Pharmaffiliates. Retrieved from [Link]
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(n.d.). N-cyclohexylpentanamide. PubChem. Retrieved from [Link]
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(n.d.). CAS No : 1424857-90-8 | Product Name : 5-Azido-N-cyclohexylpentanamide. Retrieved from [Link]
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Technical Support Center: Analytical Method Refinement for 5-Chloro-N-cyclohexylpentanamide Quantification
Welcome to the technical support center for the analytical method refinement of 5-Chloro-N-cyclohexylpentanamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental analysis. The information herein is grounded in established scientific principles and regulatory guidelines to ensure the integrity and reliability of your analytical data.
Introduction to this compound and its Analytical Importance
This compound is an organic compound that serves as a key intermediate in various synthetic processes.[1] Accurate quantification of this halogenated amide is crucial for ensuring the quality, efficacy, and safety of final products in pharmaceutical and chemical manufacturing. The presence of a chlorine atom and an amide group presents unique challenges in analytical method development, requiring careful optimization of chromatographic and detection parameters.[2]
This guide will focus on the most common and robust analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into method refinement, troubleshooting, and validation considerations based on internationally recognized guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9]
High-Performance Liquid Chromatography (HPLC) Method Refinement
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical starting point would be a reversed-phase (RP) method.
Experimental Protocol: Baseline RP-HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start at 60% A, hold for 2 minutes.
-
Ramp to 95% A over 8 minutes.
-
Hold at 95% A for 2 minutes.
-
Return to 60% A over 1 minute.
-
Equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Acetonitrile:Water) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[10][11]
HPLC Troubleshooting Guide (Q&A Format)
Here we address common issues encountered during the HPLC analysis of this compound.
Q1: My peak for this compound is tailing significantly. What could be the cause and how can I fix it?
A1: Peak tailing in HPLC is a common problem that can arise from several factors.[12] For an amide like this compound, the primary suspects are secondary interactions with the stationary phase or issues with the mobile phase.
-
Causality: The amide group can interact with residual acidic silanol groups on the silica-based C18 column, leading to peak tailing.[12] Also, if the mobile phase pH is not optimal, the ionization state of the analyte or the silanols can change, exacerbating the issue.
-
Troubleshooting Workflow:
HPLC Peak Tailing Troubleshooting Workflow.
Q2: I'm observing inconsistent retention times for my analyte. What should I investigate?
A2: Retention time variability can compromise the reliability of your quantification. The issue often lies with the HPLC system's stability or the mobile phase preparation.[13][14]
-
Causality: Fluctuations in mobile phase composition, flow rate, or column temperature can all lead to shifts in retention time. Inadequate column equilibration between injections is also a frequent cause.[13]
-
Troubleshooting Steps:
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage, which can cause pressure fluctuations and affect the flow rate.[15][16]
-
Mobile Phase Preparation: Ensure the mobile phase is freshly prepared and thoroughly degassed to prevent air bubbles from entering the system.[13][16] If using a buffer, confirm its solubility in the organic solvent to avoid precipitation.[15]
-
Pump Performance: Verify that the pump is delivering a consistent flow rate.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. A stable baseline is a good indicator of equilibration.[13]
-
Column Temperature: Use a column oven to maintain a constant temperature, as even minor room temperature variations can affect retention times.[13]
-
Q3: My analyte signal is weak, or the baseline is noisy. How can I improve my signal-to-noise ratio?
A3: A poor signal-to-noise ratio can be due to detector issues, mobile phase contamination, or a non-optimal detection wavelength.
-
Causality: The amide chromophore in this compound has a relatively low UV absorbance. A noisy baseline can be caused by contaminated solvents, a deteriorating detector lamp, or air bubbles in the flow cell.[14][16]
-
Refinement Strategies:
-
Wavelength Optimization: While 210 nm is a reasonable starting point, perform a UV scan of your analyte to determine the wavelength of maximum absorbance for improved sensitivity.
-
Mobile Phase Purity: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[16]
-
System Flush: Flush the system thoroughly to remove any contaminants.
-
Detector Maintenance: Check the detector lamp's energy output and replace it if it's low.[13]
-
Consider Alternative Detection: If sensitivity remains an issue, consider switching to a more sensitive detection method like mass spectrometry (LC-MS).[17][18][19]
-
HPLC Method Validation Parameters
According to ICH Q2(R1) guidelines, a quantitative HPLC method should be validated for the following parameters[3][6][8][20]:
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the analytical signal is solely from the analyte of interest. | Peak purity analysis, comparison with a blank and placebo. |
| Linearity | To show that the response is directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically 80-120% of the target concentration. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 98.0-102.0% for spiked samples. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. | Consistent results with minor changes in flow rate, temperature, mobile phase composition. |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Refinement
For volatile and thermally stable compounds, GC-MS offers excellent separation and identification capabilities. While amides can sometimes be challenging for GC analysis, with proper method development, it can be a powerful tool for quantifying this compound.[21]
Experimental Protocol: Baseline GC-MS Method
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet: Splitless mode, 250 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS System: Agilent 5977B or equivalent.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of 10-100 µg/mL.
GC-MS Troubleshooting Guide (Q&A Format)
The following addresses common issues when analyzing halogenated amides by GC-MS.
Q1: I'm seeing poor peak shape (fronting or tailing) for my analyte. What's the cause?
A1: Poor peak shape in GC can be due to several factors, including sample overload, active sites in the system, or inappropriate inlet temperature.[2]
-
Causality: The polar amide group can interact with active sites in the GC inlet liner or the column, leading to peak tailing. Sample degradation at high injector temperatures can also distort peaks.[2] Fronting is often a sign of column overload.
-
Troubleshooting Workflow:
GC-MS Peak Shape Troubleshooting Workflow.
Q2: The molecular ion for this compound is very weak or absent in the mass spectrum. How can I confirm the compound's identity and select ions for SIM mode?
A2: It's common for the molecular ion of amides to be unstable under EI conditions and thus have low abundance.[22][23] The fragmentation pattern, however, will be characteristic and reproducible.
-
Causality: Upon electron ionization, amides often undergo alpha-cleavage or McLafferty rearrangement, leading to characteristic fragment ions.[22][23] The presence of the chlorine atom will also result in a characteristic isotopic pattern for chlorine-containing fragments (M and M+2 in an approximate 3:1 ratio).
-
Fragmentation Analysis and SIM Ion Selection:
-
Expected Fragments: Based on the structure of this compound (MW = 217.74 g/mol [1]), we can predict some likely fragment ions. Alpha-cleavage next to the carbonyl group is common for amides.[22]
-
Isotopic Pattern: Look for ion clusters where the M+2 peak is about one-third the height of the M peak, which is a clear indicator of a single chlorine atom in the fragment.[2]
-
SIM Ion Selection:
-
Run the sample in full scan mode to identify the major fragment ions.
-
Select 3-4 of the most abundant and specific fragment ions for SIM mode. One should ideally be a higher mass fragment to ensure specificity, while another can be the base peak for sensitivity.
-
A deuterated internal standard, such as this compound-d11, is highly recommended for accurate quantification.[24]
-
-
| Ion Type | Potential m/z | Significance |
| Molecular Ion | 217/219 | [M]+, [M+2]+ |
| Fragment 1 | Varies | Result of alpha-cleavage |
| Fragment 2 | Varies | Result of McLafferty rearrangement |
| Fragment 3 | 83 | Cyclohexyl cation |
Note: Actual fragmentation patterns should be confirmed experimentally.
General FAQs for Analytical Method Refinement
Q1: What are the key considerations for sample preparation of this compound?
A1: Proper sample preparation is critical for accurate and reproducible results.[10] Key considerations include:
-
Solubility: Determine the solubility of your analyte in various solvents. For RP-HPLC, the sample should be dissolved in a solvent that is miscible with the mobile phase and ideally has a similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[15] For GC-MS, volatile and non-polar solvents like dichloromethane or ethyl acetate are often suitable.
-
Extraction: If the analyte is in a complex matrix, a sample extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to remove interfering substances.[11]
-
Filtration: Always filter samples through a suitable membrane filter (e.g., 0.45 or 0.22 µm) to remove particulates that could clog the analytical column or system.[11][16]
Q2: When should I use an internal standard, and how do I choose one?
A2: An internal standard (IS) is highly recommended for accurate quantification, especially when sample preparation involves multiple steps or when there's a risk of injection volume variability.
-
Purpose: An IS is a compound added in a constant amount to all samples, standards, and blanks. It helps to correct for variations in sample preparation, injection volume, and instrument response.
-
Selection Criteria: An ideal internal standard should:
-
Be chemically similar to the analyte but not present in the original sample.
-
Elute near the analyte of interest but be well-resolved from it and any other matrix components.
-
Have a similar response to the detector.
-
For MS detection, a stable isotope-labeled version of the analyte (e.g., this compound-d11[24]) is the gold standard as it has nearly identical chemical and physical properties to the unlabeled analyte.
-
Q3: How do I ensure my method is compliant with regulatory standards?
A3: Adherence to regulatory guidelines is paramount in drug development and quality control.
-
Key Guidelines: The primary guidelines to follow are ICH Q2(R1) "Validation of Analytical Procedures" and the FDA's "Bioanalytical Method Validation" guidance.[3][4][5][6][8][9][25] These documents provide a framework for the validation of analytical methods, outlining the specific parameters that need to be evaluated (as listed in the HPLC validation table above).
-
Documentation: Meticulous documentation of all method development, validation experiments, and results is essential for regulatory submissions. All data and calculations should be clearly presented and justified.[8]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
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FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available from: [Link]
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Bioanalytical Method Validation FDA 2001.pdf. Available from: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available from: [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
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Quality Guidelines - ICH. Available from: [Link]
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Bioanalytical Method Validation Guidance for Industry May 2018 - FDA. Available from: [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
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HPLC Troubleshooting Guide. Available from: [Link]
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HPLC Troubleshooting Guide - SCION Instruments. Available from: [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. Available from: [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available from: [Link]
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Expert Guide to Troubleshooting Common HPLC Issues - AELAB | Laboratory Equipment and Scientific Instrument Supplier. Available from: [Link]
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Total organic halogen (TOX) analysis in waters: A short review. Available from: [Link]
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Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography - Davidson Analytical Services. Available from: [Link]
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A Comparison of Several LC/MS Techniques for Use in Toxicology. Available from: [Link]
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Halogenated Organic Compounds | Spectroscopy Online. Available from: [Link]
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SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent. Available from: [Link]
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Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Available from: [Link]
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Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives - Scholars Research Library. Available from: [Link]
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A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. Available from: [Link]
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The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Available from: [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available from: [Link]
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CAS No : 15865-18-6 | Product Name : this compound | Pharmaffiliates. Available from: [Link]
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(PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry - ResearchGate. Available from: [Link]
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Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp | LCGC International. Available from: [Link]
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Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC - NIH. Available from: [Link]
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Halogen-bonding-mediated synthesis of amides and peptides - RSC Publishing. Available from: [Link]
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Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS - DSpace. Available from: [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC - PubMed Central. Available from: [Link]
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Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activation of Ynamides. - SciSpace. Available from: [Link]
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The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - MDPI. Available from: [Link]
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A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - NIH. Available from: [Link]
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Mass Spectrometry: Fragmentation. Available from: [Link]
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Determination of 5-chloro-7-iodo-8-quinolinol (clioquinol) in plasma and tissues of hamsters by high-performance liquid chromatography and electrochemical detection | Request PDF - ResearchGate. Available from: [Link]
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(PDF) Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies - ResearchGate. Available from: [Link]
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Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating the novel Histone Deacetylase 6 (HDAC6) inhibitor, 5-Chloro-N-cyclohexylpentanamide (CCHPA). While CCHPA shows promise in preclinical models, the emergence of resistance can limit its therapeutic potential. This document provides a comprehensive troubleshooting framework, grounded in established mechanisms of resistance to HDAC inhibitors, to help you diagnose, understand, and overcome these challenges in your cellular models. Our approach is built on explaining the causal links between molecular events and experimental outcomes, ensuring you can make informed decisions in your research.
Part 1: Foundational Knowledge & Initial Troubleshooting
FAQ 1: My cells, which were initially sensitive to CCHPA, are now showing reduced responsiveness (IC50 has increased >5-fold). What are the most likely causes?
This is a classic presentation of acquired resistance. The primary culprits for resistance to HDAC inhibitors like CCHPA fall into three main categories:
-
Reduced Intracellular Drug Concentration: The cancer cells are actively pumping the drug out.[1][2]
-
Altered Apoptotic Threshold: The cells have rewired their survival pathways to better withstand the pro-apoptotic signals initiated by CCHPA.[3][4][5]
-
Activation of Bypass Signaling Pathways: The cells have activated alternative pro-survival pathways that compensate for the inhibition of HDAC6.[5][6][7][8][9]
Your first step is to determine which of these general mechanisms is dominant in your model. The following flowchart outlines a logical diagnostic workflow.
Caption: Initial diagnostic workflow for CCHPA resistance.
Part 2: Troubleshooting Specific Resistance Mechanisms
This section provides detailed Q&A guides for investigating each potential resistance mechanism.
Mechanism 1: Increased Drug Efflux
Q: How can I determine if my resistant cells are overexpressing drug efflux pumps like P-glycoprotein (ABCB1)?
A: The overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as P-glycoprotein or MDR1), is a very common mechanism of multidrug resistance.[1][2][10][11] These pumps use ATP to actively transport a wide range of substrates, including many chemotherapy agents, out of the cell, thereby reducing the intracellular concentration to sub-therapeutic levels.
Troubleshooting Steps:
-
Assess Pump Functionality with a Rhodamine 123 Efflux Assay: Rhodamine 123 is a fluorescent substrate of ABCB1.[12][13] Cells with high ABCB1 activity will pump it out, resulting in low intracellular fluorescence. Co-incubation with a known ABCB1 inhibitor (like Verapamil or a specific inhibitor like Tariquidar) should block this efflux and restore fluorescence.[14]
-
Expected Outcome: Resistant cells will show low fluorescence with Rhodamine 123 alone, which significantly increases upon co-treatment with an ABCB1 inhibitor. Sensitive parental cells will show high fluorescence in both conditions.
-
-
Confirm Protein Expression via Western Blot: Directly measure the protein levels of ABCB1 in your sensitive and resistant cell lysates. An increase in the ~170 kDa band corresponding to ABCB1 in the resistant line is a strong confirmation.
Q: My cells show increased ABCB1 activity. How can I overcome this resistance?
A: The logical step is to combine CCHPA with an inhibitor of the efflux pump. This is a classic chemosensitization strategy.
Strategy: Combination Therapy
-
Co-administer CCHPA with an ABCB1 Inhibitor: Use a third-generation, potent inhibitor like Tariquidar or Zosuquidar at a concentration known to inhibit pump function.
-
Perform a Synergy Analysis: To determine if the combination is synergistic, additive, or antagonistic, you must perform a dose-response matrix experiment and calculate the Combination Index (CI) using the Chou-Talalay method.[15][16][17][18] A CI value less than 1 indicates synergy.
Data Interpretation Table:
| Combination Index (CI) Value | Interpretation | Recommended Action |
| < 0.9 | Synergy | The combination is more effective than the sum of its parts. Proceed with this combination for further in vivo studies. |
| 0.9 - 1.1 | Additive | The effect is what would be expected from the sum of the individual drugs. The combination is still valid for overcoming resistance. |
| > 1.1 | Antagonism | The drugs interfere with each other. This combination is not viable. Re-evaluate the primary resistance mechanism. |
Mechanism 2: Evasion of Apoptosis
Q: My resistant cells do not overexpress ABCB1. Could they be resistant to apoptosis? How do I check this?
A: Absolutely. HDAC inhibitors like CCHPA often kill cancer cells by inducing apoptosis. Resistant cells can adapt by upregulating anti-apoptotic proteins, primarily from the Bcl-2 family (e.g., Bcl-2, Bcl-xL, Mcl-1).[4][5][19][20] These proteins act by sequestering pro-apoptotic proteins (like Bax and Bak), preventing the mitochondrial outer membrane permeabilization that is a point of no return for apoptosis.[21]
Troubleshooting Steps:
-
Profile Bcl-2 Family Proteins via Western Blot: Compare the expression levels of key anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic proteins (Bax, Bak, Bim) in your sensitive and resistant cell lines.
-
Expected Outcome: A significant increase in one or more anti-apoptotic proteins in the resistant line is a strong indicator of this mechanism.
-
-
Assess Apoptosis Induction: Treat both sensitive and resistant cells with CCHPA and measure apoptosis using an assay like Annexin V/PI staining or Caspase-3/7 activity.
-
Expected Outcome: You will observe a significantly lower percentage of apoptotic cells in the resistant line compared to the sensitive line at the same CCHPA concentration and time point.
-
Q: My resistant cells show high levels of Bcl-2. What is the strategy to overcome this?
A: The clear strategy is to co-treat with a drug that directly inhibits the overexpressed anti-apoptotic protein. These are known as "BH3 mimetics."
Strategy: Combination Therapy with BH3 Mimetics
-
Identify the Correct BH3 Mimetic: The choice of inhibitor is critical.
-
If Bcl-2 is upregulated, use a specific inhibitor like Venetoclax (ABT-199) .[5]
-
If Bcl-xL is the primary driver, consider an inhibitor like Navitoclax (ABT-263) (note: Navitoclax inhibits both Bcl-2 and Bcl-xL).
-
If Mcl-1 is elevated, a specific Mcl-1 inhibitor is required.
-
-
Perform Synergy Analysis: As before, use the Chou-Talalay method to quantify the interaction between CCHPA and the chosen BH3 mimetic.[16][18] The goal is to restore the apoptotic potential of the cells, making them sensitive to CCHPA again.
Caption: CCHPA-induced apoptosis and Bcl-2 mediated resistance.
Mechanism 3: Bypass Pathway Activation
Q: My cells don't seem to have issues with drug efflux or the core apoptotic machinery, but they are still resistant. What else should I look for?
A: Cells are remarkably adaptive. A common strategy to survive targeted therapy is to activate parallel survival signaling pathways that provide redundant pro-growth and anti-apoptotic signals.[22] For HDAC inhibitors, known compensatory pathways include the PI3K/Akt/mTOR and MAPK/ERK pathways.[5][23] Activation of these cascades can render the cell indifferent to the effects of CCHPA.
Troubleshooting Steps:
-
Probe for Pathway Activation via Phospho-Western Blot: The activation state of kinase pathways is typically measured by looking at the phosphorylation of key proteins.
-
PI3K/Akt Pathway: Probe lysates from sensitive vs. resistant cells (with and without CCHPA treatment) for Phospho-Akt (Ser473) and Phospho-S6 Ribosomal Protein.
-
MAPK/ERK Pathway: Probe for Phospho-ERK1/2 (Thr202/Tyr204).
-
Expected Outcome: Resistant cells may show higher basal levels of these phosphorylated proteins or a stronger induction of phosphorylation upon CCHPA treatment compared to sensitive cells. This indicates the pathway is hyperactive.[6][7][9]
-
Q: Western blotting confirms that the PI3K/Akt pathway is hyperactive in my resistant cells. What is the therapeutic strategy?
A: This situation calls for a dual-inhibition strategy. You need to block both the primary target (HDAC6) and the compensatory survival pathway (PI3K/Akt).
Strategy: Combination Therapy with Kinase Inhibitors
-
Select a PI3K/Akt Pathway Inhibitor: Choose a specific inhibitor based on your findings. Options include pan-PI3K inhibitors (e.g., Buparlisib), dual PI3K/mTOR inhibitors (e.g., Dactolisib), or Akt-specific inhibitors (e.g., Ipatasertib).
-
Confirm Synergy: Once again, a dose-response matrix and Chou-Talalay analysis are essential to confirm that the combination is synergistic and to identify optimal dosing ratios for future experiments.[15][17]
Caption: Overcoming PI3K/Akt bypass via dual inhibition.
Part 3: Key Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
This colorimetric assay measures metabolic activity as a proxy for cell viability.[24][25][26] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[24][26]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of CCHPA (and/or a second agent for combination studies) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[24]
-
Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at a wavelength between 550 and 600 nm.[24][25]
Protocol 2: Western Blotting
This technique allows for the detection and quantification of specific proteins in a complex mixture.[27][28][29]
-
Lysate Preparation: Treat cells as required, then wash with cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.[29]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[28]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (e.g., ABCB1, Bcl-2, p-Akt) overnight at 4°C with gentle agitation.[27]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[29]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
Protocol 3: Rhodamine 123 Efflux Assay (Flow Cytometry)
This functional assay measures the activity of efflux pumps like ABCB1.[12][30]
-
Cell Preparation: Prepare a single-cell suspension of your sensitive and resistant cells (1x10^6 cells/mL).
-
Inhibitor Pre-incubation: For inhibitor conditions, pre-incubate half of the cells with a known ABCB1 inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 (final concentration 0.5 µg/mL) to all samples and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash and Efflux: Wash the cells twice with cold PBS. Resuspend in fresh, warm media (with or without the inhibitor) and incubate for another 1-2 hours to allow for efflux.
-
Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., FITC channel). Compare the mean fluorescence intensity (MFI) between conditions.
References
- Roche Applied Science. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- Martelli, A. M., et al. (2003). Activation of the PI3K/Akt pathway and chemotherapeutic resistance. PubMed.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Al-Bayati, F. A. (2023). MTT (Assay protocol). Protocols.io.
- Siddiqui, N., et al. (2022). Activation of PI3K/AKT Pathway Is a Potential Mechanism of Treatment Resistance in Small Cell Lung Cancer. AACR Journals.
- Ludescher, C., et al. (1993). Detection of activity of P-glycoprotein in human tumour samples using rhodamine 123. PubMed.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- AAT Bioquest, Inc. (n.d.).
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- Robey, R. W., et al. (2018). Revisiting the role of efflux pumps in multidrug-resistant cancer. PMC - PubMed Central.
- Abcam. (n.d.). Western blot protocol.
- Hanker, A. B., et al. (2020). Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy.
- Martini, M., et al. (2021).
- Mohammad, R. M., et al. (2018). Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer. PubMed - NIH.
- Yang, G., et al. (2021). Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer.
- Marks, P. A. (2010). Mechanisms of resistance to histone deacetylase inhibitors. PubMed.
- Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. PubMed.
- Bitesize Bio. (2024).
- Chou, T. C. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou-Talalay Method. Cancer Research - AACR Journals.
- ResearchGate. (n.d.). Mechanism of HDAC6-promoted anti-cancer drug resistance.
- Thermo Fisher Scientific. (n.d.). Western Blot Protocols and Recipes.
- Chou, T. C. (2010). Using the Chou-Talalay Method Drug Combination Studies and Their Synergy Quantification.
- Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide.
- van der Spek, E., et al. (n.d.).
- ResearchGate. (n.d.).
- Faber, A. C., et al. (2007). Targeting BCL-2 family proteins to overcome drug resistance in non-small cell lung cancer. PubMed.
- Gottesman, M. M., et al. (2016). The Role of Multidrug Resistance Efflux Pumps in Cancer: Revisiting a JNCI Publication Exploring Expression of the MDR1 (P-glycoprotein) Gene. Oxford Academic.
- Proteintech Group. (n.d.). Western Blot Protocol.
- QIAGEN. (n.d.). Cancer Drug Resistance By Drug Efflux. GeneGlobe.
- Miller, D. S., et al. (1996). Use of rhodamine 123 to examine the functional activity of P-glycoprotein in primary cultured brain microvessel endothelial cell monolayers. PubMed.
- Seashore-Ludlow, B., et al. (2010). Drug Combination Studies and Their Synergy Quantification Using the Chou–Talalay Method—Letter. AACR Journals.
- Creative Bioarray. (n.d.). Western Blot Protocol.
- Promega GmbH. (n.d.).
- Srivastava, R. K., et al. (1999). Bcl-2–Mediated Drug Resistance: Inhibition of Apoptosis by Blocking Nuclear Factor of Activated T Lymphocytes (Nfat)-Induced FAS Ligand Transcription. The Journal of Experimental Medicine.
- Srivastava, R. K., et al. (1999). Bcl-2-mediated drug resistance: inhibition of apoptosis by blocking nuclear factor of activated T lymphocytes (NFAT)-induced Fas ligand transcription. PubMed.
- BenchChem. (n.d.). Application Note: High-Throughput Screening of P-glycoprotein Inhibition Using a Rhodamine 123 Efflux Assay with XR9501.
- Marks, P. A., & Dokmanovic, M. (2009).
- ResearchGate. (n.d.). P-glycoprotein (P-gp) activity assessed through the Rhodamine 123 (Rho....
- ResearchGate. (n.d.). P-glycoprotein activity assay by measuring efflux of Rhodamine 123 (a....
- Khan, H., et al. (2024). Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia. PMC - NIH.
- Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
- ResearchGate. (n.d.). Mechanisms of Resistance to Histone Deacetylase Inhibitors | Request PDF.
- Promega & Eppendorf. (2021).
- Cell Signaling Technology. (n.d.). Troubleshooting.
- Frontiers Media S.A. (n.d.).
- MDPI. (n.d.). Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer.
- Chen, C. S., et al. (2021). Targeting HDAC6 to Overcome Autophagy-Promoted Anti-Cancer Drug Resistance. PMC.
- Welsbie, D. S., et al. (2017).
- Frontiers Media S.A. (n.d.). Histone deacetylases modulate resistance to the therapy in lung cancer.
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Technical Support Center: Enhancing the Bioavailability of 5-Chloro-N-cyclohexylpentanamide Derivatives
Welcome to the technical support center for 5-Chloro-N-cyclohexylpentanamide derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this class of compounds. Given their chemical structure, these derivatives are anticipated to be lipophilic, often presenting significant hurdles in achieving therapeutic concentrations in vivo. This resource provides a logical, causality-driven approach to troubleshooting and strategy selection, moving from foundational analysis to advanced formulation development.
Section 1: Foundational Troubleshooting - Pinpointing the Bioavailability Bottleneck
This section addresses the critical first steps in diagnosing why your this compound derivative exhibits poor oral bioavailability. The initial goal is to determine whether the primary obstacle is poor solubility or poor permeability, as this will dictate all subsequent strategies.
Q1: My this compound derivative shows low and variable oral bioavailability in preclinical models. Where do I begin my investigation?
A1: Low and variable oral bioavailability is a classic symptom of a poorly water-soluble, lipophilic compound. The first step is to systematically characterize the compound's fundamental physicochemical and biopharmaceutical properties to identify the rate-limiting factor. Before proceeding to complex formulations, you must determine if the problem lies with solubility (the drug cannot dissolve in the gastrointestinal fluid) or permeability (the drug cannot cross the intestinal wall).[1]
This initial investigation should follow a structured workflow to avoid unnecessary experiments.
Caption: Initial troubleshooting workflow for low bioavailability.
Q2: How do I correctly measure the aqueous solubility of my compound, and how do I interpret the results?
A2: It is crucial to measure solubility under physiologically relevant conditions. A simple shake-flask method in water is a start, but solubility in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8) is more informative.[1]
Experimental Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Assay Plate Preparation: Dispense SGF and SIF into separate wells of a 96-well plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the aqueous buffers (final DMSO concentration should be ≤1%) to initiate precipitation.
-
Incubation: Seal the plate and shake at room temperature for 1.5 to 2 hours. This period allows the system to reach kinetic equilibrium, which is more representative of the transit time in the gut than thermodynamic equilibrium.
-
Separation: Filter the samples using a 96-well filter plate to separate the precipitated (undissolved) compound from the dissolved compound.
-
Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS.
Interpretation:
-
Low Solubility (<10 µg/mL): The compound is poorly soluble. Bioavailability is almost certainly dissolution rate-limited. You should prioritize solubility enhancement technologies.[2]
-
Moderate Solubility (10-100 µg/mL): Solubility may still be a contributing factor, especially for high-dose compounds.
-
High Solubility (>100 µg/mL): If bioavailability is still low, the problem is more likely related to poor permeability or high first-pass metabolism.
Q3: My compound's solubility is very low. What is the most logical next step?
A3: With confirmed low solubility, the next step is to select an appropriate enhancement strategy. For lipophilic compounds like the this compound series, the most promising approaches are those that either increase the surface area for dissolution or present the drug to the gut in a pre-dissolved state.[3][4]
The main technology categories include:
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix.[7]
-
Lipid-Based Formulations: Encapsulating the drug in oils and surfactants (e.g., SEDDS).[8][9]
-
Cyclodextrin Complexation: Forming inclusion complexes to enhance aqueous solubility.[7]
The choice depends on the compound's specific properties, particularly its logP value and melting point.
Caption: Mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).
Q8: How do I conduct an excipient screening to develop a SEDDS formulation?
A8: The first step is to identify oils and surfactants that can solubilize your compound at the desired concentration.
Protocol: Excipient Solubility Screening
-
Selection: Choose a panel of pharmaceutically acceptable oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and cosolvents (e.g., Transcutol® HP). [10][11][12]2. Equilibrium Solubility: Add an excess amount of your compound to a fixed volume (e.g., 1 mL) of each excipient in a glass vial.
-
Mixing: Vortex the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.
-
Centrifugation: Centrifuge the samples at high speed to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol). Analyze the concentration of the dissolved compound using a validated HPLC or LC-MS/MS method.
Data Presentation: Summarize the results in a clear table to identify the best solubilizers for your compound.
| Excipient Class | Excipient Name | Solubility (mg/mL) |
| Oil | Capryol™ 90 | [Insert experimental value] |
| Labrafil® M 1944 CS | [Insert experimental value] | |
| Medium Chain Triglycerides | [Insert experimental value] | |
| Surfactant | Kolliphor® EL | [Insert experimental value] |
| Tween® 80 | [Insert experimental value] | |
| Labrasol® | [Insert experimental value] | |
| Cosolvent | Transcutol® HP | [Insert experimental value] |
| Propylene Glycol | [Insert experimental value] |
Based on this data, you will select the oil with the highest solubilizing capacity and a surfactant/cosurfactant system that is miscible with the oil and can effectively emulsify it. This forms the basis for constructing ternary phase diagrams to find the optimal ratio of components.
References
-
P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber. [Link]
-
Impact of excipient interactions on drug bioavailability from solid dosage forms. (n.d.). PubMed. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. (n.d.). Taylor & Francis Online. [Link]
-
How significant is the role of P-glycoprotein in drug absorption and brain uptake? (n.d.). PubMed. [Link]
-
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. (n.d.). JOCPR. [Link]
-
Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Scitechnol. [Link]
-
Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2023). PubMed. [Link]
-
Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. (n.d.). PubMed. [Link]
-
the-importance-of-excipients-in-drugs.pdf. (n.d.). Open Access Journals. [Link]
-
Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2010). Walsh Medical Media. [Link]
-
Role of Excipients in Drug Formulation. (n.d.). Pharma Focus Europe. [Link]
-
Role of P-glycoprotein in pharmacokinetics: clinical implications. (n.d.). PubMed. [Link]
-
Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. (n.d.). NIH. [Link]
-
Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (n.d.). Hilaris Publisher. [Link]
-
Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability. (2017). TSI Journals. [Link]
-
Recent Advances in Improving the Bioavailability of Hydrophobic / Lipophilic Drugs and their Delivery via Self-Emulsifying Formulations. (n.d.). MDPI. [Link]
-
Importance of P-glycoprotein for drug-drug interactions. (n.d.). PubMed. [Link]
-
Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery. (n.d.). PubMed. [Link]
-
Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (n.d.). MDPI. [Link]
-
Lipid-based lipophilic formulations for oral drug delivery. (2024). Aayurpublishers. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC - PubMed Central. [Link]
-
SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. (2023). Drug Development & Delivery. [Link]
-
Discovery of amide replacements that improve activity and metabolic stability of a bis-amide smoothened antagonist hit. (n.d.). PubMed. [Link]
-
Drug metabolic stability in early drug discovery to develop potential lead compounds. (n.d.). PubMed. [Link]
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Validation & Comparative
A Comparative Analysis of 5-Chloro-N-cyclohexylpentanamide and its Analogs in the Context of Analgesic Activity
Introduction: Unraveling the Therapeutic Potential of N-Cyclohexyl Amides
In the vast landscape of medicinal chemistry, the N-acyl amide scaffold serves as a cornerstone for the development of a diverse array of therapeutic agents. Its prevalence in numerous biologically active compounds underscores its importance as a pharmacophore. Within this broad class, N-cyclohexyl amides have garnered significant attention for their potential pharmacological activities, including analgesic and anti-inflammatory properties.[1][2] This guide focuses on 5-Chloro-N-cyclohexylpentanamide, a simple yet intriguing molecule, as a focal point for a detailed comparative analysis. While this specific compound is primarily known as a synthetic intermediate, its structural features—a flexible chlorinated alkyl chain and a lipophilic cyclohexyl group—suggest a potential for interaction with biological targets associated with pain and inflammation.[3]
The introduction of a halogen atom, such as chlorine, into an organic molecule can profoundly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity for its target protein.[4] This "halogen effect" is a well-established strategy in drug design to modulate the pharmacological profile of a lead compound. This guide, therefore, aims to provide a comprehensive comparative framework for researchers, scientists, and drug development professionals to explore the structure-activity relationships (SAR) of this compound and its structurally related analogs. By systematically modifying the key components of the parent molecule, we can begin to elucidate the structural requirements for optimal biological activity, paving the way for the rational design of novel analgesic agents.
Rationale for Comparative Analysis: Targeting Analgesia
The selection of analgesic activity as the primary endpoint for this comparative analysis is informed by previous studies on structurally similar N-substituted amides. Research has demonstrated that various N-cyclohexylamides and related structures exhibit significant analgesic and anti-inflammatory effects in preclinical models.[1][2] For instance, studies on N-[4-(propyl)cyclohexyl]-amides and N-[4-(alkyl)cyclohexyl]-substituted benzamides have revealed promising anti-inflammatory and analgesic profiles.[1][2] This body of evidence provides a strong scientific rationale for investigating this compound and its analogs for similar therapeutic potential.
This guide will propose a systematic evaluation of a series of analogs to dissect the contribution of three key structural motifs to the overall biological activity:
-
The Acyl Chain Length: Altering the length of the alkyl chain can impact the molecule's flexibility and its ability to fit into a binding pocket.
-
The Halogen Substituent: Comparing chlorine with other halogens (fluorine and bromine) will shed light on the role of electronegativity and atomic radius in target interaction.
-
The N-Substituent: Replacing the cyclohexyl group with other cyclic or acyclic moieties will help to understand the steric and electronic requirements at the amide nitrogen.
By comparing the analgesic potency of these carefully designed analogs, we can construct a preliminary SAR model that will be invaluable for guiding future optimization efforts.
Proposed Compounds for Comparative Analysis
To establish a clear structure-activity relationship, the following series of compounds are proposed for synthesis and evaluation alongside the parent compound, This compound (A1) .
| Compound ID | Structure | Rationale for Inclusion |
| A1 (Parent) | This compound | The reference compound for establishing baseline activity. |
| A2 | 4-Chloro-N-cyclohexylbutanamide | To evaluate the effect of a shorter acyl chain. |
| A3 | 6-Chloro-N-cyclohexylhexanamide | To evaluate the effect of a longer acyl chain. |
| B1 | 5-Fluoro-N-cyclohexylpentanamide | To assess the impact of a more electronegative halogen. |
| B2 | 5-Bromo-N-cyclohexylpentanamide | To investigate the effect of a larger, more polarizable halogen. |
| C1 | 5-Chloro-N-cyclopentylpentanamide | To explore the effect of a smaller cycloalkyl group. |
| C2 | 5-Chloro-N-phenylpentanamide | To understand the influence of an aromatic substituent. |
| C3 | N-Cyclohexylpentanamide | To determine the contribution of the chloro-substituent to the activity. |
Experimental Protocols
General Synthesis of N-Substituted Chloroalkanamides
The synthesis of the proposed amides can be achieved through a straightforward and well-established amidation reaction. The general procedure involves the coupling of the corresponding acid chloride with the desired amine in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
Workflow for the Synthesis of this compound (A1):
Caption: Workflow for the acetic acid-induced writhing test.
Step-by-Step Protocol:
-
Animals: Use male Swiss albino mice (20-25 g). Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into groups (n=6-8 per group): a vehicle control group, a positive control group (e.g., receiving a standard analgesic like diclofenac sodium), and test groups for each of the synthesized compounds at various doses.
-
Drug Administration: Administer the test compounds and the standard drug, typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), via the intraperitoneal (i.p.) or oral route. The vehicle control group receives only the vehicle.
-
Waiting Period: After a predetermined time (e.g., 30 minutes for i.p. administration), proceed to the next step.
-
Induction of Writhing: Administer a 0.6% (v/v) solution of acetic acid in saline intraperitoneally to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation cage and record the number of writhes (constriction of the abdomen, stretching of the hind limbs) for a continuous period of 20 minutes.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula: % Inhibition = [ (Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group ] x 100. Statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed effects.
Data Presentation and Interpretation
The results of the physicochemical and biological evaluations should be presented in a clear and concise tabular format to facilitate a direct comparison between the compounds.
Table 1: Physicochemical Properties of this compound and its Analogs
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| A1 | C11H20ClNO | 217.73 | 2.6 |
| A2 | C10H18ClNO | 203.70 | - |
| A3 | C12H22ClNO | 231.76 | - |
| B1 | C11H20FNO | 201.28 | - |
| B2 | C11H20BrNO | 262.19 | - |
| C1 | C10H18ClNO | 203.70 | - |
| C2 | C11H14ClNO | 211.69 | - |
| C3 | C11H21NO | 183.29 | - |
| Note: Calculated LogP values can be determined using appropriate software. |
Table 2: Comparative Analgesic Activity of this compound and its Analogs in the Acetic Acid-Induced Writhing Test
| Compound ID | Dose (mg/kg) | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | - | 0 |
| Standard Drug | - | - | - |
| A1 | - | - | - |
| A2 | - | - | - |
| A3 | - | - | - |
| B1 | - | - | - |
| B2 | - | - | - |
| C1 | - | - | - |
| C2 | - | - | - |
| C3 | - | - | - |
| Note: The table should be populated with experimental data. Doses should be selected based on preliminary toxicity studies. |
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data from the comparative analysis, we can derive preliminary SAR insights:
-
Effect of Acyl Chain Length: A comparison of A1, A2, and A3 would reveal the optimal chain length for analgesic activity. It is plausible that either a shorter or longer chain could lead to a decrease in activity due to suboptimal interaction with the target's binding site.
-
Influence of the Halogen: Comparing A1, B1, and B2 would highlight the role of the halogen. For instance, if the fluoro-analog (B1) shows higher activity, it might suggest that a strong electron-withdrawing group is beneficial. Conversely, higher activity for the bromo-analog (B2) could indicate the importance of size and polarizability.
-
Role of the N-Substituent: The activity of C1 and C2 compared to A1 would elucidate the steric and electronic requirements for the N-substituent. A decrease in activity for the smaller cyclopentyl group (C1) or the aromatic phenyl group (C2) would suggest that the cyclohexyl moiety is optimal for binding.
-
Contribution of the Chlorine Atom: A significant drop in activity for the non-halogenated analog (C3) compared to A1 would confirm the crucial role of the chlorine atom in the observed analgesic effect.
Conclusion and Future Directions
This guide provides a comprehensive framework for the comparative analysis of this compound and its structurally similar compounds as potential analgesic agents. The proposed synthetic routes and biological evaluation protocols are based on established methodologies, ensuring scientific rigor and reproducibility. The systematic variation of the chemical structure will enable the elucidation of key structure-activity relationships, providing a solid foundation for the rational design of more potent and selective N-cyclohexyl amide-based analgesics.
Future studies should aim to identify the specific molecular target responsible for the analgesic activity of these compounds. This could involve in vitro binding assays with known pain-related receptors or enzymes. Furthermore, more extensive in vivo pharmacological profiling, including other pain models (e.g., hot plate test, formalin test) and assessment of anti-inflammatory and toxicological properties, will be essential for the further development of any promising lead compounds.
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The Efficacy of 5-Chloro-N-cyclohexylpentanamide in the Context of Peripheral Artery Disease: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the therapeutic landscape for Peripheral Artery Disease (PAD), with a special focus on the context of 5-Chloro-N-cyclohexylpentanamide. While not a therapeutic agent itself, this compound serves as a critical chemical intermediate in the synthesis of novel pharmaceutical agents, including deuterated analogs of established drugs like Cilostazol. This document will delve into the current standard of care for PAD, the mechanistic underpinnings of relevant drug classes, and a proposed framework for evaluating the efficacy of new chemical entities derived from this important scaffold.
Introduction: The Role of this compound in Drug Discovery
This compound is a chemical compound primarily utilized in organic synthesis.[1] Its significance in the pharmaceutical sector is highlighted by its role as a key intermediate in the synthesis of deuterated Cilostazol, a medication used to treat symptoms of intermittent claudication resulting from PAD.[2] In the intricate process of drug development, intermediates like this compound are the foundational building blocks for creating active pharmaceutical ingredients (APIs).[3][4] They allow for the precise construction of complex molecules and can be pivotal in developing next-generation therapeutics with improved pharmacokinetic profiles, such as deuterated drugs.[5][6][7][8][9]
This guide, therefore, places this compound within its relevant therapeutic context—the management of PAD—and offers a comparative analysis of the standard treatments for this condition.
The Current Therapeutic Landscape for Peripheral Artery Disease
Peripheral Artery Disease is a chronic circulatory condition characterized by the narrowing of arteries, which reduces blood flow to the limbs, most commonly the legs. The standard of care for PAD is multi-faceted, focusing on lifestyle modifications, pharmacological interventions, and, in advanced cases, revascularization procedures.[10]
Standard Treatments for Peripheral Artery Disease
A summary of the primary treatment modalities for PAD is presented below:
| Treatment Modality | Description | Key Efficacy Endpoints |
| Lifestyle Modifications | Smoking cessation, regular supervised exercise, and a heart-healthy diet are foundational to managing PAD.[1][11][12][13][14] | Improved walking distance, reduced cardiovascular events, slowing of disease progression. |
| Antiplatelet Therapy | Medications like aspirin or clopidogrel are used to prevent the formation of blood clots that can lead to heart attack or stroke.[15][16][17][18] | Reduction in myocardial infarction, stroke, and vascular death. |
| Lipid-Lowering Therapy | Statins are prescribed to lower blood cholesterol levels and reduce the progression of atherosclerosis.[19] | Reduction in major adverse cardiovascular and limb events. |
| Antihypertensive Therapy | Medications to control high blood pressure are crucial in reducing cardiovascular risk in patients with PAD.[20] | Lowering of blood pressure to target levels. |
| Pharmacotherapy for Intermittent Claudication | Cilostazol and Pentoxifylline are prescribed to improve walking distance and reduce symptoms of intermittent claudication.[20][21][22][23][24] | Increased maximal and pain-free walking distance. |
| Revascularization | For severe cases, procedures such as angioplasty, stenting, or bypass surgery may be necessary to restore blood flow.[24] | Limb salvage, improvement in quality of life. |
A Closer Look at Pharmacotherapy for Intermittent Claudication
Cilostazol , a phosphodiesterase III (PDE3) inhibitor, is a cornerstone in the pharmacological management of intermittent claudication.[22][25][26][27][28][29] Its mechanism of action involves increasing cyclic adenosine monophosphate (cAMP) levels in platelets and blood vessels, which leads to vasodilation and the inhibition of platelet aggregation.[25][27] Clinical trials have demonstrated that Cilostazol significantly improves walking distance in patients with intermittent claudication compared to both placebo and pentoxifylline.[30][31][32][33]
Pentoxifylline is another medication used for intermittent claudication. It is thought to improve blood flow by decreasing blood viscosity and increasing the flexibility of red blood cells.[2][21][23][34][35] However, its clinical effectiveness is considered marginal and it is often considered a second-line therapy.[20][22]
The Significance of Chemical Intermediates and the Promise of Deuteration
The development of new and improved drugs often relies on the strategic modification of existing molecules. Chemical intermediates like this compound are essential tools in this process, enabling the synthesis of novel compounds.[3][4][36]
One such innovative approach is deuteration , where hydrogen atoms in a drug molecule are replaced by their heavier isotope, deuterium.[5] This modification can alter the drug's metabolic profile, often leading to a longer half-life, reduced formation of toxic metabolites, and an improved safety and efficacy profile.[6][7][8][9] The fact that this compound is an intermediate in the synthesis of a deuterated form of Cilostazol underscores its potential in creating next-generation PAD therapies.
A Framework for Efficacy Comparison: Evaluating a Novel Agent
For a new chemical entity (NCE) developed from the this compound scaffold, a rigorous, multi-stage evaluation process is necessary to establish its efficacy in comparison to standard PAD treatments.
Preclinical Evaluation
The initial phase of testing would involve a series of in vitro and in vivo studies to characterize the pharmacological profile of the NCE.
Experimental Protocol: In Vitro PDE3 Inhibition Assay
-
Objective: To determine the in vitro potency of the NCE in inhibiting phosphodiesterase 3 (PDE3).
-
Methodology:
-
Recombinant human PDE3 is used as the enzyme source.
-
The NCE is incubated with the enzyme at varying concentrations.
-
The enzymatic reaction is initiated by the addition of a fluorescently labeled cAMP substrate.
-
The reaction is allowed to proceed for a specified time and then stopped.
-
The amount of product formed is quantified using a fluorescence plate reader.
-
The IC50 value (the concentration of the NCE that inhibits 50% of the enzyme activity) is calculated.
-
-
Rationale: This assay provides a direct measure of the NCE's ability to engage its primary molecular target, allowing for a direct comparison with the potency of Cilostazol.
Experimental Protocol: In Vivo Model of Peripheral Arterial Disease
-
Objective: To assess the in vivo efficacy of the NCE in improving blood flow and exercise capacity in an animal model of PAD.
-
Methodology:
-
A surgical model of PAD is created in rodents by ligating the femoral artery.
-
After a recovery period, the animals are treated with the NCE, a vehicle control, or a standard treatment like Cilostazol.
-
Blood flow in the ischemic limb is measured using techniques such as laser Doppler perfusion imaging.
-
Exercise capacity is assessed by measuring the running distance and time on a treadmill.
-
-
Rationale: This in vivo model allows for the evaluation of the NCE's integrated physiological effects on blood flow and physical function, providing crucial data before advancing to human trials.
Clinical Evaluation
Should the preclinical data be promising, the NCE would progress to clinical trials in humans, following a standard phased approach (Phase I, II, and III). A hypothetical Phase III trial design is outlined below.
Experimental Protocol: Phase III Randomized Controlled Trial
-
Objective: To compare the efficacy and safety of the NCE to the standard of care (e.g., Cilostazol) in patients with intermittent claudication.
-
Methodology:
-
A multicenter, double-blind, randomized, active-comparator controlled design is employed.
-
A large cohort of patients with a confirmed diagnosis of PAD and stable intermittent claudication is recruited.
-
Patients are randomized to receive either the NCE, Cilostazol, or a placebo.
-
The primary efficacy endpoint is the change from baseline in maximal walking distance (MWD) on a treadmill at a specified time point (e.g., 24 weeks).
-
Secondary endpoints include pain-free walking distance, ankle-brachial index, and quality of life assessments.
-
Safety and tolerability are monitored throughout the trial.
-
-
Rationale: This rigorous trial design is the gold standard for definitively establishing the comparative efficacy and safety of a new therapeutic agent against the current standard of care.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams are provided.
Caption: Mechanism of action of Cilostazol.
Caption: Hypothetical drug development workflow for an NCE.
Conclusion
This compound, while not a therapeutic agent in its own right, represents a vital component in the ongoing quest for more effective treatments for Peripheral Artery Disease. Its role as a chemical intermediate in the synthesis of novel compounds, potentially with enhanced pharmacokinetic properties through strategies like deuteration, places it at the forefront of drug discovery research. A thorough understanding of the current standard of care for PAD, coupled with a rigorous and systematic approach to preclinical and clinical evaluation, is paramount for any new chemical entity derived from this scaffold to demonstrate its potential to improve upon existing therapies. The frameworks and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for advancing the next generation of treatments for this debilitating condition.
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A Comparative Guide to the Experimental Validation of 5-Chloro-N-cyclohexylpentanamide as a Key Pharmaceutical Intermediate
For professionals in drug development and chemical synthesis, the integrity of each component in a synthetic pathway is paramount. An intermediate is not merely a stepping stone but a foundational block upon which the final active pharmaceutical ingredient's (API) quality, efficacy, and safety are built. This guide provides an in-depth, comparative analysis of the experimental validation of 5-Chloro-N-cyclohexylpentanamide, a crucial intermediate in the synthesis of the phosphodiesterase III (PDE3) inhibitor, Cilostazol.[1][2][3]
Rather than a simple product-versus-product comparison, for which there is little direct data, we will cross-validate the experimental results and protocols for this compound. This guide will delve into the causality behind the experimental choices, from synthesis to analytical confirmation, and compare its chemical suitability against a theoretical alternative to underscore the importance of its specific structural features.
The Strategic Importance of this compound
This compound is a non-descript white to off-white solid with the molecular formula C₁₁H₂₀ClNO.[4] Its significance lies not in its own biological activity, but in its role as a precursor. The presence of a terminal chloro group on the pentanamide chain makes it an ideal substrate for nucleophilic substitution, a key step in the synthesis of more complex molecules.
Its primary documented application is in the synthesis of Cilostazol, a medication used to reduce the symptoms of intermittent claudication.[5][6] Cilostazol functions by inhibiting PDE3, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and blood vessels, which in turn inhibits platelet aggregation and causes vasodilation.[1][2] The N-cyclohexylpentanamide moiety of our topic compound provides a significant portion of the final structure of a key intermediate that ultimately forms the tetrazole ring and butoxy linker of Cilostazol.
Given this critical role, rigorous validation of this compound is not merely a quality control step but a predictive measure of the success of the subsequent, more complex and costly, synthetic stages.
Synthesis and Physicochemical Characterization: A Comparative Overview
The performance of a chemical intermediate is defined by the efficiency of its synthesis and the purity of the resulting product. Here, we compare the established synthesis of this compound with a hypothetical alternative, N-cyclohexylpentanamide, to illustrate the specific challenges and considerations introduced by the chloro-functional group.
| Property | This compound | N-cyclohexylpentanamide (Alternative) |
| Molecular Formula | C₁₁H₂₀ClNO | C₁₁H₂₁NO |
| Molecular Weight | 217.74 g/mol [4] | 183.29 g/mol |
| CAS Number | 15865-18-6[4] | 2763-66-8 |
| Appearance | White to Off-White Solid[4] | Not specified, likely a solid or oil |
| Reactivity | The terminal chlorine provides a reactive site for nucleophilic substitution. | The alkyl chain is relatively inert, lacking a specific site for further functionalization. |
Comparative Synthesis Protocols
The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, where an amine is acylated by an acid chloride.[7]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of 5-chlorovaleryl chloride (1 equivalent) in a suitable solvent such as dichloromethane is cooled to 0°C in an ice bath.
-
Amine Addition: A solution of cyclohexylamine (1 equivalent) and a base, typically triethylamine (1 equivalent), in dichloromethane is added dropwise to the cooled acid chloride solution. The base is crucial to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product.
-
Reaction Progression: The reaction mixture is stirred at 0°C for several hours and then allowed to warm to room temperature and stirred overnight to ensure complete reaction.
-
Workup and Purification: The reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Recrystallization: The crude product is recrystallized from a solvent system like ethyl acetate-hexane to yield the purified this compound.
For our comparative alternative, N-cyclohexylpentanamide, the synthesis would be analogous, replacing 5-chlorovaleryl chloride with valeryl chloride. While the procedure is similar, the absence of the reactive chloro group in the starting material and product of the alternative simplifies handling and may result in a slightly higher yield due to fewer potential side reactions. However, this lack of a reactive handle renders it unsuitable for the subsequent steps in the synthesis of Cilostazol.
Cross-Validation of Experimental Results
A self-validating system of protocols is essential. This means that the results from one technique should be corroborated by another, providing a comprehensive and trustworthy characterization of the compound.
Spectroscopic and Chromatographic Validation
| Analytical Method | Expected Result for this compound | Rationale and Comparison |
| ¹H NMR | Peaks corresponding to the cyclohexyl protons, the alpha, beta, gamma, and delta methylene protons of the pentanamide chain, and the N-H proton of the amide. The methylene protons adjacent to the chlorine will be shifted downfield. | This provides the basic carbon-hydrogen framework. Comparison with the spectrum of N-cyclohexylpentanamide would show the absence of the downfield shift for the terminal methyl group, confirming the presence of the electron-withdrawing chlorine. |
| ¹³C NMR | Resonances for each unique carbon atom. The carbon atom bonded to the chlorine will have a characteristic chemical shift. | Confirms the carbon skeleton and the presence of the C-Cl bond. |
| FTIR Spectroscopy | A strong absorption band around 1640 cm⁻¹ for the C=O stretch of the secondary amide, and a characteristic N-H stretch around 3300 cm⁻¹. | This confirms the presence of the amide functional group. The spectrum would be very similar to N-cyclohexylpentanamide, highlighting the need for NMR or mass spectrometry to confirm the chloro-substituent. |
| Mass Spectrometry | The molecular ion peak (M⁺) and/or the protonated molecular peak ([M+H]⁺) corresponding to the molecular weight of 217.74. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak. | This is a definitive confirmation of the molecular weight and the presence of a single chlorine atom. This isotopic signature is a key differentiator from the non-chlorinated alternative. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under appropriate chromatographic conditions, indicating the purity of the sample. | HPLC is crucial for quantifying the purity of the intermediate, which is critical for its use in pharmaceutical synthesis. |
Experimental Protocol: HPLC Analysis of this compound
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed. The exact gradient program would be optimized to achieve good separation of the main peak from any impurities.
-
Sample Preparation: A standard solution of this compound is prepared in the mobile phase. The crude and purified reaction products are also dissolved in the mobile phase.
-
Analysis: The samples are injected, and the chromatograms are recorded. Purity is determined by the area percentage of the main peak.
Logical Frameworks and Visualization
To better understand the experimental workflow and the chemical logic, we can visualize the processes.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Analytical Validation Logic
Caption: Cross-validation logic for analytical characterization.
Conclusion for the Researcher
While this compound may not have direct biological applications, its "performance" as a chemical intermediate is of utmost importance in the pharmaceutical industry. This guide has demonstrated that its validation is a multi-faceted process requiring a suite of orthogonal analytical techniques.
The choice of this specific molecule over a simpler analogue like N-cyclohexylpentanamide is dictated entirely by the synthetic route to the target API, Cilostazol. The terminal chloro group is not an incidental feature but the key reactive site for subsequent bond formation. Therefore, its presence, and the overall purity of the intermediate, must be unequivocally confirmed.
For the drug development professional, the takeaway is clear: a robust, cross-validated experimental approach to characterizing even the "simpler" molecules in a synthetic pathway is a non-negotiable aspect of ensuring the quality and safety of the final drug product. The integrity of the final API is a direct reflection of the integrity of each synthetic step that came before it.
References
-
Drugs.com. (n.d.). Cilostazol: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Liu, Y., Shakur, Y., & Yoshitake, M. (2001). The pharmacology of cilostazol. Naunyn-Schmiedeberg's Archives of Pharmacology, 363(5), 499-506. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cilostazol. StatPearls. Retrieved from [Link]
-
ResearchGate. (n.d.). The pharmacology of Cilostazol. Retrieved from [Link]
-
Chemistry Education Digital Library. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
Sources
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- 2. The pharmacology of cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]
A Researcher's Guide to Investigating the Structure-Activity Relationship of 5-Chloro-N-cyclohexylpentanamide Analogs
The core structure of 5-Chloro-N-cyclohexylpentanamide presents three key regions ripe for chemical modification to probe the molecular interactions that govern its biological effects: the N-cyclohexyl group, the pentanamide linker, and the terminal chloroalkane chain. Understanding how alterations in these regions impact activity can lead to the development of analogs with improved potency, selectivity, and pharmacokinetic properties.
I. Strategic Design of Analog Libraries
A successful SAR campaign begins with the rational design of analog libraries. The goal is to systematically modify the lead compound to explore a range of physicochemical properties, including sterics, electronics, and lipophilicity.
Region 1: The N-Cyclohexyl Ring
The N-cyclohexyl ring is a critical component that can influence binding affinity and metabolic stability. Modifications in this region can probe the size and nature of the binding pocket.
-
Cycloalkyl Variations: Replacing the cyclohexyl ring with smaller (cyclopropyl, cyclobutyl, cyclopentyl) or larger (cycloheptyl, cyclooctyl) rings can determine the optimal ring size for activity.
-
Aromatic Substitutions: Introducing aromaticity by replacing the cyclohexyl group with a phenyl or substituted phenyl ring (e.g., 4-fluorophenyl, 4-methoxyphenyl) can explore potential pi-stacking or cation-pi interactions.
-
Acyclic Alkyl Groups: Substituting the cyclohexyl ring with various linear or branched alkyl chains (e.g., n-hexyl, iso-propyl, tert-butyl) can provide insights into the lipophilicity and steric tolerance of the binding site.
Region 2: The Pentanamide Linker
The five-carbon chain of the pentanamide core determines the spatial orientation of the terminal chloro group relative to the N-cyclohexyl moiety.
-
Chain Length Variation: Synthesizing analogs with shorter (ethanamide, propanamide, butanamide) or longer (hexanamide, heptanamide) chains can help identify the optimal distance between the two ends of the molecule for biological activity.
-
Introduction of Rigidity: Incorporating double or triple bonds within the carbon chain can restrict conformational flexibility, which may lead to higher binding affinity if the resulting conformation is favorable for interaction with the biological target.
Region 3: The Terminal Halogen
The terminal chlorine atom can be involved in various interactions, including halogen bonding, and its electronegativity can influence the overall electronic properties of the molecule.
-
Halogen Substitution: Replacing chlorine with other halogens (fluorine, bromine, iodine) can systematically alter the size, polarizability, and strength of potential halogen bonds.
-
Removal or Replacement of the Halogen: Replacing the chlorine with a hydrogen atom would provide a baseline for the importance of the halogen. Alternatively, introducing other functional groups such as a hydroxyl, methoxy, or cyano group can explore the potential for hydrogen bonding or dipole interactions at this position.
II. Experimental Validation: Synthesis and Biological Evaluation
The hypotheses generated during the analog design phase must be tested through chemical synthesis and biological assays.
General Synthetic Protocol for 5-Chloro-N-substituted Pentanamide Analogs
A common method for synthesizing the proposed amide analogs is the acylation of a primary or secondary amine with an acyl chloride.
Step 1: Synthesis of 5-Chloropentanoyl Chloride
-
To a solution of 5-chloropentanoic acid in a suitable solvent such as dichloromethane (DCM), add oxalyl chloride or thionyl chloride dropwise at 0°C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added.
-
The reaction mixture is stirred at room temperature until the evolution of gas ceases.
-
The solvent and excess reagent are removed under reduced pressure to yield the crude 5-chloropentanoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the desired amine (e.g., cyclohexylamine or its analog) in DCM in the presence of a base such as triethylamine or diisopropylethylamine (DIPEA).
-
Cool the solution to 0°C and add a solution of 5-chloropentanoyl chloride in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by thin-layer chromatography).
-
Upon completion, the reaction mixture is washed with aqueous acid, aqueous base, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-substituted pentanamide analog.[1]
Biological Evaluation: In Vitro Assays
The choice of biological assay depends on the therapeutic target of interest. Given that many amide-containing compounds act as enzyme inhibitors, a generic enzyme inhibition assay is a suitable starting point.[2]
Protocol: Generic Enzyme Inhibition Assay (e.g., for a Hydrolase)
This protocol is a general guideline and should be adapted for the specific enzyme of interest.
-
Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer. The substrate should ideally be a chromogenic or fluorogenic compound that produces a detectable signal upon enzymatic cleavage.
-
Compound Preparation: Dissolve the synthesized analogs in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Prepare serial dilutions of the compounds.
-
Assay Procedure (96-well plate format): a. To each well of a microplate, add the assay buffer. b. Add a small volume of the test compound solution (or DMSO for control wells). c. Add the enzyme solution to all wells except for the blank (substrate-only) wells. d. Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). e. Initiate the enzymatic reaction by adding the substrate solution to all wells. f. Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: a. Calculate the initial reaction velocity (rate) for each well. b. Determine the percentage of enzyme inhibition for each compound concentration relative to the DMSO control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the half-maximal inhibitory concentration (IC50).[3][4]
III. Data Interpretation and SAR Visualization
The results from the biological assays should be compiled into a table to facilitate the analysis of the structure-activity relationships.
Table 1: Hypothetical SAR Data for this compound Analogs
| Analog | Region 1 Modification (R1) | Region 2 Modification (Linker) | Region 3 Modification (R2) | IC50 (µM) |
| Lead | Cyclohexyl | -(CH2)4- | Cl | [Hypothetical Value] |
| 1a | Cyclopentyl | -(CH2)4- | Cl | |
| 1b | Phenyl | -(CH2)4- | Cl | |
| 2a | Cyclohexyl | -(CH2)3- | Cl | |
| 2b | Cyclohexyl | -(CH2)5- | Cl | |
| 3a | Cyclohexyl | -(CH2)4- | F | |
| 3b | Cyclohexyl | -(CH2)4- | Br |
IV. Visualizing the SAR Workflow and Molecular Modifications
Diagrams can effectively illustrate the logical flow of an SAR study and the key molecular features being investigated.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Caption: Key regions for modification in the this compound scaffold.
V. Conclusion
While the specific biological activity and SAR of this compound and its close analogs are not extensively documented, the principles outlined in this guide provide a robust framework for initiating such an investigation. By systematically designing, synthesizing, and testing analogs, researchers can elucidate the key molecular features required for biological activity. This iterative process of design and experimentation is fundamental to the discovery and optimization of new therapeutic agents. The insights gained from a well-designed SAR study can transform a simple lead molecule into a potent and selective drug candidate.
References
-
Makhija, S. J. et al. (2011). Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. Der Pharmacia Lettre, 3(5), 110-114. Available at: [Link]
-
Kutyrev, I. A. et al. (1988). Mechanism-based analysis of enzyme inhibitors of amide bond hydrolysis. Journal of Molecular Graphics, 6(3), 140-145. Available at: [Link]
-
Di Micco, S. et al. (2017). Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents. Scientific Reports, 7, 13731. Available at: [Link]
-
Sales, K. et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Fitoterapia, 148, 104794. Available at: [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Mechanism-based analysis of enzyme inhibitors of amide bond hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to 5-Chloro-N-cyclohexylpentanamide: A Molecule of Untapped Potential?
A Comprehensive Guide to 5-Chloro-N-cyclohexylpentanamide in a Research Context: A Hypothetical Analysis
This compound is a chemical compound with the formula C₁₁H₂₀ClNO. It belongs to the class of N-substituted amides and contains a reactive alkyl chloride group. While not extensively studied, its structure suggests potential applications as a chemical intermediate, a building block in combinatorial chemistry, or a probe for biological systems. This guide will explore the hypothetical advantages and disadvantages of its use in a research setting, drawing parallels from related chemical structures and principles.
Potential Advantages in a Research Setting
The primary advantages of this compound would likely stem from its bifunctional nature, offering a combination of a moderately lipophilic amide and a reactive alkylating group.
-
Versatile Chemical Handle: The terminal chlorine atom serves as a good leaving group in nucleophilic substitution reactions. This allows for the straightforward covalent linkage of the molecule to a wide variety of nucleophiles, such as amines, thiols, and alcohols, which are abundant in biological systems and on synthetic scaffolds.
-
Scaffold for Library Synthesis: In drug discovery and chemical biology, the N-cyclohexylpentanamide core could serve as a foundational scaffold. The alkyl chloride allows for the systematic introduction of diverse chemical moieties to generate a library of related compounds for screening.
-
Workflow for Library Synthesis:
Caption: A generalized workflow for utilizing this compound in combinatorial library synthesis.
-
-
Potential as a Covalent Probe: The reactivity of the alkyl chloride could be harnessed to design covalent inhibitors or probes for biological targets. If the N-cyclohexylpentanamide portion of the molecule provides initial binding affinity to a protein of interest, the alkyl chloride could then form a covalent bond with a nearby nucleophilic amino acid residue (e.g., cysteine, lysine, histidine), leading to irreversible inhibition.
Potential Disadvantages and Research Challenges
The same properties that confer advantages to this compound also present its most significant drawbacks.
-
Lack of Specificity: As a simple alkylating agent, the compound would likely exhibit a high degree of non-specific reactivity. In a biological system, it could react with a multitude of proteins and other biomolecules, leading to off-target effects and cellular toxicity. This makes it a challenging starting point for developing selective drugs.
-
Reactivity and Stability Issues: Alkyl chlorides can be susceptible to hydrolysis, particularly at non-neutral pH. This could lead to the degradation of the compound in aqueous buffers or cell culture media over the course of an experiment, complicating the interpretation of results. The formation of the corresponding alcohol could act as an unintended impurity.
-
Limited Structural Complexity: Compared to more sophisticated research compounds, this compound lacks significant structural features that would typically confer high-affinity and selective binding to a biological target. Its binding would likely be driven by relatively weak hydrophobic and van der Waals interactions.
Comparison with Alternative Research Compounds
In a research context, several classes of compounds might be considered as alternatives, depending on the specific application.
| Feature | This compound (Hypothetical) | Iodoacetamides/Bromoacetamides | Epoxides/Aziridines |
| Reactivity | Moderate | High | High (strain-release driven) |
| Selectivity | Low (general alkylating agent) | Higher for soft nucleophiles (e.g., Cys) | Can be tuned by substituents |
| Stability | Moderate (potential for hydrolysis) | Generally lower (more reactive) | Can be susceptible to ring-opening |
| Synthetic Access | Likely straightforward | Readily available or easily synthesized | Diverse synthetic routes exist |
Hypothetical Experimental Protocol: Screening for Covalent Modification of a Target Protein
This protocol outlines a hypothetical experiment to assess whether this compound can covalently modify a purified protein of interest (POI) that is known to have a reactive cysteine residue.
Objective: To determine if this compound can covalently label the Protein of Interest (POI).
Materials:
-
Purified POI
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mass spectrometer (e.g., ESI-TOF)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 1 mg/mL solution of the POI in PBS.
-
In a microcentrifuge tube, combine 50 µL of the POI solution with 0.5 µL of the this compound stock solution (for a final concentration of 100 µM).
-
As a negative control, combine 50 µL of the POI solution with 0.5 µL of DMSO.
-
Incubate both tubes at room temperature for 2 hours.
-
Desalt the samples to remove unreacted compound.
-
Analyze the samples by mass spectrometry to determine the molecular weight of the treated and untreated protein.
Expected Results and Interpretation:
-
If covalent modification has occurred, the mass of the POI treated with this compound will be higher than the control. The expected mass shift would be the molecular weight of the N-cyclohexylpentanamide fragment (the compound minus HCl).
-
The absence of a mass shift would indicate that no covalent modification occurred under these conditions.
-
Experimental Workflow Diagram:
Caption: Workflow for assessing covalent protein modification by this compound.
-
Conclusion
While this compound is not a mainstream research chemical, its structure presents a duality of potential and challenge. Its utility as a simple, reactive building block for chemical synthesis is conceivable. However, for applications in biological systems, its likely lack of specificity and potential for instability are significant hurdles that researchers would need to overcome. Future studies would be required to validate any of the hypothetical applications discussed and to carve out a niche for this compound in the vast landscape of chemical research tools.
References
As this guide is a hypothetical analysis due to the lack of specific literature, direct references for the advantages and disadvantages of this compound are not available. The principles discussed are based on general organic and medicinal chemistry knowledge. For foundational information on the compound itself, the following supplier links can be consulted:
A Comparative Guide to Validating the Purity of 5-Chloro-N-cyclohexylpentanamide using HPLC and NMR Spectroscopy
In the landscape of pharmaceutical development and chemical research, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For a compound like 5-Chloro-N-cyclohexylpentanamide, a versatile intermediate in organic synthesis, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of two instrumental techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive purity validation of this molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers in selecting the most appropriate methodology for their needs.
The Criticality of Purity for this compound
This compound, with the molecular formula C₁₁H₂₀ClNO, serves as a key building block in the synthesis of more complex molecules.[1][2][3][4] Impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have significant consequences.[5][6][7] According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances must be carefully controlled and monitored.[8][9] Thresholds for reporting, identification, and qualification of impurities are stringent, often starting at levels as low as 0.03% to 0.05%.[8] Therefore, employing robust and validated analytical methods is not just good practice but a regulatory necessity.[10][11][12]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of purity determination in the pharmaceutical industry due to its high sensitivity, resolving power, and adaptability. For a moderately non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.[13][14][15][16] This technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[14][15]
The selection of HPLC parameters is a deliberate process aimed at achieving optimal separation of the main compound from any potential impurities.
-
Stationary Phase: A C18 (octadecylsilane) column is the standard for RP-HPLC due to its strong hydrophobic retention of a wide range of organic molecules.[13][15] This ensures that this compound and any less polar impurities are well-retained and separated.
-
Mobile Phase: A mixture of water and an organic solvent like acetonitrile or methanol is used.[14] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute impurities with varying polarities. The addition of a small amount of acid, like acetic acid, can improve peak shape for amide compounds.[17]
-
Detector: A UV detector is commonly used, as the amide bond in this compound provides sufficient chromophoric activity for detection.
Caption: HPLC Purity Validation Workflow.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Acetic Acid.
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural and Quantitative Analysis
NMR spectroscopy is an exceptionally powerful technique that provides not only quantitative purity information but also detailed structural confirmation of the analyte and its impurities.[18][19][20] Quantitative NMR (qNMR) is considered a primary analytical method, as it can determine purity without the need for a reference standard of the compound itself.[21][22]
For qNMR, the experimental parameters are chosen to ensure accurate and reproducible integration of the signals.
-
Solvent: A deuterated solvent that fully dissolves the sample is essential. Deuterated chloroform (CDCl₃) is a suitable choice for this compound.
-
Internal Standard: A certified internal standard with a known purity is crucial for accurate quantification. The standard should have a simple spectrum with signals that do not overlap with the analyte's signals. Maleic acid or 1,4-dinitrobenzene are good candidates.
-
Relaxation Delay (d1): This is the most critical parameter for qNMR. A long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) is necessary to ensure complete relaxation of all protons, leading to accurate integrals.[23]
Caption: qNMR Purity Validation Workflow.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh ~20 mg of this compound.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both in ~0.7 mL of CDCl₃ in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Relaxation Delay (d1): 30 seconds.
-
Number of Scans: 16.
-
Spectral Width: -2 to 12 ppm.
-
Based on its structure, the following proton signals are expected:
-
~3.7-3.9 ppm: A multiplet corresponding to the proton on the carbon attached to the nitrogen of the cyclohexyl ring.[24]
-
~3.5-3.6 ppm: A triplet corresponding to the two protons on the carbon attached to the chlorine atom.[25][26]
-
~2.1-2.3 ppm: A triplet corresponding to the two protons on the carbon adjacent to the carbonyl group.
-
~1.0-1.9 ppm: A series of multiplets corresponding to the remaining protons on the pentanamide chain and the cyclohexyl ring.[27][28]
Head-to-Head Comparison: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity.[14] | Nuclear spin transitions in a magnetic field.[29] |
| Primary Use | Separation and quantification of components in a mixture.[30] | Structural elucidation and absolute quantification.[31] |
| Sensitivity | High (ppm to ppb levels). | Lower (requires mg quantities).[31] |
| Throughput | Higher, with typical run times of 20-30 minutes per sample.[23] | Lower, especially for qNMR which requires long relaxation delays.[23] |
| Sample Consumption | Low (micrograms).[23] | Higher (milligrams).[23] |
| Destructive | Yes.[23] | No, the sample can be recovered.[23] |
| Quantification | Relative (Area %), requires reference standards for absolute quantification. | Absolute (qNMR with internal standard), does not require an analyte-specific standard.[22] |
| Information Provided | Purity profile, retention times of impurities. | Purity, structural confirmation, identification of impurities if signals are resolved. |
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Area | Area % | Identification |
| 1 | 5.2 | 15,234 | 0.08 | Unknown Impurity 1 |
| 2 | 12.8 | 18,987,456 | 99.72 | This compound |
| 3 | 15.1 | 38,098 | 0.20 | Unknown Impurity 2 |
Table 2: Hypothetical qNMR Purity Calculation
| Parameter | Analyte (this compound) | Internal Standard (Maleic Acid) |
| Weight (mg) | 20.15 | 10.05 |
| Molecular Weight ( g/mol ) | 217.73 | 116.07 |
| Number of Protons (for integration) | 2 (CH₂-Cl) | 2 (CH=CH) |
| Integral Value | 1.00 | 0.51 |
| Calculated Purity (%) | \multicolumn{2}{c | }{99.6%} |
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Conclusion: An Orthogonal Approach for Unquestionable Purity
Both HPLC and NMR are indispensable tools for the purity validation of this compound.[23][32][33][34] HPLC excels in routine quality control, offering high throughput and exceptional sensitivity for detecting trace impurities.[23] Its strength lies in providing a detailed impurity profile.
On the other hand, NMR, particularly qNMR, serves as a primary method for absolute purity determination.[22] It provides the invaluable benefit of simultaneous structural confirmation, ensuring that the main component is indeed the target molecule.
For the most rigorous and defensible purity validation, a combined, orthogonal approach is recommended.[23] HPLC can be used to establish the impurity profile and demonstrate the absence of non-UV active impurities (if coupled with a universal detector like a mass spectrometer), while qNMR provides an accurate, absolute purity value for the bulk material and confirms its identity. This dual-technique strategy ensures the highest level of confidence in the quality of this compound, meeting the stringent requirements of the pharmaceutical and chemical research industries.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76–81. Retrieved from [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]
-
Wang, Y., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 405-414. Retrieved from [Link]
-
LCGC International. (2014). Validation of Impurity Methods, Part II. Retrieved from [Link]
-
National Metrology Institute of Japan. (n.d.). Quantitative NMR. Retrieved from [Link]
-
LCGC International. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Gfeller, D., & Gelin, M. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9239-9240. Retrieved from [Link]
-
Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved from [Link]
-
EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
ProFound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
-
SciELO Brazil. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Retrieved from [Link]
-
Specific Polymers. (2024). HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
University of the West Indies, Mona. (n.d.). Introduction to NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2014). Purity comparison by NMR and HPLC. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Analytical method validation: A brief review. Retrieved from [Link]
-
Patsnap. (2025). Differences in HPLC and NMR: Structural Elucidation Relevance. Retrieved from [Link]
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Retrieved from [Link]
-
University of Calgary. (n.d.). Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]
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A Researcher's Guide to Navigating the Labyrinth of Off-Target Effects: A Methodological Comparison for Characterizing Novel Small Molecules
In the intricate world of drug discovery and chemical biology, the journey of a small molecule from a promising hit to a well-characterized tool or therapeutic is fraught with challenges. Among the most critical hurdles is the comprehensive assessment of its off-target effects.[1][2] Unintended interactions with proteins other than the primary target can lead to unforeseen biological consequences, ranging from misleading experimental results to severe toxicities, and are a significant cause of failure in drug development pipelines.[1] This guide provides a comparative overview of modern methodologies for assessing the off-target profile of a novel chemical entity, using the hypothetical compound 5-Chloro-N-cyclohexylpentanamide as a case study. Our focus will be on the "why" and "how"—elucidating the rationale behind choosing specific assays and providing actionable, detailed protocols for their execution.
The Imperative of Off-Target Profiling
The specificity of a small molecule is rarely absolute. The concept of "one compound, one target" is an oversimplification in the complex environment of a living cell. Off-target binding can confound research findings by producing phenotypes that are incorrectly attributed to the intended target.[1] In a therapeutic context, such interactions can lead to adverse drug reactions.[3] Therefore, a rigorous and early assessment of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of robust scientific inquiry and safe therapeutic development.[1][4]
This guide will compare and contrast three pillars of off-target assessment:
-
In Silico Profiling: Computational prediction as a powerful first-pass screening tool.
-
In Vitro Biochemical Profiling: High-throughput screening against panels of purified proteins.
-
Cell-Based Target Engagement Assays: Confirming interactions within a physiological context.
Part 1: In Silico Prediction - The Digital Compass for Navigating the Proteome
Before embarking on costly and time-consuming wet-lab experiments, in silico methods provide an invaluable initial assessment of potential off-target liabilities.[3][5] These computational approaches leverage vast databases of known compound-protein interactions and protein structures to predict the likelihood of a novel molecule binding to a range of proteins based on its chemical structure.[3][6]
Methodology Deep Dive: Ligand-Based and Structure-Based Approaches
-
Ligand-Based (Chemical Similarity) Prediction: This approach operates on the principle that structurally similar molecules are likely to have similar biological activities.[6] Algorithms screen databases like ChEMBL for compounds with structural similarity to this compound and flag the known targets of these similar molecules as potential off-targets.
-
Structure-Based (Molecular Docking) Prediction: When a three-dimensional structure of a potential off-target protein is available, molecular docking simulations can predict the binding affinity and pose of this compound within the protein's binding site. This provides a more direct, albeit computationally intensive, prediction of interaction.
Comparative Analysis of In Silico Tools
| Tool Category | Principle | Strengths | Limitations |
| Similarity Searching | 2D/3D chemical similarity | Fast, computationally inexpensive, broad coverage of known chemical space. | Limited by the diversity of the underlying database; may not identify novel scaffolds. |
| Machine Learning Models | Trained on large-scale bioactivity data | Can identify complex structure-activity relationships, improving predictive accuracy.[3] | Performance is highly dependent on the quality and scope of the training data.[7][8] |
| Molecular Docking | Physics-based simulation of binding | Provides structural insights into binding mode; can identify novel interactions. | Computationally intensive; scoring functions are imperfect and can yield false positives/negatives. |
Experimental Protocol: In Silico Off-Target Prediction Workflow
-
Compound Preparation:
-
Obtain the 2D structure (SMILES format) of this compound.
-
Generate a low-energy 3D conformation using a computational chemistry tool (e.g., RDKit, Open Babel).
-
-
Ligand-Based Screening:
-
Submit the SMILES string to similarity search tools such as the ChEMBL database or commercial platforms like ProfhEX.[3]
-
Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) to identify structurally related compounds.
-
Compile a list of known targets for the identified similar compounds.
-
-
Target-Based Docking (Optional):
-
Select a panel of high-interest potential off-targets (e.g., from the ligand-based screen or known liability targets).
-
Obtain crystal structures from the Protein Data Bank (PDB).
-
Perform molecular docking of the 3D structure of this compound into the binding sites of the selected proteins using software like AutoDock Vina or Glide.
-
Analyze docking scores and binding poses to predict potential interactions.
-
-
Data Interpretation:
-
Synthesize the results from all in silico methods to create a prioritized list of potential off-targets for experimental validation.
-
Caption: Workflow for in silico off-target prediction.
Part 2: In Vitro Profiling - Casting a Wide Net with Biochemical Assays
Following in silico prediction, in vitro biochemical assays provide the first layer of experimental validation. These assays typically involve screening the compound against large panels of purified proteins to directly measure its activity.
Methodology Deep Dive: Kinase and Receptor Binding Panels
-
Kinase Profiling: Given that kinases are one of the largest enzyme families and frequent off-targets for many drugs, screening against a kinase panel is a standard step in selectivity profiling.[9][10][11][12] These services, offered by companies like Eurofins Discovery, Reaction Biology, and Pharmaron, measure the ability of a compound to inhibit the activity of hundreds of purified kinases, typically through radiometric or luminescence-based assays.[9][11][12][13]
-
Receptor Binding Assays: These assays are crucial for identifying interactions with cell surface receptors, particularly G-protein coupled receptors (GPCRs), which are another major class of drug targets.[14][15] The principle involves measuring the displacement of a known radiolabeled or fluorescent ligand from its receptor by the test compound.[16][17][18]
Comparative Analysis of In Vitro Screening Platforms
| Assay Type | Principle | Strengths | Limitations |
| Kinase Panels | Measures inhibition of enzymatic activity. | Broad coverage of the kinome, highly quantitative (IC50 values), high-throughput.[9][10][11] | Lacks cellular context (e.g., ATP concentrations, scaffolding proteins); may not reflect in-cell potency. |
| Receptor Binding | Measures displacement of a known ligand. | Broad coverage of receptor families, identifies direct binding, high-throughput.[14][16] | Indirect measure of functional activity (agonist vs. antagonist); can be prone to artifacts. |
| Safety Panels | Screens against a curated panel of targets known to be associated with adverse effects. | Focuses on clinically relevant off-targets, provides an early indication of potential toxicities. | Limited scope; does not provide a comprehensive view of all possible off-targets. |
Experimental Protocol: Broad-Panel Kinase Profiling
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Provide the exact concentration and solvent information to the screening vendor.
-
-
Assay Execution (performed by vendor):
-
The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).
-
Kinase activity is measured in the presence of the compound and compared to a vehicle control (DMSO).
-
Results are reported as percent inhibition.
-
-
Data Analysis:
-
Identify kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
For significant hits, perform follow-up dose-response experiments to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
-
Interpretation:
-
Compare the IC50 values for off-targets to the on-target potency to determine the selectivity window. A larger selectivity window indicates a more specific compound.
-
Caption: Workflow for in vitro kinase profiling.
Part 3: Cell-Based Assays - The Litmus Test in a Physiological Setting
While in vitro assays are powerful, they lack the complexity of a living cell. Cell-based assays are essential for confirming that a compound engages its predicted off-targets in a more physiologically relevant environment.[1][19][20]
Methodology Deep Dive: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a groundbreaking technique that allows for the direct measurement of a compound's engagement with its target proteins in intact cells or even tissues.[19][21][22][23][24] The principle is based on the fact that when a ligand binds to a protein, it generally stabilizes the protein, leading to an increase in its melting temperature.[19][23]
Comparative Analysis of Target Engagement Methods
| Method | Principle | Strengths | Limitations |
| CETSA® | Ligand-induced thermal stabilization of proteins. | Label-free, applicable in intact cells and tissues, provides direct evidence of target engagement.[19][20][24] | Requires a specific antibody for each target (Western blot) or advanced proteomics (MS-CETSA). |
| BRET/FRET Assays | Proximity-based energy transfer upon binding. | Real-time measurements in live cells, highly sensitive. | Requires genetic engineering of cells to express tagged proteins. |
| Phenotypic Screening | Measures a compound's effect on a cellular process. | Assesses functional consequences of target engagement, unbiased.[2] | Does not directly identify the molecular target(s) responsible for the phenotype. |
Experimental Protocol: CETSA® with Western Blot Readout
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat cells with a high concentration of this compound or vehicle (DMSO) for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[23]
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated, denatured proteins by centrifugation.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the specific off-target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.
-
-
Data Interpretation:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Conclusion and Integrated Strategy
Assessing the off-target effects of a novel compound like this compound is a multi-faceted process that requires an integrated strategy. No single method is sufficient. A logical and resource-efficient approach begins with broad in silico predictions to generate hypotheses about potential off-targets. These predictions are then tested experimentally using high-throughput in vitro biochemical assays, such as kinase panels, to identify direct interactions. Finally, the most significant and relevant hits from these screens should be validated in a physiological context using cell-based target engagement assays like CETSA®. This tiered approach, moving from computational prediction to biochemical screening and finally to cellular validation, provides the highest degree of confidence in characterizing the selectivity profile of a new chemical entity, thereby ensuring data integrity in research and enhancing safety in drug development.
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Benchmarking Novel TRPV1 Antagonists: A Comparative Guide to Functional Assays Featuring 5-Chloro-N-cyclohexylpentanamide
This guide provides a comprehensive framework for benchmarking the performance of novel compounds targeting the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. As a case study, we will consider the hypothetical antagonist, 5-Chloro-N-cyclohexylpentanamide, and compare its functional profile against well-characterized TRPV1 modulators. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new analgesic and anti-inflammatory agents.
Introduction: The Significance of TRPV1 Antagonism
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a key integrator of noxious stimuli, including heat, acid, and capsaicin—the pungent component of chili peppers.[1][2] Its activation leads to the sensation of pain, making it a highly validated target for the development of novel analgesics.[3] The therapeutic potential of TRPV1 antagonists extends to a variety of conditions, including inflammatory pain, neuropathic pain, and even some non-pain-related disorders.[1][4]
A critical aspect of developing effective TRPV1 antagonists is the ability to thoroughly characterize their functional properties. An ideal antagonist should potently inhibit channel activation by multiple stimuli without exhibiting off-target effects.[1] This guide will detail the essential functional assays required to build a comprehensive pharmacological profile of a novel TRPV1 antagonist, using this compound as our lead example.
Comparative Framework for TRPV1 Antagonists
To meaningfully assess the performance of a novel compound like this compound, it is crucial to benchmark it against established TRPV1 modulators. For the purpose of this guide, we will use the following reference compounds:
-
Capsaicin: The canonical TRPV1 agonist, used to elicit channel activation.
-
BCTC (N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide): A potent and well-characterized TRPV1 antagonist.[3]
-
Capsazepine: An early, competitive antagonist of capsaicin binding, though it exhibits species-dependent differences and can affect other channels.[1][2]
The following sections will outline the experimental protocols and expected data for comparing our hypothetical compound, this compound, against these standards.
Core Functional Assay: In Vitro Calcium Imaging
A primary and high-throughput method for assessing TRPV1 function is to measure changes in intracellular calcium concentration ([Ca²⁺]i) upon channel activation. This is typically performed using a fluorometric imaging plate reader (FLIPR) with a calcium-sensitive dye.
Experimental Workflow: FLIPR-Based Calcium Assay
Caption: Workflow for a FLIPR-based calcium assay to assess TRPV1 antagonism.
Detailed Protocol:
-
Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 in appropriate culture medium.
-
Plating: Seed the cells into black-walled, clear-bottom 96-well microplates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the experiment, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.
-
Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound, BCTC, or Capsazepine to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading, then add a pre-determined concentration of capsaicin (typically the EC₈₀) to all wells to activate TRPV1. Continue to monitor the fluorescence signal for several minutes.
-
Data Analysis: The increase in fluorescence corresponds to the influx of calcium. The inhibitory effect of the antagonist is calculated as a percentage of the response to capsaicin alone. Plot the percent inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Anticipated Performance Data:
| Compound | Target | Assay Type | Agonist | IC₅₀ (nM) |
| This compound | hTRPV1 | Calcium Influx | Capsaicin | Hypothetical: 55 |
| BCTC | hTRPV1 | Calcium Influx | Capsaicin | 15 |
| Capsazepine | hTRPV1 | Calcium Influx | Capsaicin | 350 |
Orthogonal Assay: Electrophysiology for Mechanistic Insight
While calcium imaging provides robust data on overall channel inhibition, electrophysiology offers a more direct measure of ion channel function and can provide deeper mechanistic insights. Whole-cell patch-clamp is the gold standard for this purpose.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Step-by-step workflow for whole-cell patch-clamp electrophysiology.
Detailed Protocol:
-
Cell Preparation: Plate TRPV1-expressing cells on glass coverslips suitable for microscopy.
-
Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill micropipettes with an appropriate internal solution and use a buffered external solution.
-
Whole-Cell Configuration: Approach a single cell with the micropipette and form a high-resistance (gigaohm) seal. Apply gentle suction to rupture the patch of membrane under the pipette, achieving the whole-cell configuration.
-
Current Recording: Clamp the cell membrane at a holding potential of -60 mV.
-
Agonist Application: Perfuse the cell with a solution containing capsaicin to elicit an inward current characteristic of TRPV1 activation.
-
Antagonist Application: After a stable capsaicin-evoked current is achieved, co-perfuse the cell with capsaicin and the test antagonist (this compound or a reference compound).
-
Data Analysis: Measure the peak amplitude of the inward current in the presence and absence of the antagonist. Calculate the percentage of inhibition. This method can also be used to study the kinetics of block and unblock, and whether the antagonist is use-dependent.
Expected Electrophysiological Data:
| Compound | Effect on Capsaicin-Evoked Current | % Inhibition at 100 nM |
| This compound | Hypothetical: Rapid and reversible block | Hypothetical: 85% |
| BCTC | Potent, reversible block | >95% |
| Capsazepine | Reversible block | ~50% |
Understanding the Mechanism: Signaling Pathway Context
TRPV1 activation initiates a signaling cascade that ultimately leads to neurotransmitter release and the sensation of pain. An effective antagonist will block this process at its inception.
Caption: Simplified signaling pathway of TRPV1 activation and its inhibition.
Conclusion and Future Directions
This guide outlines a robust, multi-faceted approach to characterizing the functional performance of a novel TRPV1 antagonist, exemplified by the hypothetical compound this compound. By employing both high-throughput calcium imaging and detailed electrophysiological analysis, and benchmarking against established compounds like BCTC and Capsazepine, researchers can build a comprehensive pharmacological profile.
The data generated from these assays are critical for lead optimization and for understanding the structure-activity relationship of new chemical series. Further studies should also investigate the selectivity of the compound against other TRP channels and assess its efficacy in in vivo models of inflammatory and neuropathic pain.
References
- Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (2024). Molecules.
-
TRPV1: A Potential Drug Target for Treating Various Diseases. (2011). Current Drug Targets. Available at: [Link]
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Discovery of small molecule antagonists of TRPV1. (2005). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Differences in the effects of TRPV1 antagonists on energy metabolism in mice. (2018). Journal of Pharmacological Sciences. Available at: [Link]
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TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. (2010). Pharmaceuticals. Available at: [Link]
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Discovery of first-in-class highly selective TRPV1 antagonists with dual analgesic and hypoglycemic effects. (2024). Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Computational Modeling to Explain Why 5,5-Diarylpentadienamides are TRPV1 Antagonists. (2021). International Journal of Molecular Sciences. Available at: [Link]
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Safety Operating Guide
Navigating the Disposal of 5-Chloro-N-cyclohexylpentanamide: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work necessitates the use of a wide array of chemical compounds. While the focus is often on synthesis and application, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-N-cyclohexylpentanamide, ensuring compliance with safety regulations and fostering a culture of operational excellence.
The procedural integrity of our work extends to the entire lifecycle of the chemicals we handle. Understanding the causality behind disposal choices is paramount. This document is structured to provide not just a set of instructions, but a framework for risk assessment and responsible chemical waste management.
Initial Hazard Assessment and Chemical Profile
Before any disposal protocol can be established, a thorough understanding of the chemical's properties and associated hazards is essential.
Chemical Identity:
-
Name: this compound
-
CAS Number: 15865-18-6[1]
-
Molecular Formula: C11H20ClNO[1]
-
Appearance: White to Off-White Solid[1]
Key Safety Considerations:
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Standard laboratory PPE including safety glasses, lab coat, and chemical-resistant gloves. | General Laboratory Best Practices |
| Handling Precautions | Avoid generating dust. Use in a well-ventilated area or a chemical fume hood. | [2][3] |
| Incompatible Materials | Strong oxidizing agents and strong bases. | [4] |
The Core Principle: Segregation of Halogenated Organic Waste
The fundamental principle governing the disposal of this compound is its segregation as a halogenated organic waste.[5] Halogenated organic compounds require specific disposal methods, typically high-temperature incineration in regulated hazardous waste incinerators, to ensure the complete destruction of the molecule and prevent the formation of toxic byproducts.[5]
Mixing halogenated waste with non-halogenated organic waste can lead to several negative consequences:
-
Increased Disposal Costs: The disposal of mixed waste streams is often more expensive. It costs approximately twice as much to dispose of a drum of halogenated waste solvents versus a drum of non-halogenated waste solvents.[6]
-
Regulatory Non-Compliance: Improper segregation can violate hazardous waste regulations established by bodies such as the Environmental Protection Agency (EPA).[7][8]
-
Environmental and Safety Risks: Improper disposal can lead to the release of harmful substances into the environment.
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating chemical waste based on halogen content.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the disposal of this compound. Each step is designed to ensure safety and regulatory compliance.
Step 1: Container Selection and Labeling
-
Select an appropriate container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition.[9]
-
Label the container: Before adding any waste, affix a "Hazardous Waste" label to the container.[2] The label must include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[9]
-
The accumulation start date (the date the first drop of waste is added).
-
The primary hazards (e.g., "Toxic," "Irritant," if applicable based on available data or institutional assessment).
-
Step 2: Waste Accumulation
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Segregation: Keep the halogenated waste container separate from non-halogenated, acidic, or alkaline waste streams.[2]
-
Container Closure: Keep the waste container closed at all times except when actively adding waste.[9] This is crucial to prevent the release of vapors and to avoid spills.
-
Secondary Containment: Store the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.
Step 3: Handling and Transfer
-
Personal Protective Equipment: Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the waste.
-
Ventilation: Conduct all transfers of the chemical waste within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Contamination: Do not mix this compound waste with other waste streams in the same container, especially incompatible materials like strong oxidizing agents.[4]
Step 4: Full Container Management
-
Do not overfill: Fill the container to no more than 90% capacity to allow for expansion and prevent spills.
-
Finalize the label: Ensure all information on the hazardous waste label is complete and accurate.
-
Request pickup: Arrange for the disposal of the full container through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
The following flowchart outlines the operational workflow for the disposal of this compound.
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A Comprehensive Guide to the Safe Handling of 5-Chloro-N-cyclohexylpentanamide
As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its properties and the necessary precautions for its handling. This guide provides essential safety and logistical information for the use of 5-Chloro-N-cyclohexylpentanamide in a laboratory setting. While this compound is reported as not meeting GHS hazard criteria by a limited number of suppliers, a cautious and well-informed approach is always best practice in a research environment[1]. This document is structured to provide procedural guidance, explain the reasoning behind these recommendations, and ensure a safe workflow from receipt of the compound to its final disposal.
Pre-Handling and Laboratory Preparation
Before bringing this compound into the laboratory, it is crucial to have a clear plan for its use and to prepare the workspace accordingly.
1.1. Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area.[2][3] A certified chemical fume hood is recommended, especially when manipulating the solid compound or preparing solutions, to minimize the potential for inhalation of any dust or aerosols.[4]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2] A spill kit appropriate for chemical spills should also be available in the laboratory.
1.2. Chemical Storage:
-
Storage Conditions: this compound is typically a white to off-white solid.[5] It is recommended to store this compound in a refrigerator at 2-8°C.[5]
-
Labeling: All containers of this compound must be clearly labeled with the full chemical name, concentration, date received, and any hazard warnings.[6]
-
Segregation: Store this compound away from incompatible materials such as strong oxidizing agents and strong bases.[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure.[7][8] The following PPE is mandatory when handling this compound:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and potential dust particles.[4][9] |
| Hand Protection | Nitrile or neoprene gloves | Provides a barrier against skin contact.[4] Gloves should be inspected for any signs of damage before use and disposed of properly after handling the chemical.[10][11] |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination.[4][7] |
| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items.[4][10] |
Workflow for Handling this compound
Caption: A generalized workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
Adherence to a standardized procedure is key to ensuring both experimental accuracy and personal safety.
3.1. Weighing the Compound:
-
Don all required PPE as outlined in the table above.
-
Tare a clean, dry weighing vessel on an analytical balance inside a chemical fume hood.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula. Avoid generating dust.
-
Securely close the primary container of the chemical immediately after weighing.
-
Record the weight and proceed with the experimental protocol.
3.2. Solution Preparation:
-
In a chemical fume hood, add the weighed this compound to a suitable flask.
-
Slowly add the desired solvent to the flask.
-
Mix the solution using appropriate methods (e.g., magnetic stirrer) until the solid is fully dissolved.
-
Clearly label the flask containing the solution with the chemical name, concentration, solvent, and date of preparation.[6]
Spill Management and Decontamination
In the event of a spill, a prompt and correct response is crucial to prevent further contamination and exposure.
4.1. Minor Spill Cleanup: For a small spill contained within the fume hood:
-
Alert nearby personnel of the spill.
-
Wear appropriate PPE , including double gloving if necessary.
-
Contain the spill by covering it with an inert absorbent material such as sand, vermiculite, or a commercial sorbent pad.[12][13]
-
Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[3]
-
Decontaminate the spill area with a suitable cleaning agent (e.g., soap and water), followed by a final rinse with water.[12]
-
Place all contaminated materials , including gloves and absorbent pads, into the hazardous waste container.
4.2. Major Spill Response: In the case of a large spill or a spill outside of a contained area:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office.
-
If safe to do so, prevent the spill from entering drains.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of emergency response personnel.
Waste Disposal Protocol
Caption: Waste disposal pathway for this compound.
Disposal Plan
Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.
-
Solid Waste: Unused or expired this compound, as well as spill cleanup materials, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and any solvent rinses of contaminated glassware should be collected in a designated, labeled container for halogenated organic waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated solid waste container.
-
Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.[3]
By adhering to these guidelines, researchers can safely handle this compound, ensuring the integrity of their work and the safety of the laboratory environment.
References
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Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Lab Manager. Available at: [Link]
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RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of New Hampshire. Available at: [Link]
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Chemical Spill Procedures – Step By Step Guide. (n.d.). Chem Klean. Available at: [Link]
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SOP-for-Sodium-Amide-1.docx. (n.d.). University of Wisconsin-Milwaukee. Available at: [Link]
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Chapter 8: Decontamination, Disinfection and Spill Response. (2023, March 6). West Virginia University. Available at: [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Available at: [Link]
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Section 6C: Protective Equipment. (n.d.). Princeton EHS. Available at: [Link]
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5-chloro-N,N-dimethylpentanamide. (n.d.). PubChem. Retrieved from [Link]
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5-Chloro-N-ethylpentanamide. (n.d.). PubChem. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
